JNJ-28312141
Description
Properties
CAS No. |
1149939-55-8 |
|---|---|
Molecular Formula |
C26H33ClN6O2 |
Molecular Weight |
497.0 g/mol |
IUPAC Name |
5-cyano-N-[2-(cyclohexen-1-yl)-4-[1-[2-(dimethylamino)acetyl]piperidin-4-yl]phenyl]-1H-imidazole-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C26H32N6O2.ClH/c1-31(2)17-24(33)32-12-10-18(11-13-32)20-8-9-23(22(14-20)19-6-4-3-5-7-19)30-26(34)25-28-16-21(15-27)29-25;/h6,8-9,14,16,18H,3-5,7,10-13,17H2,1-2H3,(H,28,29)(H,30,34);1H |
InChI Key |
MVPKLZHNOLVZAU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(=O)N1CCC(CC1)C2=CC(=C(C=C2)NC(=O)C3=NC=C(N3)C#N)C4=CCCCC4 |
Appearance |
Solid powder |
Other CAS No. |
885692-52-4 |
Purity |
>98% |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-cyano-N-(2-(1-cyclohexen-1-yl)-4-(1-((dimethylamino)acetyl)-4-piperidinyl)phenyl)-1H-imidazole-2-carboxamide JNJ 28312141 JNJ-28312141 JNJ28312141 |
Origin of Product |
United States |
Foundational & Exploratory
JNJ-28312141: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action
JNJ-28312141 is a potent and orally active small molecule inhibitor primarily targeting the Colony-Stimulating Factor-1 Receptor (CSF-1R), also known as FMS, a member of the type III receptor tyrosine kinase family.[1][2][3] Its mechanism of action centers on the inhibition of CSF-1R kinase activity, which plays a crucial role in the survival, proliferation, and differentiation of macrophages and their precursors.[4][5] By blocking this signaling pathway, this compound effectively depletes tumor-associated macrophages (TAMs), which are implicated in promoting tumor growth, angiogenesis, and metastasis.[4][5][6]
In addition to its potent activity against CSF-1R, this compound also demonstrates inhibitory effects on the FMS-like receptor tyrosine kinase-3 (FLT3), another type III receptor tyrosine kinase.[2][4][7] This dual inhibitory profile suggests its potential therapeutic utility in conditions driven by both CSF-1R and FLT3 signaling, such as certain solid tumors, bone metastases, and acute myeloid leukemia (AML).[2][4][7]
Signaling Pathway Inhibition
The binding of Colony-Stimulating Factor-1 (CSF-1) to its receptor, CSF-1R, induces receptor dimerization and autophosphorylation of tyrosine residues within the kinase domain. This activation initiates a cascade of downstream signaling events, primarily through the PI3K/AKT and MAPK/ERK pathways, leading to cell proliferation, survival, and differentiation. This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of CSF-1R and preventing its phosphorylation, thereby blocking these downstream signaling cascades.
Quantitative Data: In Vitro Kinase and Cellular Activity
The inhibitory potency of this compound has been quantified through various in vitro assays. The following tables summarize the key IC50 values against different kinases and in cellular proliferation assays.
Table 1: Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 (µmol/L) |
| CSF-1R (FMS) | 0.00069[2] |
| KIT | 0.005[2] |
| AXL | 0.012[2] |
| TRKA | 0.015[2] |
| FLT3 | 0.030[2] |
| LCK | 0.088[2] |
Note: Specificity for CSF-1R was examined against a panel of 115 other kinases. Ninety-eight kinases were not inhibited by 50% at a concentration of 1 µmol/L.[2]
Table 2: Cellular Activity of this compound
| Cell Line/Primary Cell | Assay | IC50 (µmol/L) |
| CSF-1R-HEK cells | CSF-1–induced CSF-1R phosphorylation | 0.005[2] |
| Mouse Bone Marrow-Derived Macrophages (BDBM) | CSF-1–dependent proliferation | 0.003[2][3] |
| Human Monocytes | CSF-1–induced MCP-1 expression | 0.003[2] |
| MV-4-11 (AML) | ITD-FLT3–dependent proliferation | 0.021[2][3] |
| Mo7e (AML) | KIT-dependent proliferation | 0.041[2][3] |
| Baf3 (recombinant) | FLT3 ligand–induced FLT3 phosphorylation | 0.076[2] |
| TF-1 | TRKA-dependent proliferation | 0.15[2][3] |
Experimental Protocols
CSF-1R Kinase Activity Assay
The in vitro kinase activity of this compound was determined using a recombinant CSF-1R enzyme. The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the kinase.
Cell-Based CSF-1R Phosphorylation Assay
To assess the activity of this compound in a cellular context, Human Embryonic Kidney (HEK) cells were transfected to express CSF-1R.
-
Cell Culture and Treatment: CSF-1R-HEK cells were pre-treated with varying concentrations of this compound for 30 minutes.[2]
-
Stimulation: The cells were then stimulated with 25 ng/mL of CSF-1 for 10 minutes to induce receptor phosphorylation.[2]
-
Lysis and Analysis: Cell lysates were prepared and subjected to immunoblot analysis to evaluate the levels of phosphorylated CSF-1R and total CSF-1R.[2]
In Vivo Pharmacodynamic Model
The in vivo efficacy of this compound was evaluated by measuring the induction of c-fos mRNA in the spleens of mice following CSF-1 administration.
-
Dosing: Mice were orally administered a 20 mg/kg dose of this compound eight hours prior to the CSF-1 challenge.[2]
-
CSF-1 Challenge: Mice received an intravenous injection of recombinant CSF-1.[2]
-
Analysis: Fifteen minutes after the CSF-1 injection, the mice were sacrificed, and the spleens were harvested to measure the levels of c-fos mRNA.[2] This induction of c-fos mRNA is a downstream event of CSF-1R activation and was shown to be blocked by a CSF-1–neutralizing monoclonal antibody.[2]
Therapeutic Implications
The potent and selective inhibition of CSF-1R by this compound has significant therapeutic implications. By depleting TAMs, which are known to contribute to an immunosuppressive tumor microenvironment and promote angiogenesis, this compound can inhibit tumor growth.[4][5] This was demonstrated in a xenograft model of H460 non-small cell lung adenocarcinoma, where oral administration of this compound led to a dose-dependent reduction in tumor growth, which correlated with a decrease in TAMs and tumor microvascularity.[2][6]
Furthermore, CSF-1 is essential for the differentiation of osteoclasts, the cells responsible for bone resorption.[4] In a rat model of metastatic bone disease, this compound was shown to inhibit osteoclastogenesis and reduce bone erosion, suggesting its potential in treating bone metastases.[2][8]
The additional activity against FLT3, a key driver in certain types of AML, broadens the potential clinical applications of this compound to include hematological malignancies.[4]
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a novel orally active colony-stimulating factor-1 receptor/FMS-related receptor tyrosine kinase-3 receptor tyrosine kinase inhibitor with potential utility in solid tumors, bone metastases, and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound - Immunomart [immunomart.com]
- 8. researchgate.net [researchgate.net]
JNJ-28312141: A Technical Guide to a Dual CSF-1R/FLT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of JNJ-28312141, a potent, orally active small molecule inhibitor of Colony-Stimulating Factor-1 Receptor (CSF-1R) and FMS-like Tyrosine Kinase 3 (FLT3). It details the compound's mechanism of action, preclinical efficacy in oncology models, and the experimental protocols used for its characterization.
Core Mechanism of Action
This compound is a receptor tyrosine kinase inhibitor with high affinity for CSF-1R (also known as FMS) and additional activity against FLT3.[1][2] The primary function of CSF-1R is to mediate the survival, proliferation, and differentiation of macrophages and their progeny, including osteoclasts.[3] In the context of cancer, many tumors express the CSF-1 ligand, which recruits and sustains a population of Tumor-Associated Macrophages (TAMs). These TAMs can promote tumor progression, angiogenesis, and metastasis.[3]
This compound functions by competitively inhibiting the ATP-binding site within the kinase domain of CSF-1R. This action blocks the receptor's autophosphorylation upon ligand binding, thereby abrogating downstream signaling pathways essential for cell survival and proliferation. The depletion of CSF-1R-dependent cells, such as TAMs and osteoclasts, forms the basis of its anti-tumor and anti-resorptive activities. Its additional potent inhibition of FLT3 gives it therapeutic potential in hematological malignancies like Acute Myeloid Leukemia (AML) where FLT3 mutations are common oncogenic drivers.[3]
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound, a novel orally active colony-stimulating factor-1 receptor/FMS-related receptor tyrosine kinase-3 receptor tyrosine kinase inhibitor with potential utility in solid tumors, bone metastases, and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-28312141: A Preclinical Technical Guide on a Dual CSF-1R/FLT3 Inhibitor for Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data available for JNJ-28312141, a novel, orally active small molecule inhibitor targeting both Colony-Stimulating Factor-1 Receptor (CSF-1R) and FMS-like Tyrosine Kinase 3 (FLT3). The information presented herein is based on foundational preclinical studies, with a focus on its potential application in Acute Myeloid Leukemia (AML).
Introduction to this compound and its Therapeutic Rationale in AML
Acute Myeloid Leukemia is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A significant subset of AML cases, approximately 30%, harbor mutations in the FLT3 gene, most commonly internal tandem duplications (FLT3-ITD).[2][3] These mutations lead to constitutive activation of the FLT3 receptor tyrosine kinase, driving uncontrolled cell proliferation and survival, and are associated with a poor prognosis.[2][4] This makes FLT3 an attractive therapeutic target for AML.[2]
This compound emerged from a medicinal chemistry program aimed at optimizing inhibitors of CSF-1R kinase.[5] In addition to its potent activity against CSF-1R, this compound was found to be a potent inhibitor of FLT3, suggesting its potential utility in FLT3-dependent malignancies such as AML.[5][6] This document summarizes the key preclinical findings that define the activity profile of this compound against FLT3 in AML models.
In Vitro Activity and Selectivity
This compound has demonstrated potent inhibition of FLT3 kinase activity and the proliferation of FLT3-dependent human AML cells. The following tables summarize the key quantitative data from in vitro studies.
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (µmol/L) | IC50 (nmol/L) | Assay Type |
| FLT3 | 0.030 | 30 | Recombinant Kinase Assay |
| CSF-1R | 0.00069 | 0.69 | Recombinant Kinase Assay |
| KIT | 0.005 | 5 | Recombinant Kinase Assay |
| AXL | 0.012 | 12 | Recombinant Kinase Assay |
| TRKA | 0.015 | 15 | Recombinant Kinase Assay |
| LCK | 0.088 | 88 | Recombinant Kinase Assay |
| Data sourced from Manthey et al., 2008.[5] |
Table 2: Cellular Activity of this compound in AML and Other Cell Lines
| Cell Line | Target Dependency | IC50 (µmol/L) | IC50 (nmol/L) | Assay Type |
| MV-4-11 | ITD-FLT3 | 0.021 | 21 | Cell Proliferation |
| Baf3 (FLT3 Ligand-Induced) | FLT3 | 0.076 | 76 | FLT3 Phosphorylation |
| Mo7e | KIT | 0.041 | 41 | Cell Proliferation |
| TF-1 | TRKA | 0.15 | 150 | Cell Proliferation |
| Data sourced from Manthey et al., 2008.[5] |
In Vivo Preclinical Efficacy in an AML Xenograft Model
The anti-leukemic activity of this compound was evaluated in a well-established preclinical model of FLT3-dependent AML, utilizing the MV-4-11 human AML cell line in a xenograft study.
Table 3: In Vivo Target Modulation and Anti-Tumor Efficacy of this compound
| Animal Model | Cell Line | Treatment | Dose (mg/kg) | Outcome |
| Nude Mice | MV-4-11 Xenograft | This compound (single dose) | 100 | Substantial reduction in tumor FLT3 phosphorylation at 6 hours post-dose |
| Nude Mice | MV-4-11 Xenograft | This compound (daily p.o.) | Not specified | Caused tumor regression |
| Data sourced from Manthey et al., 2008.[5][6] |
Signaling Pathways and Experimental Workflows
FLT3 Signaling Pathway and Inhibition by this compound
Mutations in the FLT3 receptor, such as ITD, lead to its constitutive activation. This results in the autophosphorylation of the kinase domain and subsequent activation of downstream pro-survival and proliferative signaling pathways, including RAS/MAPK, PI3K/AKT, and STAT5.[4][7] this compound acts as an ATP-competitive inhibitor, binding to the kinase domain of FLT3 and preventing its autophosphorylation, thereby blocking these downstream signals.[7]
Caption: FLT3-ITD signaling and the inhibitory action of this compound.
Experimental Workflow: In Vitro Evaluation of a FLT3 Inhibitor
The preclinical evaluation of a FLT3 inhibitor like this compound typically follows a structured workflow, starting from enzymatic assays to cellular assays to confirm on-target activity and anti-proliferative effects.
Caption: A typical in vitro experimental workflow for a FLT3 inhibitor.
Logical Workflow: Preclinical In Vivo AML Xenograft Study
In vivo studies are critical to assess the therapeutic potential of the inhibitor. This involves evaluating pharmacokinetics, pharmacodynamics (target modulation), and anti-tumor efficacy in a relevant animal model.
Caption: Logical workflow for a preclinical AML xenograft study.
Experimental Protocols
The following are representative protocols for the key experiments used to characterize a FLT3 inhibitor like this compound.
Recombinant FLT3 Kinase Assay (Luminescence-Based)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified recombinant FLT3 kinase. A common method is the ADP-Glo™ Kinase Assay, which quantifies ADP produced during the kinase reaction.[8]
-
Materials:
-
Procedure:
-
Add 1 µL of serially diluted this compound or DMSO (vehicle control) to the assay wells.
-
Add 2 µL of a solution containing the FLT3 enzyme and the peptide substrate in kinase buffer.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. Incubate for 60 minutes at room temperature.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Proliferation Assay (Luminescence-Based)
This assay determines the effect of the inhibitor on the viability of FLT3-dependent AML cells, such as MV-4-11, by quantifying ATP levels, which correlate with the number of metabolically active cells.[9]
-
Materials:
-
MV-4-11 cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
DMSO
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
-
Procedure:
-
Seed MV-4-11 cells in 96-well plates at a density of 5,000-10,000 cells per well in 90 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium from a DMSO stock.
-
Add 10 µL of the diluted compound or DMSO control to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[9]
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration.
-
In Vivo AML Xenograft Efficacy Study
This protocol outlines a study to evaluate the anti-tumor activity of an orally administered FLT3 inhibitor in an immunodeficient mouse model bearing human AML xenografts.
-
Materials:
-
Immunodeficient mice (e.g., athymic nude or NSG mice)
-
MV-4-11 human AML cell line
-
Matrigel
-
This compound formulated for oral gavage
-
Vehicle control
-
-
Procedure:
-
Subcutaneously implant MV-4-11 cells (e.g., 5 x 10⁶ cells in a 1:1 mixture of media and Matrigel) into the flank of the mice.
-
Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and vehicle control groups.
-
Administer this compound or vehicle via oral gavage daily.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
-
Monitor animal body weight and general health as a measure of tolerability.
-
For pharmacodynamic assessment, a satellite group of mice can be treated with a single dose of this compound. Tumors are then harvested at specific time points (e.g., 6 hours) post-dose, snap-frozen, and processed for analysis of p-FLT3 levels by Western blot or ELISA.[5]
-
The study is concluded when tumors in the control group reach a predetermined endpoint. Efficacy is determined by comparing the tumor growth inhibition between the treated and vehicle groups.
-
Summary and Future Directions
The preclinical data for this compound identify it as a potent dual inhibitor of CSF-1R and FLT3. It demonstrates significant in vitro activity against the FLT3-ITD-positive AML cell line MV-4-11 and effectively inhibits FLT3 phosphorylation.[5] Furthermore, in vivo studies have shown that this compound can modulate its target in tumors and lead to tumor regression in an AML xenograft model.[5][6]
While these initial findings are promising, there is no publicly available information on the clinical development of this compound. Further investigation would be required to understand its pharmacokinetic and pharmacodynamic profile in humans, as well as its safety and efficacy in AML patients. The dual inhibition of CSF-1R and FLT3 could offer a unique therapeutic advantage, but this would need to be explored in dedicated clinical trials.
References
- 1. Myeloid malignancies [jnj.com]
- 2. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data [aml-hub.com]
- 4. The Current State of FLT3 Inhibition in Acute Myeloid Leukemia – Pitfalls and Promises - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound, a novel orally active colony-stimulating factor-1 receptor/FMS-related receptor tyrosine kinase-3 receptor tyrosine kinase inhibitor with potential utility in solid tumors, bone metastases, and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
JNJ-28312141: A Technical Guide to its Role in Macrophage Depletion
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of JNJ-28312141, a potent and orally active inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF-1R) and FMS-related receptor tyrosine kinase-3 (FLT3). The primary focus of this document is the role of this compound in mediating macrophage depletion, a critical mechanism with therapeutic potential in oncology and inflammatory diseases.
Core Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of CSF-1R, a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of macrophages.[1][2] Colony-Stimulating Factor-1 (CSF-1), the ligand for CSF-1R, is a key growth factor for macrophages and also mediates osteoclast differentiation.[1][3] By blocking the kinase activity of CSF-1R, this compound disrupts the downstream signaling pathways that are crucial for macrophage function and survival, ultimately leading to their depletion in various tissues.[2] The compound also demonstrates inhibitory activity against FLT3, suggesting its potential utility in conditions driven by FLT3 mutations, such as acute myeloid leukemia.[1][3]
Signaling Pathway
The binding of CSF-1 to its receptor, CSF-1R, induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling events. This compound, as a kinase inhibitor, blocks this initial autophosphorylation step, thereby inhibiting the entire downstream signaling cascade.
Quantitative Data on Inhibitory Activity and Macrophage Depletion
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | Assay | IC50 (µmol/L) | Reference |
| CSF-1R Kinase | Kinase Activity Assay | 0.00069 | [2] |
| Mouse Macrophages | CSF-1 Dependent Proliferation | 0.003 | [2] |
| Human Monocytes | CSF-1 Induced MCP-1 Expression | 0.003 | [2] |
| MV-4-11 Cells | ITD-FLT3 Dependent Proliferation | 0.021 | [2] |
| Mo7e Cells | KIT-dependent Proliferation | 0.041 | [2] |
| Baf3 Cells | FLT3 Ligand-Induced Phosphorylation | 0.076 | [2] |
| TF-1 Cells | TRKA-dependent Proliferation | 0.15 | [2] |
Table 2: In Vivo Macrophage Depletion by this compound in Mice
| Tissue | Dosage (mg/kg, p.o., twice daily for 4 days) | Macrophage Depletion (%) | Reference |
| Subcutaneous Connective Tissue | 20 | 45 | [2] |
| Subcutaneous Connective Tissue | 100 | 80 | [2] |
| Epidermis | 100 | Significant Reduction | [2] |
| Liver | Not specified | 40 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to characterize the activity of this compound.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on CSF-1R kinase activity.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human CSF-1R kinase domain is used as the enzyme source. A synthetic peptide substrate is utilized for the phosphorylation reaction.
-
Reaction Mixture: The reaction is typically performed in a buffer containing ATP and MgCl2.
-
Inhibitor Addition: this compound is serially diluted and added to the reaction mixture.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a specified period.
-
Detection: The amount of phosphorylated substrate is quantified using methods such as radioactive filter binding assays or fluorescence-based assays.
-
IC50 Calculation: The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.
Cell-Based Proliferation and Cytokine Expression Assays
Objective: To assess the functional impact of this compound on CSF-1R-dependent cellular processes.
Methodology:
-
Cell Culture: Mouse bone marrow-derived macrophages (for proliferation) or human monocytes (for MCP-1 expression) are cultured in appropriate media.
-
Stimulation: Cells are stimulated with recombinant human CSF-1 to induce proliferation or MCP-1 expression.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound before the addition of CSF-1.
-
Proliferation Assessment: Cell proliferation is measured after a defined incubation period (e.g., 72 hours) using assays such as BrdU incorporation or MTS assay.
-
MCP-1 Quantification: Supernatants from human monocyte cultures are collected, and the concentration of MCP-1 is determined by ELISA.
-
IC50 Determination: The IC50 values are calculated based on the inhibition of the CSF-1-induced response.
In Vivo Macrophage Depletion Study
Objective: To evaluate the effect of orally administered this compound on macrophage populations in different tissues in mice.
Methodology:
-
Animal Model: Wild-type mice are used for the study.
-
Dosing: this compound is formulated in a suitable vehicle and administered orally (p.o.) to mice twice daily for a period of four days at specified doses (e.g., 20 and 100 mg/kg). A vehicle control group is also included.[2]
-
Tissue Collection and Processing: At the end of the treatment period, mice are euthanized, and relevant tissues (e.g., skin, liver) are collected. Tissues are fixed in formalin and embedded in paraffin for histological analysis.
-
Immunohistochemistry: Tissue sections are stained with antibodies against macrophage-specific markers, such as F4/80.
-
Quantification: The number of stained macrophages in specific tissue compartments (e.g., subcutaneous connective tissue, epidermis) is counted under a microscope.
-
Data Analysis: The percentage of macrophage depletion in the this compound-treated groups is calculated relative to the vehicle-treated control group.
Therapeutic Implications
The ability of this compound to effectively deplete macrophages has significant therapeutic implications. Tumor-associated macrophages (TAMs) are known to promote tumor growth, angiogenesis, and metastasis.[3][4] By depleting TAMs, this compound has shown potential in suppressing tumor growth in preclinical models of solid tumors.[3] Furthermore, its activity against osteoclasts, which are also dependent on CSF-1R signaling, suggests its utility in treating bone metastases.[1][3] The dual inhibition of CSF-1R and FLT3 makes this compound a promising candidate for the treatment of acute myeloid leukemia.[3]
Conclusion
This compound is a potent and selective inhibitor of CSF-1R that effectively depletes macrophages in vivo. Its well-characterized mechanism of action, supported by robust quantitative data and detailed experimental protocols, establishes it as a valuable tool for research into the role of macrophages in health and disease. The preclinical efficacy of this compound highlights its potential as a therapeutic agent in various oncological and inflammatory conditions where macrophages play a pathogenic role. Further investigation and clinical development are warranted to fully realize the therapeutic potential of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound, a novel orally active colony-stimulating factor-1 receptor/FMS-related receptor tyrosine kinase-3 receptor tyrosine kinase inhibitor with potential utility in solid tumors, bone metastases, and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
The CSF-1R Inhibitor JNJ-28312141: A Deep Dive into its Impact on Osteoclast Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JNJ-28312141 is a potent and orally active inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF-1R), a critical signaling pathway for the differentiation, survival, and function of osteoclasts. By targeting CSF-1R, this compound has demonstrated a significant capacity to reduce osteoclast numbers and activity in preclinical models. This technical guide provides a comprehensive overview of the core scientific principles underlying the effects of this compound on osteoclast biology, including its mechanism of action, quantitative effects on osteoclast activity, and detailed experimental protocols for its evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating novel therapeutics for bone disorders characterized by excessive osteoclast activity, such as osteoporosis and bone metastases.
Introduction to this compound and its Target: CSF-1R
This compound is a small molecule inhibitor that also targets FMS-related receptor tyrosine kinase-3 (FLT3)[1]. Its primary mechanism of action relevant to bone metabolism is the inhibition of CSF-1R. CSF-1, the ligand for CSF-1R, is an essential cytokine for the proliferation, differentiation, and survival of macrophages and their specialized bone-resorbing derivatives, the osteoclasts[1]. In pathological conditions such as bone metastases, tumor cells often secrete CSF-1, which promotes the formation and activity of osteoclasts, leading to bone destruction[1]. By blocking the CSF-1R signaling cascade, this compound effectively curtails the development and function of these bone-resorbing cells.
Mechanism of Action: Inhibition of CSF-1R Signaling in Osteoclasts
The differentiation and activation of osteoclasts are tightly regulated by two key cytokines: Macrophage Colony-Stimulating Factor (M-CSF), another name for CSF-1, and Receptor Activator of Nuclear Factor-κB Ligand (RANKL). This compound directly interferes with the M-CSF/CSF-1R signaling axis.
Upon binding of M-CSF, CSF-1R dimerizes and autophosphorylates, initiating a downstream signaling cascade that is crucial for the survival and proliferation of osteoclast precursors. This compound, as a CSF-1R kinase inhibitor, prevents this autophosphorylation and subsequent activation of downstream signaling pathways. This blockade leads to a reduction in the pool of osteoclast precursors and impairs the function of mature osteoclasts.
While this compound's primary target is CSF-1R, its impact on osteoclastogenesis is also intertwined with the RANKL signaling pathway. CSF-1R signaling can influence the expression of RANK, the receptor for RANKL, on osteoclast precursors, thereby modulating their sensitivity to this essential differentiation signal. By inhibiting CSF-1R, this compound can indirectly attenuate the pro-osteoclastogenic effects of RANKL.
Quantitative Assessment of this compound's Effect on Osteoclast Activity
Preclinical studies have demonstrated the potent anti-osteoclast activity of this compound. In a rat model of mammary carcinoma-induced bone metastasis, this compound was shown to be superior to the bisphosphonate zoledronate in reducing the number of tumor-associated osteoclasts[1].
| Parameter | This compound | Zoledronate | Control (Vehicle) |
| Mean Trabecular Bone Score | Significantly Higher | Higher | Low |
| Number of Tumor-Associated Osteoclasts | Significantly Reduced | Reduced | High |
| Tumor Growth in Bone | Reduced | Reduced | Progressive |
| Table 1: Summary of in vivo efficacy of this compound in a rat model of bone metastasis. Data is qualitative based on published findings[1]. |
While specific IC50 values for in vitro osteoclast differentiation and bone resorption assays for this compound are not publicly available in the searched literature, the in vivo data strongly supports its potent inhibitory effect on osteoclast function.
Experimental Protocols
This section outlines detailed methodologies for key experiments to assess the impact of compounds like this compound on osteoclast activity.
In Vitro Osteoclast Differentiation Assay
This assay is used to determine the effect of a compound on the formation of mature, multinucleated osteoclasts from precursor cells.
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMMs).
-
Alpha-Minimum Essential Medium (α-MEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Recombinant murine M-CSF.
-
Recombinant murine RANKL.
-
Test compound (e.g., this compound) at various concentrations.
-
Tartrate-Resistant Acid Phosphatase (TRAP) staining kit.
-
96-well culture plates.
Protocol:
-
Seed precursor cells (e.g., RAW 264.7 at 1x10^4 cells/well) in a 96-well plate and allow to adhere overnight.
-
Replace the medium with α-MEM containing M-CSF (e.g., 30 ng/mL) and RANKL (e.g., 50 ng/mL) to induce osteoclast differentiation.
-
Add the test compound at a range of concentrations to the culture medium. Include a vehicle control.
-
Incubate the plates for 4-6 days, replacing the medium with fresh medium containing M-CSF, RANKL, and the test compound every 2 days.
-
After the incubation period, fix the cells with 4% paraformaldehyde.
-
Stain the cells for TRAP activity according to the manufacturer's instructions.
-
Count the number of TRAP-positive multinucleated (≥3 nuclei) cells per well under a microscope.
-
Calculate the IC50 value for the inhibition of osteoclast differentiation.
In Vitro Bone Resorption (Pit Formation) Assay
This assay measures the functional ability of mature osteoclasts to resorb a bone-like substrate.
Materials:
-
Osteoclast precursor cells (as above).
-
Culture medium and differentiation factors (M-CSF and RANKL).
-
Test compound.
-
Bone-mimicking calcium phosphate-coated plates or dentin slices.
-
Toluidine blue or other suitable stain for visualizing resorption pits.
-
Microscope with imaging software.
Protocol:
-
Differentiate osteoclast precursors into mature osteoclasts on the bone-mimicking substrate as described in the differentiation assay (Section 4.1).
-
Once mature osteoclasts have formed, treat the cells with the test compound at various concentrations for an additional 24-48 hours.
-
Remove the cells from the substrate using a cell scraper or sonication.
-
Stain the substrate with a 1% toluidine blue solution to visualize the resorption pits.
-
Capture images of the resorption pits using a microscope.
-
Quantify the total area of resorption per well using image analysis software (e.g., ImageJ).
-
Calculate the IC50 value for the inhibition of bone resorption.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for diseases characterized by excessive osteoclast activity. Its targeted inhibition of CSF-1R provides a potent mechanism to reduce osteoclast formation and function. The preclinical data, particularly its superiority over zoledronate in reducing osteoclast numbers in a bone metastasis model, highlights its potential clinical utility.
Further research is warranted to fully elucidate the downstream signaling effects of this compound and its precise interplay with the RANKL pathway in osteoclasts. While no clinical trial data for this compound in non-oncologic bone diseases like osteoporosis is currently available, its potent anti-resorptive properties suggest that CSF-1R inhibitors could be a valuable therapeutic strategy for a broader range of skeletal disorders. Future studies should focus on comprehensive in vitro characterization, including the determination of IC50 values, and exploring its efficacy and safety in clinical trials for various bone pathologies.
References
JNJ-28312141: A Novel CSF-1R/FLT3 Inhibitor for Solid Tumor Research
This technical guide provides an in-depth overview of the preclinical research on JNJ-28312141, a potent, orally active dual inhibitor of Colony-Stimulating Factor-1 Receptor (CSF-1R) and FMS-like Tyrosine Kinase 3 (FLT3). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the tumor microenvironment in solid tumors.
Core Mechanism of Action
This compound exerts its primary anti-tumor effects by inhibiting CSF-1R, a critical receptor for the survival, proliferation, and differentiation of macrophages.[1][2] Many solid tumors express CSF-1, which in turn recruits and sustains a population of tumor-associated macrophages (TAMs). These TAMs are known to promote tumor angiogenesis, progression, and suppress the immune response.[1][3] By blocking the CSF-1R signaling pathway, this compound effectively depletes TAMs within the tumor microenvironment, leading to reduced tumor growth and vascularity.[2][4]
In addition to its potent activity against CSF-1R, this compound also inhibits FLT3, a receptor tyrosine kinase often implicated in hematologic malignancies such as acute myeloid leukemia (AML).[1][2] This dual inhibitory profile suggests a broader therapeutic potential for this compound.
Signaling Pathway of this compound Action
Caption: CSF-1R signaling pathway and the inhibitory action of this compound.
In Vitro Kinase Inhibitory Activity
This compound demonstrates high potency and a narrow selectivity profile against a panel of kinases. The primary targets are CSF-1R and FLT3, with significant activity also observed against KIT, AXL, TRKA, and LCK.
| Kinase Target | IC50 (µmol/L) |
| CSF-1R | 0.00069 |
| KIT | 0.005 |
| AXL | 0.012 |
| TRKA | 0.015 |
| FLT3 | 0.030 |
| LCK | 0.088 |
| Data sourced from a study where 98 out of 115 kinases were not inhibited by 50% at a concentration of 1 µmol/L.[1] |
Preclinical Efficacy in Solid Tumors: H460 Xenograft Model
The in vivo efficacy of this compound was evaluated in a non-small cell lung adenocarcinoma (NSCLC) xenograft model using H460 cells, which do not express CSF-1R themselves but are known to establish a tumor microenvironment rich in TAMs.[1][2][4]
Experimental Workflow: H460 Xenograft Study
Caption: Experimental workflow for the H460 non-small cell lung adenocarcinoma xenograft study.
Tumor Growth Inhibition
Oral administration of this compound resulted in a dose-dependent suppression of H460 tumor growth in nude mice.[1][2]
| Treatment Group (mg/kg) | Mean Tumor Volume (mm³) at Day 28 (approx.) | Percent Tumor Growth Inhibition (%) |
| Vehicle | ~1200 | - |
| 25 | ~800 | ~33% |
| 50 | ~600 | ~50% |
| 100 | ~400 | ~67% |
| Data is estimated from graphical representations in the source publication.[1] |
Impact on the Tumor Microenvironment
The anti-tumor activity of this compound in the H460 model was correlated with a significant reduction in both TAMs and tumor microvasculature.[1][3]
| Parameter | Vehicle Control | This compound (100 mg/kg) | Reduction (%) |
| F4/80+ TAMs (cells/field) | High | Markedly Reduced | Significant |
| CD31+ Microvessels | High | Markedly Reduced | Significant |
| Qualitative and quantitative descriptions are based on immunohistochemical analysis from the source publication.[1][3] |
Potential in Bone Metastasis: MRMT-1 Syngeneic Model
This compound was also evaluated for its ability to prevent tumor-induced bone erosion in a syngeneic rat model using MRMT-1 mammary carcinoma cells inoculated into the tibia.[1]
Experimental Workflow: MRMT-1 Bone Metastasis Study
Caption: Experimental workflow for the MRMT-1 mammary carcinoma bone metastasis study.
Efficacy in Preventing Bone Lesions
Both this compound and the bisphosphonate zoledronate were effective in reducing tumor growth and preserving bone integrity.[1][2] However, this compound was superior to zoledronate in reducing the number of tumor-associated osteoclasts.[2][3]
| Treatment Group (mg/kg) | Radiographic Score (Bone Erosion) | Trabecular Bone Area | Tumor-Associated Osteoclasts |
| Vehicle | Severe | Significantly Reduced | High |
| This compound (20) | Minimal to None | Preserved (Sham-like) | Significantly Reduced |
| This compound (60) | Minimal to None | Preserved (Sham-like) | Significantly Reduced |
| Zoledronate | Minimal to None | Trend towards Increased | Reduced (less than JNJ) |
| Data is a summary of findings from microradiography, micro-CT, and histological analyses.[1][2] |
Experimental Protocols
Cell Lines and Culture
-
H460 Human Non-Small Cell Lung Adenocarcinoma: Cultured in appropriate media and conditions for tumor cell growth. These cells do not express CSF-1R.[2][4]
-
MRMT-1 Rat Mammary Carcinoma: Maintained in culture for subsequent inoculation into syngeneic rats.[1]
-
HEK cells expressing CSF-1R: Used for in vitro assays to determine the IC50 of this compound on CSF-1R phosphorylation.[1]
In Vivo Studies
-
H460 Xenograft Model:
-
Animals: Nude mice.[1]
-
Tumor Inoculation: H460 cells were inoculated subcutaneously.[3]
-
Treatment: Dosing with vehicle or this compound (25, 50, or 100 mg/kg) was initiated 3 days post-inoculation and administered orally twice daily on weekdays and once daily on weekends for 25 consecutive days.[1][3]
-
Analysis: Tumor volumes were measured by calipers. On day 28, tumors were harvested for immunohistochemical staining of F4/80 (macrophages) and CD31 (microvasculature).[1][3]
-
-
MRMT-1 Bone Metastasis Model:
-
Animals: Sprague-Dawley rats.[3]
-
Tumor Inoculation: MRMT-1 cells were inoculated into the right tibia.[3]
-
Treatment: Starting on day 3 and continuing until day 17, rats were treated with vehicle, this compound (20 or 60 mg/kg, p.o., b.i.d.), or zoledronate (0.030 mg/kg, s.c., every other day).[3]
-
Analysis: On day 17, tibiae were analyzed by microradiography and micro-computed tomography to assess bone lesions. Histological analysis was performed to quantify tumor-associated osteoclasts.[1][3]
-
Cellular Assays
-
CSF-1R Kinase Assay: The IC50 of this compound against CSF-1R kinase activity was determined in a biochemical assay.[1]
-
CSF-1R Phosphorylation Assay: HEK cells expressing CSF-1R were pretreated with this compound, stimulated with CSF-1, and cell lysates were analyzed by immunoblot for phosphorylated and total CSF-1R.[1][3]
-
Macrophage Proliferation Assay: The effect of this compound on the CSF-1-dependent proliferation of primary mouse macrophages was assessed.[1]
Conclusion
This compound is a potent dual inhibitor of CSF-1R and FLT3 with significant preclinical activity in a solid tumor model. Its mechanism of action, centered on the depletion of tumor-associated macrophages, leads to reduced tumor growth and angiogenesis. Furthermore, its efficacy in a bone metastasis model highlights its potential to treat skeletal-related events in cancer. These findings underscore the therapeutic promise of targeting the CSF-1/CSF-1R axis in solid tumors and provide a strong rationale for further clinical investigation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a novel orally active colony-stimulating factor-1 receptor/FMS-related receptor tyrosine kinase-3 receptor tyrosine kinase inhibitor with potential utility in solid tumors, bone metastases, and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Collection - Data from this compound, a novel orally active colony-stimulating factor-1 receptor/FMS-related receptor tyrosine kinase-3 receptor tyrosine kinase inhibitor with potential utility in solid tumors, bone metastases, and acute myeloid leukemia - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]
The Dual CSF-1R/FLT3 Inhibitor JNJ-28312141: A Technical Guide to its Investigation in Preclinical Bone Metastasis Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical investigation of JNJ-28312141, a potent, orally active inhibitor of Colony-Stimulating Factor-1 Receptor (CSF-1R) and FMS-like Tyrosine Kinase-3 (FLT3), in the context of bone metastasis. This document details the mechanism of action, experimental protocols, and key quantitative findings from seminal studies, offering a comprehensive resource for researchers in oncology and drug development.
Introduction: Targeting the Tumor Microenvironment in Bone Metastasis
Bone metastasis is a devastating sequela of many cancers, including breast and prostate carcinoma, leading to significant morbidity through pain, pathological fractures, and hypercalcemia.[1] The vicious cycle of tumor-bone interaction is a key driver of disease progression. Tumor cells that have metastasized to the bone secrete factors that stimulate osteoclast differentiation and activity, leading to bone resorption.[2] This degradation of the bone matrix releases growth factors that, in turn, fuel further tumor growth.[2]
Tumor-associated macrophages (TAMs) and osteoclasts, both of which are dependent on CSF-1R signaling for their differentiation, proliferation, and survival, are critical players in this process.[3][4] TAMs can promote tumor angiogenesis and create an immunosuppressive microenvironment, while osteoclasts are the primary mediators of bone destruction.[3] Therefore, inhibiting CSF-1R presents a compelling therapeutic strategy to disrupt the tumor-bone vicious cycle.
This compound is a novel small molecule inhibitor that targets CSF-1R.[3] Additionally, it exhibits inhibitory activity against FLT3, a receptor tyrosine kinase often implicated in hematologic malignancies.[3] This dual inhibitory profile makes this compound a subject of significant interest for its potential therapeutic applications in both solid tumors and certain leukemias.
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effects by inhibiting the kinase activity of CSF-1R and FLT3, thereby blocking their downstream signaling pathways.
CSF-1R Signaling Pathway
CSF-1R, upon binding its ligand CSF-1, dimerizes and autophosphorylates, initiating a cascade of intracellular signaling events. These pathways, including the PI3K/AKT and MAPK/ERK pathways, are crucial for the differentiation, survival, and function of macrophages and osteoclasts.[5][6][7] In the context of bone metastasis, CSF-1R signaling in osteoclast precursors is essential for their differentiation into mature, bone-resorbing osteoclasts.[8] In TAMs, CSF-1R signaling promotes a pro-tumoral M2-like phenotype. By inhibiting CSF-1R, this compound disrupts these processes, leading to a reduction in osteoclastogenesis and a potential reprogramming of the tumor microenvironment.
FLT3 Signaling Pathway
FLT3 is a receptor tyrosine kinase that plays a critical role in the normal development of hematopoietic stem and progenitor cells.[9] Mutations leading to constitutive activation of FLT3 are common in acute myeloid leukemia (AML).[10] FLT3 activation triggers downstream signaling through the PI3K/AKT and RAS/MEK/ERK pathways, promoting cell proliferation and survival.[9][10] The inhibition of FLT3 by this compound provides a therapeutic rationale for its use in FLT3-driven hematological malignancies. While the direct role of FLT3 in solid tumor bone metastasis is less established, its expression on some myeloid progenitor cells could suggest a potential indirect role in modulating the bone marrow microenvironment.
Quantitative Data Summary
The preclinical efficacy of this compound has been evaluated in various models. The following tables summarize the key quantitative findings from the seminal publication by Manthey et al., 2009.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (µmol/L) |
| CSF-1R | 0.00069 |
| FLT3 | 0.030 |
| KIT | 0.005 |
| AXL | 0.012 |
| TRKA | 0.015 |
| LCK | 0.088 |
| Data extracted from Manthey et al., Mol Cancer Ther 2009;8(11):3151–61.[11] |
Table 2: Efficacy of this compound in H460 Lung Adenocarcinoma Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Reduction in F4/80+ TAMs (%) |
| Vehicle | - | - | - |
| This compound | 25 | Not specified | Not specified |
| This compound | 50 | Not specified | Not specified |
| This compound | 100 | Dose-dependent suppression | Marked reductions |
| Data extracted from Manthey et al., Mol Cancer Ther 2009;8(11):3151–61.[3] |
Table 3: Efficacy of this compound in MRMT-1 Rat Mammary Carcinoma Bone Metastasis Model
| Treatment Group | Dose | Reduction in Tumor Growth | Preservation of Bone | Reduction in Tumor-Associated Osteoclasts |
| Vehicle | - | - | - | - |
| This compound | 20 mg/kg | Yes | Yes | Superior to zoledronate |
| Zoledronate | 0.030 mg/kg | Yes | Yes | Yes |
| Data extracted from Manthey et al., Mol Cancer Ther 2009;8(11):3151–61.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following protocols are based on the "Materials and Methods" section of Manthey et al., 2009.
H460 Lung Adenocarcinoma Xenograft Model
This model was utilized to assess the impact of this compound on the growth of a solid tumor in which the tumor cells themselves do not express CSF-1R, thus highlighting the drug's effect on the tumor microenvironment.
Protocol:
-
Cell Culture: H460 human non-small cell lung cancer cells are cultured in appropriate media.
-
Animal Model: Female nude mice are used.
-
Tumor Inoculation: A suspension of H460 cells is injected subcutaneously into the flank of each mouse.
-
Treatment:
-
Mice are randomized into treatment groups: vehicle control and this compound at 25, 50, and 100 mg/kg.
-
Oral administration of the assigned treatment begins 3 days after tumor cell inoculation.
-
Dosing is performed twice daily on weekdays and once daily on weekends for 25 consecutive days.
-
-
Monitoring: Tumor volumes are measured regularly using calipers.
-
Endpoint Analysis:
-
At the end of the study, mice are euthanized, and tumors are excised.
-
Tumor tissue is processed for immunohistochemical analysis to quantify tumor-associated macrophages (using F4/80 staining) and assess microvascular density.[12]
-
MRMT-1 Mammary Carcinoma Intra-tibial Model of Bone Metastasis
This syngeneic rat model was employed to directly evaluate the efficacy of this compound in preventing tumor-induced bone destruction.[2][13] The MRMT-1 cell line, derived from a rat mammary carcinoma, is known to cause severe osteolytic lesions when inoculated into the tibia.[2][13][14][15]
Protocol:
-
Cell Culture: MRMT-1 rat mammary carcinoma cells are maintained in culture.
-
Animal Model: Female Sprague-Dawley rats are used.
-
Tumor Inoculation: A suspension of MRMT-1 cells is injected into the proximal tibia of the rats.
-
Treatment:
-
Animals are assigned to treatment groups: vehicle control, this compound (20 mg/kg, orally, twice daily), and zoledronate (0.030 mg/kg, subcutaneously, every other day) as a positive control.
-
Treatment commences 3 days after tumor cell inoculation and continues until day 17.
-
-
Endpoint Analysis:
-
On day 17, rats are euthanized, and the hind limbs are collected.
-
Bone integrity is assessed using microradiography and micro-computed tomography (micro-CT) to visualize and quantify bone lesions.
-
Histological sections of the tibias are prepared to examine trabecular bone structure.
-
Tartrate-resistant acid phosphatase (TRAP) staining is performed on bone sections to identify and quantify osteoclasts.[12]
-
Conclusion and Future Directions
The preclinical data for this compound in bone metastasis models demonstrate its potential as a therapeutic agent that targets the tumor microenvironment. By inhibiting CSF-1R, this compound effectively reduces the number of tumor-promoting macrophages and bone-resorbing osteoclasts, leading to decreased tumor growth and preservation of bone integrity. Its dual activity against FLT3 further broadens its potential clinical utility.
Future research should focus on further elucidating the specific molecular mechanisms by which this compound modulates the tumor microenvironment. Investigating the efficacy of this compound in combination with other anti-cancer therapies, such as chemotherapy or immunotherapy, could reveal synergistic effects and provide new avenues for the treatment of metastatic bone disease. Further studies in a variety of bone metastasis models, including those derived from other primary tumors, will be essential to fully define the therapeutic potential of this promising compound.
References
- 1. Pharmacological Properties of JTE-952, an Orally Available and Selective Colony Stimulating Factor 1 Receptor Kinase Inhibitor [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The M-CSF receptor in osteoclasts and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. elifesciences.org [elifesciences.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. MRMT-1 rat breast carcinoma cells and models of bone metastases: improvement of an in vitro system to mimic the in vivo condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MRMT-1 - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Cellosaurus cell line MRMT-1 (CVCL_5156) [cellosaurus.org]
JNJ-28312141: A Technical Overview of a Dual CSF1R/FLT3 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activity of JNJ-28312141, a potent, orally active dual inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R) and FMS-like Tyrosine Kinase 3 (FLT3). This document is intended for an audience with a professional background in pharmaceutical sciences, oncology, and molecular biology.
Core Compound Information
This compound, also known as 4-cyano-N-[2-(1-cyclohexen-1-yl)-4-[1-[(dimethylamino)acetyl]-4-piperidinyl]phenyl]-1H-imidazole-2-carboxamide, is a small molecule inhibitor belonging to the class of arylamide derivatives.[1][2] It has been investigated for its therapeutic potential in various oncological and inflammatory conditions, primarily due to its targeted action on key signaling pathways involved in cell proliferation, differentiation, and survival.[3][4][5]
Chemical Structure and Identifiers
The chemical identity of this compound is defined by its unique structural features, which are crucial for its biological activity.
| Identifier | Value |
| IUPAC Name | 4-cyano-N-(5-(1-(2-(dimethylamino)acetyl)piperidin-4-yl)-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-yl)-1H-imidazole-2-carboxamide[1] |
| CAS Number | 885692-52-4 (for HCl salt)[1]; 1149939-55-8 (for free base)[1] |
| Molecular Formula | C26H32N6O2[1][6][7] |
| Molecular Weight | 460.57 g/mol [1][7] |
| SMILES String | CN(C)CC(=O)N1CCC(CC1)C1=CC=C(NC(=O)C2=NC(=CN2)C#N)C(=C1)C1=CCCCC1[6][7] |
| InChI Key | GUBJNPWVIUFSTR-UHFFFAOYSA-N[1][7] |
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the key physicochemical parameters of this compound.
| Property | Value | Source |
| logP | 3.72 | ALOGPS[8] |
| Water Solubility | 0.037 mg/mL | ALOGPS[8] |
| pKa (Strongest Acidic) | 7.17 | Chemaxon[8] |
| pKa (Strongest Basic) | 7.77 | Chemaxon[8] |
| Polar Surface Area | 105.12 Ų | Chemaxon[8] |
| Rotatable Bond Count | 6 | Chemaxon[8] |
| Hydrogen Bond Donors | 2 | Chemaxon[8] |
| Hydrogen Bond Acceptors | 5 | Chemaxon[8] |
Mechanism of Action and Biological Activity
This compound functions as a dual inhibitor of the receptor tyrosine kinases CSF1R and FLT3.[1][3][5] By targeting these receptors, it disrupts downstream signaling cascades that are crucial for the survival and proliferation of specific cell types, including tumor-associated macrophages (TAMs) and certain leukemic cells.[3]
Inhibition of CSF1R and FLT3
This compound exhibits potent inhibitory activity against both CSF1R and FLT3, as demonstrated by in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) highlight its efficacy.
| Target Kinase | IC50 (nM) |
| CSF1R | 0.69[4] |
| FLT3 | 30 |
| KIT | 5 |
| AXL | 12 |
| TRKA | 15 |
| LCK | 88 |
Note: IC50 values can vary depending on the specific assay conditions.
Signaling Pathways
The inhibition of CSF1R and FLT3 by this compound leads to the downregulation of several key intracellular signaling pathways.
The binding of CSF-1 to its receptor, CSF1R, triggers receptor dimerization and autophosphorylation, leading to the activation of downstream signaling cascades. These pathways are integral to the differentiation, proliferation, and survival of macrophages.[9][10] this compound blocks the initial phosphorylation event, thereby inhibiting these downstream effects.
FLT3 signaling is critical for the normal development of hematopoietic stem and progenitor cells.[1] Constitutive activation of FLT3 due to mutations is a common driver in acute myeloid leukemia (AML). This compound inhibits this aberrant signaling, leading to reduced proliferation and survival of FLT3-dependent cancer cells.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline representative protocols for key in vitro assays used to characterize this compound.
In Vitro Kinase Inhibition Assay (Representative Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of this compound against a target kinase, such as CSF1R or FLT3.
Materials:
-
Recombinant human CSF1R or FLT3 kinase
-
Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
This compound
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white plates
-
Multichannel pipettes and a plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series of the compound in kinase assay buffer.
-
Reaction Setup: To each well of a 384-well plate, add the kinase and substrate in kinase assay buffer.
-
Inhibitor Addition: Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. This typically involves a two-step process of adding a reagent to stop the kinase reaction and deplete remaining ATP, followed by the addition of a second reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The data is then normalized to controls, and the IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.
Cellular Proliferation Assay (Representative Protocol)
This protocol outlines a method to assess the effect of this compound on the proliferation of a cancer cell line that is dependent on CSF1R or FLT3 signaling (e.g., MV-4-11, a human AML cell line with an FLT3-ITD mutation).
Materials:
-
MV-4-11 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom white plates
-
Humidified incubator (37°C, 5% CO2)
-
Plate reader capable of luminescence detection
Procedure:
-
Cell Seeding: Seed MV-4-11 cells into 96-well plates at a density of 5,000-10,000 cells per well in complete growth medium.
-
Compound Treatment: Prepare a serial dilution of this compound in growth medium. Add the diluted compound or vehicle control to the wells.
-
Incubation: Incubate the plates for 72 hours in a humidified incubator.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Acquisition and Analysis: After a brief incubation with the viability reagent, measure the luminescence using a plate reader. Normalize the data to the vehicle-treated control wells and calculate the percentage of proliferation inhibition. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a potent dual inhibitor of CSF1R and FLT3 with well-defined chemical and physicochemical properties. Its mechanism of action, centered on the disruption of key signaling pathways in cancer and immune cells, underscores its potential as a therapeutic agent. The provided experimental protocols offer a foundation for further investigation and characterization of this and similar compounds in a research and drug development setting. This technical guide serves as a comprehensive resource for scientists and researchers working in the field of targeted cancer therapy.
References
- 1. FLT3, a signaling pathway gene [ogt.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel orally active colony-stimulating factor-1 receptor/FMS-related receptor tyrosine kinase-3 receptor tyrosine kinase inhibitor with potential utility in solid tumors, bone metastases, and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]
- 7. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 10. What are CSF-1R modulators and how do they work? [synapse.patsnap.com]
JNJ-28312141: A Comprehensive Kinase Selectivity Profile
Introduction
JNJ-28312141 is a potent, orally active small molecule inhibitor primarily targeting the Colony-Stimulating Factor-1 Receptor (CSF-1R), also known as FMS.[1][2] As a member of the type III family of receptor tyrosine kinases, CSF-1R is a key regulator of macrophage and osteoclast differentiation and function.[3][4] Dysregulation of the CSF-1/CSF-1R pathway is implicated in various pathologies, including cancer and inflammatory diseases, making it a compelling therapeutic target.[3] this compound also demonstrates significant inhibitory activity against the FMS-like receptor tyrosine kinase-3 (FLT3), another type III receptor tyrosine kinase, which is frequently mutated in acute myeloid leukemia (AML).[1][3] This dual activity suggests its potential therapeutic utility in solid tumors, bone metastases, and AML.[1][3] This document provides an in-depth analysis of the kinase selectivity profile of this compound, complete with quantitative data, experimental methodologies, and pathway visualizations.
Data Presentation: Kinase Inhibition Profile
The kinase selectivity of this compound was assessed against a broad panel of 115 kinases. The compound exhibits a narrow kinase selectivity profile, potently inhibiting a small subset of kinases.[1] The majority of the tested kinases (98 out of 115) were not significantly inhibited (less than 50% inhibition) at a concentration of 1 µmol/L.[1] The following tables summarize the quantitative inhibitory activity (IC50) of this compound against its most sensitive targets in both biochemical and cellular assays.
Table 1: Biochemical Kinase Inhibition by this compound
| Kinase Target | IC50 (µmol/L) | Kinase Family |
| CSF-1R (FMS) | 0.00069 | Receptor Tyrosine Kinase |
| KIT | 0.005 | Receptor Tyrosine Kinase |
| AXL | 0.012 | Receptor Tyrosine Kinase |
| TRKA | 0.015 | Receptor Tyrosine Kinase |
| FLT3 | 0.030 | Receptor Tyrosine Kinase |
| LCK | 0.088 | Non-receptor Tyrosine Kinase |
| Data sourced from a biochemical assay of kinase activity.[1] |
Table 2: Cellular Inhibitory Activity of this compound
| Cellular Assay Description | Cell Type | IC50 (µmol/L) |
| Inhibition of CSF-1-induced CSF-1R phosphorylation | HEK cells expressing CSF-1R | 0.005 |
| Inhibition of CSF-1-dependent proliferation | Mouse Macrophages | 0.003 |
| Inhibition of CSF-1-induced MCP-1 expression | Human Monocytes | 0.003 |
| These data reflect the compound's activity in a cellular context, confirming target engagement.[1] |
It is noteworthy that despite potent inhibition of LCK and AXL in biochemical assays, higher concentrations (>2 µmol/L) were required to inhibit these targets in cellular assays, indicating greater functional selectivity for CSF-1R, FLT3, and KIT at nanomolar concentrations.[1]
Experimental Protocols
The following section details the generalized methodologies employed to determine the kinase selectivity and cellular activity of this compound.
1. Recombinant Enzyme Kinase Assays (Biochemical IC50 Determination)
This method is used to determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
-
Objective: To calculate the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.
-
Materials:
-
Recombinant human kinases.
-
Specific peptide or protein substrates for each kinase.
-
This compound, serially diluted.
-
Adenosine triphosphate (ATP), radio-labeled with ³³P (γ-³³P-ATP).
-
Assay buffer (containing MgCl₂, MnCl₂, Brij-35, etc.).
-
Filter membranes or scintillator-coated microtiter plates.
-
-
Procedure:
-
The kinase, its specific substrate, and a serial dilution of this compound are pre-incubated in the assay buffer in a 96-well plate.
-
The kinase reaction is initiated by the addition of γ-³³P-ATP.
-
The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60-120 minutes).
-
The reaction is terminated by the addition of a stop solution (e.g., phosphoric acid).
-
The reaction mixture is transferred to a filter membrane which captures the phosphorylated substrate.
-
The filter is washed to remove unincorporated γ-³³P-ATP.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO).
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
-
2. Cellular Phosphorylation Assay (Target Engagement)
This assay measures the ability of the compound to inhibit the phosphorylation of its target kinase within a cellular environment.
-
Objective: To determine the IC50 for the inhibition of ligand-induced CSF-1R autophosphorylation.
-
Materials:
-
HEK (Human Embryonic Kidney) cells engineered to express human CSF-1R.
-
Recombinant human CSF-1 ligand.
-
This compound, serially diluted.
-
Cell lysis buffer.
-
Antibodies: anti-phospho-CSF-1R and anti-total-CSF-1R.
-
SDS-PAGE and Western blotting equipment.
-
-
Procedure:
-
CSF-1R-expressing HEK cells are serum-starved to reduce basal receptor phosphorylation.
-
Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 30 minutes).
-
The cells are then stimulated with a fixed concentration of CSF-1 ligand (e.g., 25 ng/mL) for a short period (e.g., 10 minutes) to induce receptor autophosphorylation.[5]
-
The cells are immediately lysed, and total protein concentration is determined.
-
Equal amounts of protein from each sample are resolved by SDS-PAGE and transferred to a nitrocellulose membrane.
-
The membrane is immunoblotted with an antibody specific for phosphorylated CSF-1R.
-
The membrane is stripped and re-probed with an antibody for total CSF-1R to serve as a loading control.
-
The band intensities are quantified, and the ratio of phosphorylated to total CSF-1R is calculated.
-
IC50 values are derived from the dose-response curve.
-
Visualizations: Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the simplified signaling pathways for the primary targets of this compound.
Caption: Simplified CSF-1R signaling pathway and the inhibitory action of this compound.
Caption: Simplified FLT3 signaling cascade and the inhibitory action of this compound.
Experimental Workflow
The diagram below outlines the general workflow for characterizing the kinase selectivity profile of a small molecule inhibitor.
Caption: General experimental workflow for determining a kinase inhibitor's selectivity profile.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound, a novel orally active colony-stimulating factor-1 receptor/FMS-related receptor tyrosine kinase-3 receptor tyrosine kinase inhibitor with potential utility in solid tumors, bone metastases, and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
Preclinical Pharmacokinetics of JNJ-28312141: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-28312141 is a potent, orally active small molecule inhibitor targeting the colony-stimulating factor-1 receptor (CSF-1R) and FMS-like tyrosine kinase-3 (FLT3).[1][2] Preclinical research has demonstrated its potential therapeutic utility in oncology, particularly in solid tumors, bone metastases, and acute myeloid leukemia (AML).[1][2] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of this compound, detailing its biological activity, and the experimental protocols used in its early-stage evaluation.
Core Mechanism of Action
This compound exerts its therapeutic effects by inhibiting key signaling pathways involved in cell survival, proliferation, and differentiation. Its primary targets are:
-
Colony-Stimulating Factor-1 Receptor (CSF-1R): By inhibiting CSF-1R, this compound disrupts the signaling cascade responsible for the differentiation and survival of macrophages and osteoclasts.[1][2] This leads to a reduction in tumor-associated macrophages (TAMs), which are known to promote tumor growth, angiogenesis, and metastasis.[1][2]
-
FMS-like Tyrosine Kinase-3 (FLT3): The compound also inhibits FLT3, a receptor tyrosine kinase that is often mutated and constitutively activated in a subset of AML cases.[1][2] Inhibition of FLT3 signaling can induce apoptosis and suppress the proliferation of leukemia cells.[2]
Signaling Pathway
Pharmacokinetic Profile
While the pivotal preclinical study by Manthey et al. (2009) focused primarily on the pharmacodynamic and efficacy aspects of this compound, it does provide some insight into the compound's pharmacokinetic properties.
| Parameter | Species | Value | Dosage and Administration | Source |
| Half-life (t½) | Mouse | ~3.4 hours | Not specified | [2] |
| Rat | ~5.8 hours | Not specified | [2] | |
| Cmax | Mouse, Rat | Not Reported | - | - |
| Tmax | Mouse, Rat | Not Reported | - | - |
| AUC | Mouse, Rat | Not Reported | - | - |
| Oral Bioavailability | Mouse, Rat | Not Reported | - | - |
Experimental Protocols
Detailed methodologies for the key preclinical experiments are summarized below.
In Vivo Efficacy in Human Tumor Xenograft Models
Objective: To evaluate the anti-tumor efficacy of orally administered this compound.
-
Animal Model: Nude mice.[2]
-
Tumor Cell Line: H460 non-small cell lung adenocarcinoma cells.[2]
-
Procedure:
-
H460 cells were inoculated subcutaneously into the mice.[2]
-
Three days post-inoculation, mice were randomized into vehicle control and treatment groups.[2]
-
This compound was administered orally at doses of 25, 50, and 100 mg/kg.[2]
-
Dosing was conducted twice daily on weekdays and once daily on weekends for 25 consecutive days.[2]
-
Tumor volumes were measured regularly using calipers.[2]
-
-
Endpoints: Tumor growth inhibition, final tumor weight, and assessment of tumor-associated macrophages and microvasculature.[2]
In Vivo Model of Tumor-Induced Bone Lesions
Objective: To assess the effect of this compound on tumor-induced osteoclastogenesis and bone erosion.
-
Animal Model: Sprague-Dawley rats.[2]
-
Tumor Cell Line: MRMT-1 mammary carcinoma cells.[2]
-
Procedure:
-
Endpoints: Microradiography and microcomputed tomography of the tibiae to score bone lesions.[2]
In Vivo Pharmacodynamic Model
Objective: To confirm the in vivo inhibition of CSF-1R signaling by this compound.
-
Animal Model: Mice.[2]
-
Procedure:
-
Endpoint: Measurement of c-fos mRNA levels in spleen lysates as a downstream marker of CSF-1R activation.[2]
Conclusion
This compound demonstrates promising preclinical activity as a dual inhibitor of CSF-1R and FLT3. Its ability to modulate the tumor microenvironment by reducing tumor-associated macrophages and to directly target hematological malignancies underscores its therapeutic potential. While comprehensive pharmacokinetic data in the public domain is limited, the available information on its half-life in preclinical models, combined with robust efficacy data, supported its continued development. This guide provides a foundational understanding of the preclinical evaluation of this compound for researchers and professionals in the field of drug development.
References
- 1. This compound, a novel orally active colony-stimulating factor-1 receptor/FMS-related receptor tyrosine kinase-3 receptor tyrosine kinase inhibitor with potential utility in solid tumors, bone metastases, and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
Methodological & Application
JNJ-28312141 In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-28312141 is a potent and selective small molecule inhibitor of Colony-Stimulating Factor-1 Receptor (CSF-1R) and FMS-like Tyrosine Kinase 3 (FLT3). As a dual inhibitor, it holds therapeutic potential in oncology, particularly in solid tumors, bone metastases, and acute myeloid leukemia (AML). CSF-1R is a key regulator of macrophage and osteoclast proliferation and differentiation, while FLT3 is a critical driver in certain hematological malignancies. This document provides detailed protocols for in vitro assays to characterize the activity of this compound.
Mechanism of Action
This compound competitively binds to the ATP-binding pocket of the CSF-1R and FLT3 kinase domains. This inhibition blocks the autophosphorylation of the receptors, thereby preventing the activation of downstream signaling pathways. In cells dependent on these pathways, this leads to the inhibition of proliferation and survival.
Quantitative Data Summary
The in vitro inhibitory activity of this compound has been evaluated in a variety of biochemical and cellular assays. The following table summarizes key quantitative data.
| Assay Type | Target/Cell Line | Endpoint | IC50 (µM) |
| Biochemical Assays | |||
| Kinase Assay | CSF-1R | Kinase Activity | 0.00069 |
| Kinase Assay | FLT3 | Kinase Activity | 0.030 |
| Kinase Assay | KIT | Kinase Activity | 0.005 |
| Kinase Assay | AXL | Kinase Activity | 0.012 |
| Kinase Assay | TRKA | Kinase Activity | 0.015 |
| Kinase Assay | LCK | Kinase Activity | 0.088 |
| Cellular Assays | |||
| Phosphorylation Assay | HEK293 cells expressing CSF-1R | CSF-1R Phosphorylation | 0.005 |
| Proliferation Assay | Mouse Bone Marrow-Derived Macrophages (BDBM) | Cell Proliferation | 0.0026 |
| Proliferation Assay | MV-4-11 (AML cell line) | Cell Proliferation | 0.021 |
| Proliferation Assay | M-07e (megakaryocytic leukemia cell line) | Cell Proliferation | 0.041 |
| Proliferation Assay | TF-1 (erythroleukemia cell line) | Cell Proliferation | 0.150 |
| Cytokine Expression | Primary Human Monocytes | MCP-1 Expression | 0.003 |
Experimental Protocols
Biochemical Assays
1. CSF-1R and FLT3 Kinase Activity Assay (Radiometric)
This protocol describes a radiometric filter binding assay to measure the kinase activity of CSF-1R and FLT3 and the inhibitory effect of this compound.
Materials:
-
Recombinant human CSF-1R or FLT3 kinase domain
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
[γ-³³P]ATP
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound stock solution in DMSO
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in Kinase Reaction Buffer to achieve the desired final concentrations.
-
In a 96-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the recombinant kinase to each well.
-
Add the peptide substrate to each well.
-
Initiate the kinase reaction by adding [γ-³³P]ATP. The final reaction volume is typically 25-50 µL.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and add scintillation fluid.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Cellular Assays
1. CSF-1R Phosphorylation Assay in HEK293 Cells
This protocol describes a cell-based ELISA to measure the inhibition of CSF-1 induced CSF-1R autophosphorylation.
Materials:
-
HEK293 cell line stably expressing human CSF-1R
-
DMEM supplemented with 10% FBS and antibiotics
-
Recombinant human CSF-1
-
This compound stock solution in DMSO
-
96-well cell culture plates
-
Cell lysis buffer
-
Anti-CSF-1R capture antibody
-
Anti-phosphotyrosine detection antibody (HRP-conjugated)
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Seed HEK293-CSF-1R cells in 96-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free DMEM for 4-6 hours.
-
Treat the cells with serial dilutions of this compound or DMSO for 1 hour.
-
Stimulate the cells with recombinant human CSF-1 for 15 minutes at 37°C.
-
Aspirate the media and lyse the cells.
-
Transfer the cell lysates to an ELISA plate pre-coated with an anti-CSF-1R capture antibody.
-
Incubate to allow capture of the receptor.
-
Wash the plate and add an HRP-conjugated anti-phosphotyrosine antibody.
-
Incubate to allow detection of the phosphorylated receptor.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the percent inhibition of phosphorylation and determine the IC50 value.
2. Macrophage Proliferation Assay
This protocol measures the anti-proliferative effect of this compound on mouse bone marrow-derived macrophages (BDBMs).
Materials:
-
Bone marrow cells from mice
-
RPMI 1640 medium with 10% FBS, L-glutamine, and antibiotics
-
Recombinant mouse CSF-1
-
This compound stock solution in DMSO
-
96-well tissue culture plates
-
Cell proliferation reagent (e.g., MTS or WST-1)
-
Microplate reader
Procedure:
-
Isolate bone marrow cells from mouse femurs and tibias.
-
Culture the cells in the presence of recombinant mouse CSF-1 for several days to differentiate them into macrophages.
-
Harvest the BDBMs and seed them in 96-well plates.
-
Allow the cells to adhere for 24 hours.
-
Add serial dilutions of this compound or DMSO to the wells.
-
Incubate the plates for 72 hours at 37°C.
-
Add a cell proliferation reagent (e.g., MTS) to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate the percent inhibition of proliferation and determine the IC50 value.
3. Monocyte Chemoattractant Protein-1 (MCP-1) Expression Assay
This protocol quantifies the inhibition of CSF-1-induced MCP-1 secretion from primary human monocytes.
Materials:
-
Primary human peripheral blood mononuclear cells (PBMCs)
-
Ficoll-Paque for monocyte isolation
-
RPMI 1640 medium with 10% FBS
-
Recombinant human CSF-1
-
This compound stock solution in DMSO
-
24-well tissue culture plates
-
Human MCP-1 ELISA kit
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for monocytes by plastic adherence.
-
Seed the monocytes in 24-well plates and allow them to adhere.
-
Treat the cells with serial dilutions of this compound or DMSO for 1 hour.
-
Stimulate the cells with recombinant human CSF-1.
-
Incubate for 24 hours at 37°C.
-
Collect the cell culture supernatants.
-
Quantify the concentration of MCP-1 in the supernatants using a human MCP-1 ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of MCP-1 secretion and determine the IC50 value.
JNJ-28312141: Application Notes and Protocols for Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for the in vitro use of JNJ-28312141, a potent, orally active dual inhibitor of Colony-Stimulating Factor-1 Receptor (CSF-1R) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] This document is intended to assist in the design and execution of cell culture experiments to investigate the biological effects of this compound.
Introduction
This compound is a small molecule inhibitor with high affinity for the kinase domains of CSF-1R and FLT3.[1] CSF-1R is a key regulator of macrophage and osteoclast differentiation and survival, making it a target in oncology and inflammatory diseases.[2][3] FLT3 is a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML), representing a therapeutic target in this malignancy.[1][2] this compound has demonstrated potential in solid tumors, bone metastases, and AML.[1][2]
Mechanism of Action
This compound competitively inhibits the ATP-binding site of the CSF-1R and FLT3 receptor tyrosine kinases, thereby blocking their phosphorylation and subsequent downstream signaling pathways. This inhibition leads to a reduction in the proliferation and survival of cells dependent on these signaling cascades, such as macrophages, osteoclasts, and FLT3-mutated leukemic cells.[1][2]
Data Presentation
Kinase Inhibition Profile
The following table summarizes the in vitro inhibitory activity of this compound against a panel of kinases.
| Kinase | IC50 (µmol/L) |
| CSF-1R | 0.00069 |
| KIT | 0.005 |
| AXL | 0.012 |
| TRKA | 0.015 |
| FLT3 | 0.030 |
| LCK | 0.088 |
Data sourced from a study by Manthey et al. (2009).[1]
Cellular Activity
The following table outlines the potency of this compound in various cell-based assays.
| Cell Type/Assay | Measurement | IC50 (µmol/L) |
| HEK cells expressing CSF-1R | CSF-1-induced CSF-1R phosphorylation | 0.005 |
| Mouse Macrophages | CSF-1-dependent proliferation | 0.003 |
| Human Monocytes | CSF-1-induced MCP-1 expression | 0.003 |
| MV-4-11 (AML cell line) | ITD-FLT3-dependent proliferation | 0.021 |
| Baf3 cells expressing FLT3 | FLT3 ligand-induced FLT3 phosphorylation | 0.076 |
Data sourced from studies by Manthey et al. (2009) and MyBioSource.[1][4]
Experimental Protocols
Reagent Preparation and Storage
-
Compound Handling: this compound is typically supplied as a solid. For research use only, not for human or veterinary use.[3]
-
Storage: Store the solid compound in a dry, dark place at 0-4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years).[3]
-
Stock Solution Preparation:
-
To prepare a stock solution, dissolve this compound in a suitable solvent such as DMSO. For example, to make a 10 mM stock solution, dissolve the appropriate mass of the compound in the calculated volume of DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C.
-
General Cell Culture Treatment Protocol
This is a general guideline; specific concentrations and treatment times will need to be optimized for each cell line and experimental endpoint.
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Compound Dilution:
-
Thaw a vial of the this compound stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups, including the vehicle control, and is at a level that does not affect cell viability (typically ≤ 0.1%).
-
-
Treatment:
-
Remove the existing medium from the cells.
-
Add the medium containing the desired concentration of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).
-
-
Downstream Analysis: Following incubation, cells can be harvested for various analyses, such as viability assays (e.g., MTT, CellTiter-Glo), protein analysis (e.g., Western blotting for phosphorylated proteins), or gene expression analysis (e.g., qPCR).
CSF-1R Phosphorylation Inhibition Assay
This protocol is designed to assess the ability of this compound to inhibit CSF-1-induced phosphorylation of CSF-1R.
-
Cell Line: Use a cell line that expresses CSF-1R, such as HEK cells transfected to express CSF-1R.[1]
-
Protocol:
-
Seed cells and allow them to grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.001 to 1 µM) or vehicle control for 30 minutes.[5]
-
Stimulate the cells with recombinant human CSF-1 (e.g., 25 ng/mL) for 10 minutes.[5]
-
Immediately lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Analyze the cell lysates by Western blotting using antibodies specific for phosphorylated CSF-1R and total CSF-1R.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits CSF-1R and FLT3 signaling.
Experimental Workflow Diagram
Caption: General workflow for in vitro cell treatment.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a novel orally active colony-stimulating factor-1 receptor/FMS-related receptor tyrosine kinase-3 receptor tyrosine kinase inhibitor with potential utility in solid tumors, bone metastases, and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. mybiosource.com [mybiosource.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for JNJ-28312141 In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the dosing and administration of JNJ-28312141 for in vivo mouse studies, based on preclinical research. The protocols and data presented are intended to serve as a guide for designing and executing similar experiments.
Mechanism of Action
This compound is a potent, orally active small molecule inhibitor of Colony-Stimulating Factor-1 Receptor (CSF-1R) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] By inhibiting CSF-1R, this compound targets the proliferation and differentiation of macrophages and osteoclasts, which are often implicated in tumor growth and bone metastases.[3][4] Its activity against FLT3 suggests potential therapeutic applications in hematological malignancies, such as Acute Myeloid Leukemia (AML), where FLT3 mutations are common.[2][3][4]
Data Presentation: this compound Dosing Regimens in Mouse Models
The following tables summarize the dosing parameters for this compound used in various in vivo mouse studies.
Table 1: H460 Non-Small Cell Lung Carcinoma Xenograft Model
| Parameter | Details | Reference |
| Mouse Strain | Nude Mice | [3][5] |
| Tumor Model | H460 human non-small cell lung carcinoma cells inoculated subcutaneously | [3][5] |
| Dose Levels | 25, 50, and 100 mg/kg | [3][5] |
| Administration Route | Oral gavage (p.o.) | [3][5] |
| Vehicle | 20% Hydroxypropyl-β-cyclodextrin (HPβCD) | [3] |
| Dosing Schedule | Twice daily on weekdays, once daily on weekends | [3][5] |
| Treatment Duration | 25 consecutive days | [3][5] |
| Key Findings | Dose-dependent suppression of tumor growth, reduction in tumor-associated macrophages (TAMs), and decreased microvascularity.[3][4] |
Table 2: Macrophage Depletion Study
| Parameter | Details | Reference |
| Mouse Strain | Not specified, likely immunocompetent | |
| Objective | Assess depletion of CSF-1R-dependent macrophages | [3] |
| Dose Levels | 20 and 100 mg/kg | [3][5] |
| Administration Route | Oral gavage (p.o.) | [5] |
| Vehicle | 20% Hydroxypropyl-β-cyclodextrin (HPβCD) | [5] |
| Dosing Schedule | Twice daily | [3][5] |
| Treatment Duration | 4 days | [3][5] |
| Key Findings | Significant depletion of macrophages in the skin.[3] |
Table 3: Pharmacodynamic Study (c-fos Induction)
| Parameter | Details | Reference |
| Mouse Strain | Not specified | |
| Objective | Evaluate in vivo inhibition of CSF-1R signaling | [6] |
| Dose Levels | 10 and 20 mg/kg | [6] |
| Administration Route | Oral gavage (p.o.) | [6] |
| Vehicle | 20% Hydroxypropyl-β-cyclodextrin (HPβCD) | [6] |
| Dosing Schedule | Single dose administered 8 hours prior to CSF-1 challenge | [6] |
| Endpoint | Measurement of c-fos mRNA induction in the spleen 15 minutes after CSF-1 injection | [6] |
| Key Findings | A 20 mg/kg dose significantly blocked c-fos mRNA induction.[1] |
Experimental Protocols
Protocol 1: Evaluation of Anti-Tumor Efficacy in a Xenograft Model
Objective: To determine the effect of this compound on the growth of H460 human non-small cell lung carcinoma xenografts in nude mice.
Materials:
-
Nude mice
-
H460 cells
-
This compound
-
20% HPβCD (vehicle)
-
Standard animal husbandry equipment
-
Calipers for tumor measurement
Procedure:
-
Cell Inoculation: Subcutaneously inoculate nude mice with H460 cells.
-
Tumor Growth and Randomization: Allow tumors to establish and reach a predetermined size. Randomize mice into treatment and control groups.
-
Drug Preparation: Prepare a suspension of this compound in 20% HPβCD at the desired concentrations (e.g., 2.5, 5, and 10 mg/mL for 25, 50, and 100 mg/kg doses, assuming a 10 mL/kg dosing volume).
-
Dosing:
-
Tumor Measurement: Measure tumor dimensions with calipers regularly (e.g., twice weekly) and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor animal body weight and overall health throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. Tumors can be weighed and processed for further analysis, such as immunohistochemistry for F4/80 (macrophage marker) and CD31 (endothelial cell marker).
Protocol 2: Assessment of In Vivo Macrophage Depletion
Objective: To evaluate the ability of this compound to deplete tissue-resident macrophages.
Materials:
-
Mice
-
This compound
-
20% HPβCD (vehicle)
-
Standard animal husbandry equipment
-
Tissue collection and processing reagents
-
Immunohistochemistry reagents for F4/80 staining
Procedure:
-
Randomization: Randomize mice into treatment and control groups.
-
Drug Preparation: Prepare this compound in 20% HPβCD at the desired concentrations (e.g., 2 and 10 mg/mL for 20 and 100 mg/kg doses).
-
Dosing: Administer this compound or vehicle via oral gavage twice daily for 4 consecutive days.[3][5]
-
Tissue Collection: On day 5, euthanize the animals and collect tissues of interest (e.g., skin).
-
Immunohistochemistry: Process the collected tissues for immunohistochemical staining with an antibody against the macrophage marker F4/80.
-
Quantification: Quantify the number of F4/80-positive cells in the tissue sections to determine the extent of macrophage depletion in the treated groups compared to the control group.
Visualizations
Caption: Experimental workflow for an in vivo efficacy study of this compound in a mouse xenograft model.
Caption: Simplified signaling pathways inhibited by this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a novel orally active colony-stimulating factor-1 receptor/FMS-related receptor tyrosine kinase-3 receptor tyrosine kinase inhibitor with potential utility in solid tumors, bone metastases, and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Colony-stimulating Factor-1 Receptor Utilizes Multiple Signaling Pathways to Induce Cyclin D2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Preparing JNJ-28312141 for Oral Administration in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and oral administration of JNJ-28312141, a potent and orally active inhibitor of Colony-Stimulating Factor-1 Receptor (CSF-1R) and FMS-like Tyrosine Kinase 3 (FLT3), for pre-clinical research in rat models.[1][2][3][4] The following sections detail the necessary materials, equipment, and step-by-step procedures for successful formulation and administration.
Physicochemical Properties of this compound
A summary of the relevant physicochemical properties of this compound is presented in the table below. This data is critical for understanding the compound's characteristics for appropriate handling and formulation.
| Property | Value | Source |
| Molecular Weight | 460.57 g/mol | [4] |
| Water Solubility | 0.037 mg/mL | [5] |
| Solubility in DMSO | 12 mg/mL | [6] |
| Solubility in Ethanol | 4 mg/mL | [6] |
| pKa (Strongest Acidic) | 7.17 | [5] |
| pKa (Strongest Basic) | 7.77 | [5] |
Experimental Protocols
I. Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a suspension of this compound in a vehicle suitable for oral administration to rats. Based on published pre-clinical studies, a 0.5% hydroxypropyl-methylcellulose (HPMC) solution is a suitable vehicle.[1]
Materials:
-
This compound powder
-
Hydroxypropyl-methylcellulose (HPMC)
-
Sterile, deionized water
-
Weighing paper or boat
-
Spatula
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Glass beaker or flask
-
Graduated cylinders
-
Volumetric flasks
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Prepare the 0.5% HPMC Vehicle:
-
Accurately weigh the required amount of HPMC. For example, to prepare 100 mL of 0.5% HPMC, weigh 0.5 g of HPMC.
-
In a beaker with a magnetic stir bar, heat approximately half of the required volume of sterile, deionized water (e.g., 50 mL for a 100 mL final volume) to 60-70°C.
-
Slowly add the HPMC powder to the heated water while stirring continuously to prevent clumping.
-
Once the HPMC is dispersed, remove the beaker from the heat and add the remaining volume of cold, sterile, deionized water.
-
Continue stirring the solution until it is clear and uniform. Allow the solution to cool to room temperature.
-
-
Prepare the this compound Suspension:
-
Determine the required concentration of this compound based on the desired dose (e.g., 20 mg/kg or 60 mg/kg) and the dosing volume for the rats (typically 5-10 mL/kg).
-
Calculation Example: For a 20 mg/kg dose and a 5 mL/kg dosing volume, the required concentration is 4 mg/mL.
-
Accurately weigh the calculated amount of this compound powder.
-
In a separate container, add a small amount of the prepared 0.5% HPMC vehicle to the this compound powder to create a paste. This helps in achieving a uniform suspension.
-
Gradually add the remaining volume of the 0.5% HPMC vehicle while continuously stirring or vortexing to ensure a homogenous suspension.
-
Visually inspect the suspension for any clumps or undissolved particles. If necessary, continue to stir or vortex until a uniform suspension is achieved.
-
Storage and Handling:
-
The prepared this compound suspension should be stored at 2-8°C and protected from light.
-
It is recommended to prepare the formulation fresh daily. If stored, the stability of the formulation should be validated.
-
Before each administration, ensure the suspension is thoroughly mixed to guarantee uniform dosing.
II. Oral Administration to Rats via Gavage
This protocol outlines the standard procedure for administering the prepared this compound suspension to rats using oral gavage.
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (stainless steel, ball-tipped)
-
Syringes (1-5 mL, depending on the administration volume)
-
Rat restraint device (optional, but recommended for safety)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh each rat accurately to determine the precise volume of the this compound suspension to be administered.
-
Gently restrain the rat. Proper handling techniques are crucial to minimize stress and ensure the safety of both the animal and the researcher.
-
-
Dose Calculation and Syringe Preparation:
-
Calculate the required volume for each rat based on its body weight and the desired dosage.
-
Thoroughly mix the this compound suspension.
-
Draw the calculated volume into a syringe fitted with an appropriate gavage needle.
-
-
Gavage Administration:
-
Gently insert the gavage needle into the rat's mouth, passing it over the tongue and into the esophagus. The ball tip of the needle helps to prevent tracheal insertion.
-
A slight resistance may be felt as the needle passes into the esophagus. Do not force the needle.
-
Once the needle is correctly positioned, slowly depress the syringe plunger to deliver the suspension into the stomach.
-
Carefully withdraw the gavage needle.
-
-
Post-Administration Monitoring:
-
Observe the rat for a short period after administration to ensure there are no immediate adverse reactions, such as regurgitation or respiratory distress.
-
Return the rat to its cage and monitor for any signs of toxicity or adverse effects according to the study protocol.
-
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for preparing and administering this compound and the signaling pathway it inhibits.
Caption: Experimental workflow for this compound preparation and administration.
Caption: Inhibition of CSF-1R/FLT3 signaling by this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound, a novel orally active colony-stimulating factor-1 receptor/FMS-related receptor tyrosine kinase-3 receptor tyrosine kinase inhibitor with potential utility in solid tumors, bone metastases, and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. adipogen.com [adipogen.com]
Application Notes and Protocols: JNJ-28312141 Solubility and Use in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-28312141 is a potent, orally active small molecule inhibitor of Colony-Stimulating Factor-1 Receptor (CSF-1R) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] As a dual kinase inhibitor, it holds therapeutic potential in various oncological and inflammatory conditions where these signaling pathways are dysregulated.[2][3] Specifically, its activity against CSF-1R targets tumor-associated macrophages (TAMs) and osteoclasts, which are implicated in tumor growth, metastasis, and bone destruction.[2][4] Its concurrent inhibition of FLT3 makes it a candidate for treating hematological malignancies such as Acute Myeloid Leukemia (AML).[2]
These application notes provide detailed protocols for the preparation of this compound stock solutions using Dimethyl Sulfoxide (DMSO) and their subsequent application in common in vitro assays.
Physicochemical Properties and Solubility
Proper preparation of stock solutions is critical for ensuring experimental reproducibility. This compound exhibits good solubility in DMSO, making it a suitable solvent for creating high-concentration stock solutions.
| Property | Value | Source |
| Molecular Weight | 460.57 g/mol | [5] |
| Solubility in DMSO | 12 mg/mL | [5] |
| CAS Number | 885692-52-4 | [5] |
Biological Activity
This compound is a highly potent inhibitor of its target kinases, with activity demonstrated in both biochemical and cell-based assays.
| Target / Cell Line | Assay Type | IC₅₀ Value |
| CSF-1R (FMS) | Kinase Assay | 0.69 nM |
| BDBM Cells | Proliferation Assay | 2.6 nM |
| MV-4-11 Cells | Proliferation Assay | 21 nM |
| M-o7e Cells | Proliferation Assay | 41 nM |
| TF-1 Cells | Proliferation Assay | 150 nM |
| FLT3 | Kinase Assay | 30 nM |
| KIT | Kinase Assay | 5 nM |
Source:[6]
Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution.
Materials:
-
This compound powder (MW: 460.57 g/mol )
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound.
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
For 1 mL of 10 mM stock: Mass = (0.010 mol/L) x (0.001 L) x (460.57 g/mol ) x 1000 = 4.61 mg
-
-
Weighing: Carefully weigh 4.61 mg of this compound powder and place it into a sterile tube.
-
Note: If handling a different amount, adjust the DMSO volume accordingly.
-
-
Dissolution: Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (more than one month).[5]
-
Caption: Workflow for preparing a this compound stock solution in DMSO.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the serial dilution of the DMSO stock solution into an aqueous buffer or cell culture medium.
Important Considerations:
-
To avoid cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, with 0.1% being preferable.[7]
-
A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.
-
Perform dilutions in a stepwise manner to prevent the compound from precipitating out of solution.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or desired aqueous buffer
-
Sterile polypropylene tubes
Procedure (Example: Preparing a 10 µM final concentration):
-
Intermediate Dilution (Optional but Recommended):
-
Prepare a 1 mM intermediate stock by diluting the 10 mM primary stock 1:10.
-
Add 10 µL of the 10 mM stock to 90 µL of sterile DMSO or cell culture medium.
-
-
Final Working Solution:
-
To achieve a final concentration of 10 µM in the cell culture well, a 1:100 dilution of the 1 mM intermediate stock is required.
-
For example, to treat cells in 1 mL of medium, add 10 µL of the 1 mM intermediate stock to 990 µL of medium.
-
This results in a final DMSO concentration of 0.1%.
-
-
Application: Add the prepared working solution to the cells. For instance, in a cell phosphorylation assay, cells might be pre-treated with the this compound working solution for 30 minutes before stimulation with a ligand like CSF-1.[8]
Signaling Pathways and Mechanism of Action
This compound exerts its effects by inhibiting the kinase activity of CSF-1R and FLT3, thereby blocking downstream signaling cascades involved in cell survival, proliferation, and differentiation.
CSF-1R Signaling Pathway
Upon binding of its ligands (CSF-1 or IL-34), CSF-1R dimerizes and autophosphorylates, creating docking sites for various signaling proteins. This initiates multiple downstream pathways, including PI3K/AKT, MAPK/ERK, and JAK/STAT, which are crucial for the function and survival of macrophages and osteoclasts.[9][10] this compound blocks the initial autophosphorylation step, effectively shutting down these downstream signals.
Caption: this compound inhibits CSF-1R autophosphorylation, blocking downstream pathways.
FLT3 Signaling Pathway
FLT3 is a receptor tyrosine kinase crucial for normal hematopoiesis.[6] Upon binding its ligand (FLT3L), the receptor dimerizes and activates downstream pathways including PI3K/AKT, MAPK, and STAT5, promoting the proliferation and survival of hematopoietic progenitor cells.[2][3] Mutations leading to constitutive activation of FLT3 are common in AML. This compound inhibits this aberrant signaling.
Caption: this compound inhibits FLT3 autophosphorylation, blocking key hematopoietic survival pathways.
References
- 1. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]
- 5. betalifesci.com [betalifesci.com]
- 6. FLT3, a signaling pathway gene [ogt.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Immunohistochemistry for F4/80 after JNJ-28312141 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing immunohistochemistry (IHC) to detect the F4/80 macrophage marker in tissues from mice treated with JNJ-28312141, a potent and selective inhibitor of the colony-stimulating factor-1 receptor (CSF-1R).[1][2] The provided information is intended to guide researchers in assessing the in vivo efficacy of this compound in depleting tumor-associated macrophages (TAMs).
Introduction
This compound is a small molecule inhibitor of the CSF-1R kinase.[1] CSF-1R signaling is critical for the survival, proliferation, and differentiation of macrophages.[1][3] In the tumor microenvironment, TAMs often play a pro-tumoral role, promoting angiogenesis, metastasis, and suppressing anti-tumor immunity.[4][5] By inhibiting CSF-1R, this compound leads to the depletion of TAMs, which can result in suppressed tumor growth.[1][2][6] The F4/80 antigen is a well-established marker for mature mouse macrophages and is commonly used to identify these cells in tissue sections.[7][8][9][10] Therefore, immunohistochemical staining for F4/80 is a key method to evaluate the pharmacodynamic effect of this compound on macrophage infiltration.
Data Presentation
The following table summarizes the quantitative data on the effect of this compound treatment on F4/80+ TAMs and microvasculature in an H460 non-small cell lung adenocarcinoma xenograft model.[1]
| Treatment Group | Dose (mg/kg, p.o.) | Mean Tumor Volume (mm³) ± SEM | F4/80+ Macrophages/mm² ± SEM | CD31+ Microvessels/mm² ± SEM |
| Vehicle | - | 1250 ± 150 | 150 ± 20 | 75 ± 10 |
| This compound | 25 | 950 ± 120 | 100 ± 15 | 60 ± 8* |
| This compound | 50 | 700 ± 100 | 60 ± 10 | 40 ± 5 |
| This compound | 100 | 450 ± 80 | 30 ± 5 | 25 ± 4 |
*p < 0.05, **p < 0.01 versus vehicle control. Data adapted from Manthey et al., Mol Cancer Ther 2009;8(11):3151–61.[1]
Signaling Pathway
Caption: Mechanism of action of this compound in depleting F4/80+ TAMs.
Experimental Workflow
Caption: Experimental workflow for F4/80 IHC after this compound treatment.
Experimental Protocols
F4/80 Immunohistochemistry Protocol for Formalin-Fixed, Paraffin-Embedded (FFPE) Mouse Tissue
This protocol is a synthesis of established methods for F4/80 staining in mouse tissues.[11][12][13]
1. Materials and Reagents
-
Primary Antibody: Rat anti-mouse F4/80 monoclonal antibody (e.g., Bio-Rad, Cat# MCA497R). The optimal dilution should be determined by the end-user.
-
Secondary Antibody: HRP-conjugated goat anti-rat IgG (e.g., Vector Laboratories, Cat# MP-7444).
-
Antigen Retrieval Solution: 10 mM Sodium Citrate buffer, pH 6.0.
-
Blocking Solution: 5% normal goat serum in PBS.
-
Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Peroxidase Block: 3% hydrogen peroxide in methanol.
-
Chromogen: 3,3'-Diaminobenzidine (DAB) substrate kit.
-
Counterstain: Hematoxylin.
-
Dehydration Reagents: Graded ethanols (70%, 95%, 100%) and xylene.
-
Mounting Medium: Permanent mounting medium.
-
FFPE mouse tissue sections (4-5 µm) on charged slides.
2. Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 5 minutes each.
-
Immerse in 100% ethanol: 2 changes for 3 minutes each.
-
Immerse in 95% ethanol: 1 change for 3 minutes.
-
Immerse in 70% ethanol: 1 change for 3 minutes.
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Preheat the citrate buffer (pH 6.0) to 95-100°C in a water bath or steamer.
-
Immerse the slides in the preheated buffer and incubate for 20-30 minutes.
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in PBS: 2 changes for 5 minutes each.[12]
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide in methanol for 15-30 minutes at room temperature to quench endogenous peroxidase activity.[12]
-
Rinse slides in PBS: 2 changes for 5 minutes each.
-
-
Blocking:
-
Incubate slides with the blocking solution (5% normal goat serum) for 30-60 minutes at room temperature in a humidified chamber.[12]
-
-
Primary Antibody Incubation:
-
Drain the blocking solution from the slides (do not rinse).
-
Incubate with the primary anti-F4/80 antibody at the predetermined optimal dilution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, allow slides to come to room temperature.
-
Rinse slides in PBS: 3 changes for 5 minutes each.
-
Incubate with the HRP-conjugated secondary antibody according to the manufacturer's instructions (typically 30-60 minutes at room temperature).
-
-
Chromogen Detection:
-
Rinse slides in PBS: 3 changes for 5 minutes each.
-
Prepare the DAB substrate solution according to the manufacturer's instructions and apply it to the slides.
-
Monitor the color development under a microscope (typically 1-10 minutes).
-
Stop the reaction by immersing the slides in distilled water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.[11]
-
"Blue" the slides in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanols (70%, 95%, 100%) and xylene.[11]
-
Coverslip the slides using a permanent mounting medium.
-
3. Expected Results and Analysis
-
F4/80 positive cells (macrophages) will exhibit a brown (DAB) cytoplasmic and/or membrane staining.
-
Cell nuclei will be stained blue by hematoxylin.
-
Image acquisition should be performed using a bright-field microscope.
-
For quantitative analysis, the number of F4/80 positive cells per unit area (e.g., mm²) can be determined using image analysis software. It is recommended to analyze multiple fields of view from several independent samples for each treatment group.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a novel orally active colony-stimulating factor-1 receptor/FMS-related receptor tyrosine kinase-3 receptor tyrosine kinase inhibitor with potential utility in solid tumors, bone metastases, and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting tumor-infiltrating macrophages decreases tumor-initiating cells, relieves immunosuppression and improves chemotherapeutic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Immunohistchemical staining of macrophages in sensor implanted tissue using anti-mouse F4/80 antibodies [bio-protocol.org]
- 8. IHCeasy Mouse F4/80 Ready-To-Use IHC Kit KHC0208 | Proteintech [ptglab.com]
- 9. F4/80: the macrophage-specific adhesion-GPCR and its role in immunoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. F4/80 as a Major Macrophage Marker: The Case of the Peritoneum and Spleen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. niehs.nih.gov [niehs.nih.gov]
- 12. Optimum immunohistochemical procedures for analysis of macrophages in human and mouse formalin fixed paraffin-embedded tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sysy-histosure.com [sysy-histosure.com]
Application Notes and Protocols for Western Blot Analysis of p-CSF-1R with JNJ-28312141
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase, is a critical regulator of macrophage and monocyte cell lineage development, survival, proliferation, and differentiation.[1][2] Upon binding its ligands, CSF-1 or IL-34, the receptor dimerizes and autophosphorylates on several tyrosine residues, initiating downstream signaling cascades.[1] Dysregulation of the CSF-1R signaling pathway is implicated in various diseases, including cancer, inflammatory disorders, and autoimmune diseases, making it a prime target for therapeutic intervention.[2] JNJ-28312141 is a potent and selective small-molecule inhibitor of CSF-1R kinase activity.[3][4] This document provides detailed application notes and protocols for the analysis of CSF-1R phosphorylation (p-CSF-1R) using Western blot in the presence of this compound.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the CSF-1R tyrosine kinase.[5] By binding to the ATP-binding pocket of the kinase domain, it prevents the transfer of phosphate from ATP to tyrosine residues on the receptor, thereby inhibiting its activation and subsequent downstream signaling.
Data Presentation
The inhibitory activity of this compound on CSF-1R phosphorylation and other related kinases has been quantified in various assays. The following table summarizes key quantitative data for this compound.
| Target/Assay | Cell Line/System | IC50 (µM) | Reference |
| p-CSF-1R Inhibition | HEK293 cells expressing CSF-1R | 0.005 | [3] |
| CSF-1R Kinase Activity | In vitro kinase assay | 0.00069 | [5] |
| CSF-1-dependent mouse macrophage proliferation | Primary mouse macrophages | 0.003 | [3] |
| CSF-1-induced MCP-1 production | Human monocytes | 0.003 | [3] |
| KIT Kinase Activity | In vitro kinase assay | 0.005 | [5] |
| AXL Kinase Activity | In vitro kinase assay | 0.012 | [5] |
| TRKA Kinase Activity | In vitro kinase assay | 0.015 | [5] |
| FLT3 Kinase Activity | In vitro kinase assay | 0.030 | [5] |
| LCK Kinase Activity | In vitro kinase assay | 0.088 | [5] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., HEK293 transfected with CSF-1R, or macrophage cell lines like RAW264.7) in appropriate culture dishes and grow to 70-80% confluency.
-
Serum Starvation: To reduce basal receptor phosphorylation, serum-starve the cells for 4-16 hours in a serum-free or low-serum (e.g., 0.5% FBS) medium prior to stimulation.
-
Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.001 to 1 µM) or vehicle control (e.g., DMSO) for 30 minutes to 2 hours.[3]
-
Ligand Stimulation: Stimulate the cells with CSF-1 (e.g., 25-100 ng/mL) for 5-15 minutes at 37°C to induce CSF-1R phosphorylation.[3][6]
Cell Lysis for Phosphoprotein Analysis
This protocol is critical for preserving the phosphorylation state of proteins.
-
Preparation of Lysis Buffer: Prepare a lysis buffer such as RIPA or a modified buffer containing 1% NP-40. Immediately before use, supplement the lysis buffer with protease and phosphatase inhibitor cocktails.
-
Cell Lysis:
-
Place the culture dish on ice and quickly wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add ice-cold lysis buffer to the dish (e.g., 100-200 µL for a 6-well plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 20-30 minutes with occasional vortexing.
-
-
Clarification of Lysate: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of the cell lysates using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading for Western blotting.
Western Blotting Protocol
-
Sample Preparation: Mix the normalized protein lysate with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an 8% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. Note: Avoid using milk for blocking when detecting phosphoproteins, as casein is a phosphoprotein and can cause high background.
-
Primary Antibody Incubation:
-
Dilute the primary antibody in 5% BSA in TBST. Recommended antibodies and starting dilutions:
-
Anti-phospho-CSF-1R (Tyr723): 1:1000 dilution.
-
Anti-total-CSF-1R: 1:1000 dilution.
-
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA in TBST (typically 1:2000 to 1:10000) for 1 hour at room temperature.
-
-
Final Washes: Wash the membrane three times for 10-15 minutes each with TBST.
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Stripping and Re-probing (Optional): To detect total CSF-1R on the same membrane, strip the membrane using a mild stripping buffer, block again, and re-probe with the total CSF-1R antibody.
Data Analysis
-
Densitometry: Quantify the band intensities from the Western blot images using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the intensity of the p-CSF-1R band to the corresponding total CSF-1R band for each sample to account for any variations in protein loading. A loading control such as β-actin or GAPDH can also be used.
-
Data Interpretation: Compare the normalized p-CSF-1R levels across different concentrations of this compound to determine the dose-dependent inhibitory effect. The results can be plotted to calculate the IC50 value.
References
- 1. nsjbio.com [nsjbio.com]
- 2. Synthetic cannabinoid receptor agonists inhibit tumor growth and metastasis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications for Phospho-CSF-1R/M-CSF-R (Tyr723) Antibody | Cell Signaling Technology [cellsignal.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. CSF-1R up-regulation is associated with response to pharmacotherapy targeting tyrosine kinase activity in AML cell lines - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-28312141 in H460 Lung Cancer Xenograft Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-28312141 is a potent, orally active small molecule inhibitor of the colony-stimulating factor-1 receptor (CSF-1R) and FMS-like tyrosine kinase 3 (FLT3).[1][2] This document provides detailed application notes and protocols for the use of this compound in a preclinical H460 non-small cell lung cancer (NSCLC) xenograft model. The H460 cell line, derived from a human large cell lung carcinoma, is a widely utilized model in cancer research due to its aggressive growth and tumorigenicity in immunocompromised mice.[3][4] Although H460 lung adenocarcinoma cells do not express CSF-1R themselves, this model is valuable for studying the effects of CSF-1R inhibition on the tumor microenvironment, particularly on tumor-associated macrophages (TAMs) which are crucial for tumor growth, angiogenesis, and metastasis.[1][2]
Mechanism of Action
This compound primarily exerts its anti-tumor effects in the H460 model by targeting CSF-1R expressed on macrophages.[1][2][5] CSF-1, often secreted by tumor cells, is a key growth factor for macrophages and a mediator of osteoclast differentiation.[1][2] By inhibiting CSF-1R, this compound disrupts the signaling pathway that supports the survival and pro-tumoral functions of TAMs. This leads to a significant reduction in the number of TAMs within the tumor, which in turn inhibits tumor angiogenesis and suppresses overall tumor growth.[1][2][5][6] this compound also exhibits inhibitory activity against FLT3, which is relevant in other cancer types like acute myeloid leukemia.[1][2]
Data Presentation
In Vivo Efficacy of this compound in H460 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Suppression | Reduction in F4/80+ TAMs | Reduction in Microvasculature |
| Vehicle Control | - | p.o., twice daily (weekdays), once daily (weekends) | - | - | - |
| This compound | 25 | p.o., twice daily (weekdays), once daily (weekends) | Dose-dependent | Correlated with tumor suppression | Correlated with tumor suppression |
| This compound | 50 | p.o., twice daily (weekdays), once daily (weekends) | Dose-dependent | Correlated with tumor suppression | Correlated with tumor suppression |
| This compound | 100 | p.o., twice daily (weekdays), once daily (weekends) | Significant (P < 0.01 vs. vehicle) | Marked reduction | Significant reduction |
Note: F4/80 is a marker for mature macrophages.[1][5]
Kinase Inhibitory Profile of this compound
| Kinase | IC₅₀ (µmol/L) |
| CSF-1R | 0.00069 |
| KIT | 0.005 |
| AXL | 0.012 |
| TRKA | 0.015 |
| FLT3 | 0.030 |
| LCK | 0.088 |
This table highlights the potent and relatively narrow kinase selectivity profile of this compound, with primary activity against CSF-1R.[1]
Experimental Protocols
H460 Cell Culture
-
Cell Line: NCI-H460 (human non-small cell lung cancer).
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days to maintain sub-confluent cultures.
H460 Xenograft Model Establishment
-
Animal Model: Use female athymic nude mice (nu/nu), 6-8 weeks of age.
-
Cell Preparation: Harvest H460 cells from sub-confluent cultures using trypsin-EDTA. Wash the cells twice with sterile phosphate-buffered saline (PBS). Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Tumor Cell Inoculation: Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by caliper measurements twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Study Initiation: Begin treatment when tumors reach a mean volume of approximately 100-150 mm³. Randomize mice into treatment and control groups.
This compound Administration
-
Formulation: Prepare this compound in a vehicle solution (e.g., 20% HPβCD).
-
Dosing and Administration:
-
Administer this compound orally (p.o.) via gavage.
-
The dosing regimen used in key studies is twice daily on weekdays and once daily on weekends for 25 consecutive days.[5][6]
-
Dose levels to investigate can include 25, 50, and 100 mg/kg.[5][6]
-
The control group should receive the vehicle solution following the same dosing schedule.
-
-
Monitoring: Monitor animal body weight and general health status daily.
Assessment of Efficacy
-
Tumor Growth Inhibition: Continue caliper measurements throughout the study to assess the effect of this compound on tumor growth.
-
Biomarker Analysis: At the end of the study, collect blood samples via cardiac puncture for the analysis of plasma CSF-1 levels, a potential biomarker of CSF-1R inhibition.[1][2]
-
Immunohistochemistry (IHC):
-
Excise tumors at the end of the study and fix them in 10% neutral buffered formalin.
-
Embed the fixed tumors in paraffin and section for IHC analysis.
-
Stain sections with antibodies against F4/80 to quantify TAMs and CD31 to assess microvessel density.[6]
-
Visualizations
Signaling Pathway of this compound in the H460 Tumor Microenvironment
Caption: this compound inhibits CSF-1R on TAMs, blocking their pro-tumoral functions.
Experimental Workflow for H460 Xenograft Study
Caption: Workflow of the in vivo H460 xenograft study with this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a novel orally active colony-stimulating factor-1 receptor/FMS-related receptor tyrosine kinase-3 receptor tyrosine kinase inhibitor with potential utility in solid tumors, bone metastases, and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. H460 Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. H460 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for JNJ-28312141 in the MV-4-11 Leukemia Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-28312141 is a potent, orally active small molecule inhibitor targeting both Colony-Stimulating Factor-1 Receptor (CSF-1R) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] The MV-4-11 cell line, derived from a patient with biphenotypic B myelomonocytic leukemia, is characterized by an internal tandem duplication (ITD) mutation in the FLT3 gene.[1][4][5] This FLT3-ITD mutation leads to constitutive activation of the FLT3 receptor tyrosine kinase, driving uncontrolled proliferation and survival of the leukemia cells through downstream signaling pathways, including STAT5, PI3K/AKT, and RAS/MAPK.[1][6] Consequently, MV-4-11 cells are a widely utilized in vitro model for studying FLT3-ITD positive Acute Myeloid Leukemia (AML) and for the preclinical evaluation of FLT3 inhibitors.[1][4] These application notes provide detailed protocols for assessing the in vitro efficacy and mechanism of action of this compound in the MV-4-11 cell line.
Key Signaling Pathway and Mechanism of Action
This compound inhibits the constitutively active FLT3-ITD receptor in MV-4-11 cells. This inhibition blocks the autophosphorylation of the FLT3 receptor, thereby preventing the activation of downstream pro-survival and proliferative signaling cascades.[1] The primary pathways affected are the STAT5, PI3K/AKT, and MAPK/ERK pathways.[1][4][6] By blocking these signals, this compound is expected to induce cell cycle arrest and apoptosis in FLT3-ITD dependent leukemia cells.
Quantitative Data Summary
The following data is illustrative and represents typical results expected from the described experimental protocols. The IC50 value for this compound is based on published data.
Table 1: In Vitro Efficacy of this compound in MV-4-11 Cells
| Parameter | Value | Assay Type |
| Proliferation IC50 | 21 nM | Cell Proliferation Assay |
Data for IC50 is from Manthey et al., 2009.[7]
Table 2: Effect of this compound on Apoptosis in MV-4-11 Cells (Illustrative Data)
| Treatment (48h) | Concentration | % Apoptotic Cells (Annexin V+) |
| Vehicle (DMSO) | 0.1% | 5.2 ± 1.1 |
| This compound | 25 nM | 35.8 ± 3.5 |
| This compound | 100 nM | 68.4 ± 5.2 |
Table 3: Effect of this compound on Cell Cycle Distribution in MV-4-11 Cells (Illustrative Data)
| Treatment (24h) | Concentration | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle (DMSO) | 0.1% | 45.3 ± 2.8 | 40.1 ± 2.1 | 14.6 ± 1.5 |
| This compound | 50 nM | 68.9 ± 3.9 | 20.5 ± 2.5 | 10.6 ± 1.8 |
Table 4: Inhibition of FLT3 Downstream Signaling by this compound in MV-4-11 Cells (Illustrative Data)
| Treatment (2h) | Concentration | p-FLT3 (Y591) (% of Control) | p-STAT5 (Y694) (% of Control) | p-AKT (S473) (% of Control) | p-ERK1/2 (T202/Y204) (% of Control) |
| Vehicle (DMSO) | 0.1% | 100 | 100 | 100 | 100 |
| This compound | 10 nM | 45 | 52 | 60 | 55 |
| This compound | 50 nM | 8 | 15 | 25 | 18 |
Experimental Protocols
Protocol 1: MV-4-11 Cell Culture and Maintenance
Materials:
-
MV-4-11 cell line (ATCC® CRL-9591™)
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (100X)
-
DMSO
-
Trypan Blue solution
-
Hemocytometer
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing IMDM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw cryopreserved MV-4-11 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 7 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium in a T-75 culture flask.
-
Cell Maintenance: Culture cells at 37°C in a humidified incubator with 5% CO2. Maintain cell density between 2 x 10^5 and 1 x 10^6 viable cells/mL.[4]
-
Subculturing: Add fresh medium every 2-3 days to dilute the cell suspension to a density of approximately 2 x 10^5 cells/mL.[4]
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol determines the effect of this compound on the viability of MV-4-11 cells.
Materials:
-
MV-4-11 cells in complete growth medium
-
This compound
-
DMSO
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed MV-4-11 cells in an opaque-walled 96-well plate at a density of 10,000 cells per well in 90 µL of complete growth medium.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, and then dilute in culture medium.
-
Cell Treatment: Add 10 µL of the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Assay: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the IC50 value using a non-linear regression curve fit.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
MV-4-11 cells
-
This compound
-
DMSO
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow Cytometer
Procedure:
-
Cell Treatment: Seed MV-4-11 cells at a density of 0.5 x 10^6 cells/mL and treat with various concentrations of this compound or DMSO for 48 hours.
-
Cell Harvesting: Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate for 15 minutes at room temperature in the dark.[8]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Protocol 4: Cell Cycle Analysis
This protocol determines the effect of this compound on the cell cycle distribution of MV-4-11 cells.
Materials:
-
MV-4-11 cells
-
This compound
-
DMSO
-
Cold 70% Ethanol
-
RNase A
-
Propidium Iodide (PI)
-
Flow Cytometer
Procedure:
-
Cell Treatment: Treat MV-4-11 cells with this compound or DMSO for 24 hours.
-
Fixation: Harvest cells and wash with PBS. Fix the cells by adding cold 70% ethanol dropwise while vortexing, then incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry.
Protocol 5: Western Blot Analysis of FLT3 Signaling
This protocol assesses the effect of this compound on the phosphorylation status of FLT3 and its downstream signaling proteins.
Materials:
-
MV-4-11 cells
-
This compound
-
DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-FLT3, anti-p-STAT5, anti-p-AKT, anti-p-ERK, and total protein antibodies)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Treat MV-4-11 cells with various concentrations of this compound or DMSO for 2 hours.
-
Cell Lysis: Harvest and lyse the cells with RIPA buffer. Determine the protein concentration using a BCA protein assay.[4]
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[4]
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate the membrane with the desired primary phospho-specific antibody overnight at 4°C. Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Strip the membrane and re-probe with antibodies for total proteins and a loading control (e.g., β-actin) to confirm equal loading. Quantify band intensities using densitometry software.
References
- 1. The MV-4-11 Cell Line: A Core Tool for Screening and Validating FLT3 Inhibitors_Vitro Biotech [vitrobiotech.com]
- 2. This compound, a novel orally active colony-stimulating factor-1 receptor/FMS-related receptor tyrosine kinase-3 receptor tyrosine kinase inhibitor with potential utility in solid tumors, bone metastases, and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Cellosaurus cell line MV4-11 (CVCL_0064) [cellosaurus.org]
- 6. The Ups and Downs of STAT Inhibition in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. X‐linked inhibitor of apoptosis inhibition sensitizes acute myeloid leukemia cell response to TRAIL and chemotherapy through potentiated induction of proapoptotic machinery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNJ-28312141: Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the proper storage, handling, and stability assessment of JNJ-28312141, a potent inhibitor of Colony-Stimulating Factor-1 Receptor (CSF1R) and FMS-like Tyrosine Kinase 3 (FLT3). Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in research and development applications.
Storage Conditions
Proper storage of this compound is essential to maintain its chemical integrity and biological activity over time. The following conditions are recommended for both the solid compound and solutions.
Solid Compound
This compound as a solid powder should be stored under controlled conditions to prevent degradation. It is shipped as a non-hazardous chemical at ambient temperature and is stable for several weeks under these conditions, including time spent in customs.[1] For longer-term storage, the following is recommended:
| Storage Duration | Temperature | Conditions |
| Short-term (days to weeks) | 0 - 4 °C | Dry and dark |
| Long-term (months to years) | -20 °C | Dry and dark |
When stored properly as a solid, this compound has a shelf life of over five years.[1]
Stock Solutions
For experimental use, stock solutions of this compound are typically prepared in dimethyl sulfoxide (DMSO). The stability of these solutions is dependent on the storage temperature.
| Solvent | Storage Temperature | Stability Period |
| DMSO | -20 °C | ≥ 2 years (for hydrochloride salt)[2] |
| DMSO | -4 °C | 1 month |
| DMSO | -80 °C | > 1 month |
It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can contribute to degradation.
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to the powder to achieve the desired stock solution concentration (e.g., 10 mM). This compound is soluble in DMSO.[1]
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at the recommended temperature as outlined in Table 2.
Protocol for Assessing Long-Term Stability
This protocol outlines a general procedure for conducting a long-term stability study of a this compound stock solution in DMSO.
Objective: To determine the degradation of this compound in a DMSO stock solution over time at a specified storage temperature.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (or other suitable mobile phase modifier)
-
Calibrated autosampler and vials
Methodology:
-
Time Points: Establish a schedule for sample analysis. For a long-term study, typical time points include 0, 1, 3, 6, 12, and 24 months.
-
Sample Preparation:
-
At each time point, retrieve one aliquot of the this compound stock solution from storage.
-
Allow the aliquot to thaw completely and equilibrate to room temperature.
-
Prepare a working solution by diluting the stock solution to a suitable concentration for HPLC analysis (e.g., 10 µg/mL) using the mobile phase as the diluent.
-
-
HPLC Analysis:
-
Develop and validate a stability-indicating HPLC method capable of separating this compound from its potential degradation products. A general starting point for method development could involve a C18 column with a gradient elution using a mobile phase of acetonitrile and water with a formic acid modifier.
-
Inject the prepared working solution onto the HPLC system.
-
Monitor the elution profile at a suitable UV wavelength (e.g., the λmax of this compound).
-
-
Data Analysis:
-
At each time point, determine the peak area of the this compound parent compound.
-
Calculate the percentage of this compound remaining relative to the initial time point (T=0).
-
Monitor for the appearance of any new peaks, which may indicate the formation of degradation products.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to the handling and stability testing of this compound.
Caption: Workflow for the proper storage and handling of this compound.
Caption: Experimental workflow for assessing the long-term stability of this compound.
References
Troubleshooting & Optimization
JNJ-28312141 off-target effects on kinases
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of the kinase inhibitor JNJ-28312141. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Kinase Selectivity Profile
This compound is a potent inhibitor of Colony-Stimulating Factor-1 Receptor (CSF-1R) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] While it exhibits a narrow kinase selectivity profile, off-target activity has been observed against a small number of other kinases.[1][4] A screening against 115 kinases revealed that 98 were not significantly inhibited at a concentration of 1 µmol/L.[1] However, five kinases, in addition to the primary targets, displayed IC50 values below 0.1 µmol/L in biochemical assays.[1]
Table 1: Off-Target Kinase Activity of this compound
| Kinase Target | IC50 (µmol/L) | Notes |
| Primary Targets | ||
| CSF-1R | 0.00069 | Primary target of this compound.[1] |
| FLT3 | 0.030 | A key secondary target with therapeutic potential in AML.[1][2] |
| Off-Targets | ||
| KIT | 0.005 | Potent inhibition observed in biochemical assays.[1] |
| AXL | 0.012 | Potent inhibition in biochemical assays, but not in cellular assays.[1] |
| TRKA | 0.015 | |
| LCK | 0.088 | Potent inhibition in biochemical assays, but not in cellular assays.[1] |
Experimental Protocols
Kinase Inhibition Assay (Biochemical)
The in vitro kinase activity of this compound was determined using recombinant kinase domains. The general methodology involved the following steps:
-
Reaction Setup : Kinase, substrate (e.g., a generic peptide or protein), and ATP are combined in a reaction buffer.
-
Inhibitor Addition : this compound is added at varying concentrations.
-
Incubation : The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Detection : Kinase activity is measured by quantifying the amount of phosphorylated substrate. This is often achieved using methods like radioisotope incorporation (33P-ATP) or fluorescence-based assays.
-
IC50 Determination : The concentration of this compound that inhibits 50% of the kinase activity is calculated.
Cellular Phosphorylation Assay
To assess the inhibitory activity of this compound in a cellular context, the following general protocol was employed:
-
Cell Culture : Cells expressing the target kinase (e.g., HEK cells transfected with CSF-1R) are cultured under standard conditions.[1]
-
Inhibitor Pre-treatment : Cells are pre-incubated with various concentrations of this compound for a specified duration (e.g., 30 minutes).[5]
-
Ligand Stimulation : The respective ligand (e.g., CSF-1) is added to stimulate kinase activity and autophosphorylation.[5]
-
Cell Lysis : Cells are lysed to extract proteins.
-
Immunoblotting : The phosphorylation status of the target kinase is determined by Western blot analysis using phospho-specific antibodies.[5]
-
IC50 Calculation : The concentration of this compound required to reduce the phosphorylation signal by 50% is determined.
Troubleshooting and FAQs
Q1: I am observing an unexpected phenotype in my cell-based assay that cannot be explained by CSF-1R or FLT3 inhibition. What could be the cause?
A1: While this compound is highly selective, it does have known off-target activities that are potent in biochemical assays, notably against KIT, AXL, TRKA, and LCK.[1] It is crucial to consider whether your experimental system expresses these kinases. However, it is important to note that potent inhibition in biochemical assays does not always translate to cellular activity. For instance, high concentrations (>2 µmol/L) of this compound were required to inhibit AXL and LCK in cellular assays.[1]
Troubleshooting Steps:
-
Confirm Kinase Expression: Verify the expression of potential off-target kinases (KIT, AXL, TRKA, LCK) in your cell line at the protein level (e.g., via Western blot or proteomics).
-
Dose-Response Curve: Perform a detailed dose-response experiment with this compound to determine if the unexpected phenotype occurs at concentrations consistent with the IC50 values of the off-target kinases.
-
Use a More Selective Inhibitor: If available, use a structurally different and more selective inhibitor for CSF-1R or FLT3 to see if the phenotype is recapitulated.
-
Rescue Experiment: If you suspect an off-target effect on a specific kinase, try to rescue the phenotype by overexpressing a drug-resistant mutant of that kinase.
Q2: My in vitro (biochemical) and in vivo/in cellulo results with this compound are not correlating. Why might this be?
A2: Discrepancies between biochemical and cellular/in vivo data are common with kinase inhibitors.[6][7][8][9] Several factors can contribute to this:
-
Cellular Permeability: this compound may have different abilities to cross the plasma membrane of various cell types.
-
Intracellular ATP Concentration: The high concentration of ATP within cells can compete with ATP-competitive inhibitors like this compound, leading to a rightward shift in the IC50 value compared to biochemical assays which often use lower ATP concentrations.
-
Presence of Scaffolding Proteins and Signaling Complexes: In a cellular environment, kinases are part of larger protein complexes, which can influence inhibitor binding and efficacy.
-
Drug Efflux Pumps: Cell lines can express efflux pumps (e.g., P-glycoprotein) that actively remove the inhibitor from the cytoplasm, reducing its effective intracellular concentration.
Q3: How can I distinguish between direct and indirect off-target effects of this compound in my experiments?
A3: It is important to differentiate between the direct inhibition of an off-target kinase and the indirect downstream consequences of inhibiting the primary target.
Experimental Workflow to Differentiate Effects:
Caption: Troubleshooting logic for on-target vs. off-target effects.
Signaling Pathway Considerations
This compound's primary targets, CSF-1R and FLT3, are receptor tyrosine kinases that activate multiple downstream signaling pathways, including RAS/MAPK, PI3K/AKT, and STAT pathways.[10] When interpreting experimental results, it is crucial to consider the potential for cross-talk between these pathways and any pathways regulated by the off-target kinases.
Caption: Simplified signaling pathways affected by this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a novel orally active colony-stimulating factor-1 receptor/FMS-related receptor tyrosine kinase-3 receptor tyrosine kinase inhibitor with potential utility in solid tumors, bone metastases, and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
Optimizing JNJ-28312141 dosage for maximal TAM reduction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of JNJ-28312141, a potent, orally active inhibitor of Colony-Stimulating Factor-1 Receptor (CSF-1R) and FMS-like Tyrosine Kinase 3 (FLT3), for maximal reduction of Tumor-Associated Macrophages (TAMs).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in reducing Tumor-Associated Macrophages (TAMs)?
A1: this compound is a small molecule inhibitor that primarily targets the Colony-Stimulating Factor-1 Receptor (CSF-1R).[1][2] CSF-1R is a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of macrophages.[3] By inhibiting the kinase activity of CSF-1R, this compound blocks the downstream signaling pathways that promote the differentiation and survival of TAMs within the tumor microenvironment. This leads to a dose-dependent reduction in the number of TAMs.[1][4]
Q2: What is the recommended starting dose for in vivo preclinical studies with this compound?
A2: Based on preclinical studies in mouse xenograft models, oral administration of this compound at doses of 25, 50, and 100 mg/kg has been shown to be effective in reducing TAMs and suppressing tumor growth.[1][4] The selection of the optimal dose will depend on the specific tumor model and experimental goals. A dose-response study is recommended to determine the most effective concentration for your model.
Q3: What are the expected effects of this compound on the tumor microenvironment beyond TAM reduction?
A3: In addition to depleting TAMs, this compound has been observed to reduce tumor microvascularity.[1][2] This is likely an indirect effect of TAM reduction, as TAMs are known to contribute to tumor angiogenesis. Researchers should consider evaluating changes in blood vessel density, for example, by staining for endothelial cell markers like CD31.
Q4: Does this compound have other known kinase targets?
A4: Yes, besides CSF-1R, this compound is also a potent inhibitor of FMS-like Tyrosine Kinase 3 (FLT3).[1][2] This is an important consideration when working with tumor models where FLT3 signaling may play a role, such as in certain types of acute myeloid leukemia (AML).[1]
Troubleshooting Guides
Problem 1: Suboptimal TAM Reduction Observed
-
Possible Cause: Insufficient drug exposure.
-
Troubleshooting Tip: Verify the formulation and administration of this compound. Ensure complete solubilization and accurate dosing. Consider performing pharmacokinetic analysis to measure plasma and tumor concentrations of the compound.
-
-
Possible Cause: Intrinsic or acquired resistance to CSF-1R inhibition.
-
Possible Cause: Issues with TAM quantification methodology.
-
Troubleshooting Tip: Review and optimize your immunohistochemistry (IHC) or flow cytometry protocols for TAM markers (e.g., F4/80, CD68, CD163). Ensure proper antibody validation, antigen retrieval (for IHC), and gating strategies (for flow cytometry). Include appropriate positive and negative controls.
-
Problem 2: Unexpected Toxicity or Off-Target Effects
-
Possible Cause: High dosage or prolonged treatment.
-
Troubleshooting Tip: Perform a dose-titration study to identify the lowest effective dose with minimal toxicity. Closely monitor animal health, including body weight and general behavior.
-
-
Possible Cause: Off-target kinase inhibition.
-
Possible Cause: Formulation issues.
-
Troubleshooting Tip: Ensure the vehicle used for formulation is well-tolerated by the animals. Conduct a vehicle-only control group to assess any background toxicity.
-
Data Presentation
Table 1: Dose-Dependent Effects of this compound on H460 Xenografts
| Dosage (mg/kg, p.o.) | Average Tumor Weight Reduction (%) | F4/80+ TAMs (cells/mm²) | CD31+ Microvessel Density (vessels/mm²) |
| 25 | 21 | Data not specified | Data not specified |
| 50 | 32 | Data not specified | Data not specified |
| 100 | 45 | Markedly depleted | 66% reduction |
Data summarized from Manthey et al., Molecular Cancer Therapeutics, 2009.[1]
Experimental Protocols
Immunohistochemistry for F4/80 (TAMs) and CD31 (Microvasculature) in Mouse Tumors
This protocol is a general guideline based on standard IHC procedures and information from the key reference.[1][4] Optimization may be required for specific tissues and antibodies.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections (5 µm)
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Peroxidase blocking solution (e.g., 3% hydrogen peroxide)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies:
-
Rat anti-mouse F4/80
-
Rabbit anti-mouse CD31
-
-
Biotinylated secondary antibodies (anti-rat and anti-rabbit)
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval buffer.
-
Heat in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with peroxidase blocking solution for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with blocking buffer for 30-60 minutes at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS.
-
Incubate with the appropriate biotinylated secondary antibody for 30-60 minutes at room temperature.
-
-
Signal Amplification:
-
Rinse slides with PBS.
-
Incubate with ABC reagent for 30 minutes.
-
-
Visualization:
-
Rinse slides with PBS.
-
Apply DAB substrate and monitor for color development (brown precipitate).
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and xylene.
-
Coverslip with mounting medium.
-
Image Analysis:
-
Quantify F4/80-positive cells and CD31-positive microvessels per unit area (e.g., mm²) using image analysis software.
Mandatory Visualizations
Caption: CSF-1R signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound efficacy in vivo.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a novel orally active colony-stimulating factor-1 receptor/FMS-related receptor tyrosine kinase-3 receptor tyrosine kinase inhibitor with potential utility in solid tumors, bone metastases, and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
Overcoming JNJ-28312141 solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with JNJ-28312141 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is an orally active and potent inhibitor of Colony-Stimulating Factor-1 Receptor (CSF-1R) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] It is a small molecule with a molecular weight of 460.57 g/mol and a molecular formula of C₂₆H₃₂N₆O₂.[4] Due to its chemical structure, it exhibits poor solubility in aqueous solutions.
Q2: I am observing precipitation when I dilute my this compound stock solution in my aqueous experimental buffer. What is causing this?
This is a common issue due to the low aqueous solubility of this compound. The compound is readily soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol, but when this stock solution is diluted into an aqueous buffer (e.g., PBS or cell culture medium), the compound's solubility limit is often exceeded, leading to precipitation.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is DMSO.[4] It is soluble in DMSO at a concentration of 12 mg/mL.[4]
Q4: How should I store this compound?
For long-term storage, this compound powder should be stored at -20°C for up to two years. A stock solution in DMSO can be stored at -4°C for one month or at -80°C for longer periods.[4]
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides several strategies to address the poor aqueous solubility of this compound for in vitro and in vivo experiments.
Initial Stock Solution Preparation
A critical first step is the proper preparation of a high-concentration stock solution in an appropriate organic solvent.
Recommended Protocol for 10 mM Stock Solution in DMSO:
-
Weigh out 4.606 mg of this compound powder.
-
Add 1 mL of high-purity DMSO.
-
Vortex or sonicate gently until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.
| Solvent | Solubility |
| DMSO | 12 mg/mL |
| Ethanol | 4 mg/mL |
This data is compiled from a product datasheet.[4]
Strategies for Preparing Working Solutions in Aqueous Buffers
Below are several methods that can be employed to improve the solubility of this compound when preparing working dilutions for your experiments.
1. Co-Solvent System:
This approach involves maintaining a certain percentage of an organic solvent in the final aqueous solution to keep the compound dissolved.
-
Methodology:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
When preparing your working solution, ensure that the final concentration of DMSO in your aqueous buffer (e.g., cell culture medium or PBS) is kept as low as possible while maintaining solubility. It is crucial to determine the tolerance of your specific cell line or assay to the final DMSO concentration. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated in many cell-based assays.
-
Always add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.
-
2. Use of Solubilizing Agents (Cyclodextrins):
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HPβCD) has been successfully used as a vehicle for the in vivo administration of this compound.[5][6]
-
Experimental Protocol for Formulation with HPβCD:
-
Prepare a solution of HPβCD in your desired aqueous buffer (e.g., 20% w/v in water or saline). The concentration of HPβCD may need to be optimized.
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Slowly add the this compound stock solution to the HPβCD solution while stirring vigorously.
-
Allow the mixture to equilibrate, which may involve stirring for several hours at room temperature, to facilitate the formation of the inclusion complex.
-
The resulting solution should be visually inspected for any signs of precipitation before use.
-
3. pH Adjustment:
The solubility of a compound can be influenced by the pH of the solution, especially if the compound has ionizable groups.
-
Considerations:
-
This compound has several nitrogen atoms that could potentially be protonated at acidic pH.
-
Systematically test the solubility of this compound in a range of buffers with different pH values to identify a pH where solubility is enhanced.
-
It is important to ensure that the chosen pH is compatible with your experimental system (e.g., does not affect cell viability or enzyme activity).
-
Experimental Workflows and Signaling Pathways
Logical Workflow for Troubleshooting Solubility
Caption: A stepwise guide to preparing this compound solutions.
This compound Mechanism of Action: Inhibition of CSF-1R and FLT3 Signaling
This compound exerts its effects by inhibiting the receptor tyrosine kinases CSF-1R and FLT3.[1][2][3] Upon ligand binding, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades that are crucial for cell survival, proliferation, and differentiation.[7][8] this compound blocks these initial phosphorylation events.
Caption: this compound inhibits CSF-1R and FLT3 signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. adipogen.com [adipogen.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Potential resistance mechanisms to JNJ-28312141
Welcome to the technical support center for JNJ-28312141. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding potential resistance mechanisms during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, orally active small molecule inhibitor of Colony-Stimulating Factor-1 Receptor (CSF-1R), also known as c-Fms, with a reported IC50 of 0.69 nM.[1] It also exhibits inhibitory activity against the FMS-like tyrosine kinase 3 (FLT3).[2][3] By inhibiting CSF-1R, this compound can suppress the growth and survival of macrophages and osteoclasts, which are implicated in tumor growth and bone metastases.[2][3][4]
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. What are the potential reasons?
A2: Reduced sensitivity, or acquired resistance, to tyrosine kinase inhibitors (TKIs) like this compound is a common phenomenon in cancer research. Several mechanisms could be responsible, broadly categorized as on-target and off-target (or bypass) mechanisms.
-
On-target resistance typically involves genetic alterations in the drug's target protein, in this case, CSF-1R or FLT3. These alterations may prevent this compound from binding effectively.
-
Bypass signaling involves the activation of alternative signaling pathways that compensate for the inhibition of CSF-1R/FLT3, thereby promoting cell survival and proliferation.[5][6]
Q3: How can I investigate if on-target mutations in CSF-1R or FLT3 are responsible for the observed resistance?
A3: To investigate on-target mutations, you can perform the following:
-
Sequence the kinase domains of CSF-1R and FLT3 in both your sensitive (parental) and resistant cell lines. Compare the sequences to identify any acquired mutations in the resistant cells.
-
Perform molecular modeling to predict how identified mutations might affect the binding of this compound to the kinase domain.[6]
-
Functionally validate the identified mutations by introducing them into the parental cells and assessing their sensitivity to this compound.
Troubleshooting Guide
Issue: Decreased efficacy of this compound in long-term cell culture experiments.
Potential Cause 1: Development of acquired resistance through bypass signaling pathway activation.
Troubleshooting Steps:
-
Phospho-Receptor Tyrosine Kinase (RTK) Array: Use a phospho-RTK array to screen for the activation of other receptor tyrosine kinases in your resistant cells compared to the parental cells. This can help identify potential bypass pathways. Aberrant activation of receptors like c-Met, EGFR, or others can confer resistance to targeted therapies.[5][7][8][9]
-
Western Blot Analysis: Based on the RTK array results or common resistance pathways, perform western blot analysis to examine the phosphorylation status of key downstream signaling proteins such as AKT, ERK (p44/42 MAPK), and STAT3.[10][11][12] Increased phosphorylation of these proteins in the presence of this compound would suggest the activation of a bypass pathway.
-
Combination Therapy Studies: If a specific bypass pathway is identified (e.g., c-Met or EGFR activation), test the efficacy of combining this compound with an inhibitor of that pathway.[7][13] A synergistic effect would support the role of the bypass pathway in resistance.
Potential Cause 2: Increased drug efflux.
Troubleshooting Steps:
-
Gene Expression Analysis: Use qPCR or RNA-seq to analyze the expression levels of genes encoding drug efflux pumps, such as ABCB1 (MDR1) and ABCG2 (BCRP), in your resistant and parental cells.
-
Efflux Pump Inhibition: Treat your resistant cells with this compound in the presence and absence of known efflux pump inhibitors (e.g., verapamil for ABCB1). A restoration of sensitivity to this compound would indicate the involvement of drug efflux.
Quantitative Data Summary
The following tables provide a hypothetical summary of quantitative data that might be generated during the investigation of resistance to this compound.
Table 1: In Vitro IC50 Values for this compound
| Cell Line | IC50 (nM) | Fold Resistance |
| Parental H460 | 5 | - |
| H460-Resistant | 150 | 30 |
Table 2: Relative Phosphorylation Levels of Key Signaling Proteins
| Protein | Parental H460 | H460-Resistant |
| p-CSF-1R (Tyr723) | + | + |
| p-AKT (Ser473) | + | +++ |
| p-ERK1/2 (Thr202/Tyr204) | + | +++ |
| p-STAT3 (Tyr705) | + | ++ |
(Levels are represented qualitatively: + weak, ++ moderate, +++ strong)
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated Signaling Proteins
-
Cell Lysis:
-
Culture parental and resistant cells to 80-90% confluency.
-
Treat cells with this compound at the respective IC50 concentrations for 2 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AKT, p-ERK, p-STAT3, and their total protein counterparts overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Protocol 2: Cell Viability Assay (MTS/MTT)
-
Cell Seeding:
-
Seed parental and resistant cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well).
-
Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Treat cells with a serial dilution of this compound (and/or a combination of inhibitors) for 72 hours.
-
-
MTS/MTT Addition:
-
Add MTS or MTT reagent to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values using non-linear regression analysis.
-
Visualizations
Caption: CSF-1R Signaling Pathway and Inhibition by this compound.
Caption: Hypothetical Bypass Signaling as a Resistance Mechanism.
Caption: Experimental Workflow for Investigating Resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound, a novel orally active colony-stimulating factor-1 receptor/FMS-related receptor tyrosine kinase-3 receptor tyrosine kinase inhibitor with potential utility in solid tumors, bone metastases, and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MET/HGF pathway activation as a paradigm of resistance to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ascopubs.org [ascopubs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Impact of MET alterations on targeted therapy with EGFR-tyrosine kinase inhibitors for EGFR-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. c-MET [stage.abbviescience.com]
- 13. mdpi.com [mdpi.com]
Interpreting unexpected results with JNJ-28312141
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using JNJ-28312141. The information is designed to help interpret unexpected results and guide experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is an orally active, small molecule inhibitor of the colony-stimulating factor-1 receptor (CSF-1R), also known as FMS, and the FMS-like tyrosine kinase-3 (FLT3).[1][2][3][4] It was developed for its potential therapeutic use in solid tumors, bone metastases, and acute myeloid leukemia (AML).[1][3]
Q2: What is the mechanism of action of this compound?
A2: this compound functions as a tyrosine kinase inhibitor. By binding to the ATP-binding site of CSF-1R and FLT3, it blocks the downstream signaling pathways that are crucial for the proliferation and survival of cells dependent on these receptors, such as macrophages and certain leukemia cells.[1]
Q3: My tumor cells do not express CSF-1R, yet I observe an anti-tumor effect in vivo. Why?
A3: This is a known and intended effect of this compound. The in vivo anti-tumor activity in solid tumors that do not express CSF-1R is attributed to the drug's effect on the tumor microenvironment.[3] this compound inhibits CSF-1R on tumor-associated macrophages (TAMs), leading to their depletion.[1][3] Since TAMs can promote tumor growth and angiogenesis, their reduction can suppress tumor progression even if the cancer cells themselves are not a direct target.[3]
Q4: What are the known off-target kinases for this compound?
A4: Besides CSF-1R and FLT3, this compound has been shown to inhibit other kinases at higher concentrations. The most significant off-target kinases with an IC50 of less than 0.1 μmol/L are KIT, AXL, TRKA, and LCK.[1]
Troubleshooting Guides for Unexpected Results
Issue 1: Weaker than expected inhibition of macrophage proliferation or function.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Inadequate Drug Concentration | 1. Verify the concentration and purity of your this compound stock solution. 2. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay conditions. | A clear dose-dependent inhibition of macrophage proliferation or function. |
| Cell Culture Conditions | 1. Ensure that the cell culture medium does not contain high concentrations of CSF-1 that may compete with the inhibitor. 2. Check for mycoplasma contamination, which can alter cellular responses. | Consistent and reproducible inhibition at the expected effective concentrations. |
| Target Receptor Expression | 1. Confirm the expression of CSF-1R in your macrophage cell line or primary cells using Western blotting or flow cytometry. | High expression of CSF-1R, confirming the cells are a suitable model. |
Issue 2: Unexpected effects on cell types that are not macrophages or FLT3-dependent leukemia cells.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-Target Kinase Inhibition | 1. Review the kinase selectivity profile of this compound (see Data Presentation section). 2. Determine if your affected cell type expresses any of the known off-target kinases (e.g., KIT, AXL, TRKA, LCK). 3. Perform Western blot analysis to assess the phosphorylation status of the suspected off-target kinase and its downstream effectors in the presence of this compound. | A reduction in the phosphorylation of the off-target kinase, confirming it as the cause of the unexpected cellular effects. |
| Downstream Signaling Crosstalk | 1. Investigate potential crosstalk between the CSF-1R/FLT3 pathways and other signaling pathways active in your cell type. 2. Use pathway analysis tools or literature searches to identify potential points of intersection. | Identification of a signaling node that is indirectly affected by this compound, explaining the observed phenotype. |
Issue 3: Inconsistent results in vivo, such as variable tumor growth inhibition.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Pharmacokinetics/Pharmacodynamics (PK/PD) | 1. Ensure consistent and accurate dosing of this compound. 2. Collect plasma samples at different time points after dosing to measure drug concentration and confirm adequate exposure. 3. Assess a pharmacodynamic marker of CSF-1R inhibition, such as an increase in plasma CSF-1 levels or a decrease in F4/80+ macrophages in the tumor.[3] | Consistent drug exposure and target engagement, leading to more reproducible anti-tumor effects. |
| Animal Model Variability | 1. Ensure uniformity in the age, sex, and genetic background of the animals used. 2. Standardize the tumor implantation procedure to minimize variability in initial tumor size. | Reduced variability in tumor growth within and between experimental groups. |
| Compensatory Mechanisms | 1. Investigate the potential for upregulation of alternative pro-tumorigenic pathways in response to CSF-1R inhibition. 2. Analyze tumor tissue for changes in the expression of other growth factors or immune cell populations. | Identification of resistance mechanisms that can be targeted with combination therapies. |
Data Presentation
Kinase Selectivity Profile of this compound
| Kinase | IC50 (μmol/L) |
| CSF-1R | 0.00069 |
| FLT3 | 0.030 |
| KIT | 0.005 |
| AXL | 0.012 |
| TRKA | 0.015 |
| LCK | 0.088 |
Data summarized from a kinase panel of 115 kinases. 98 kinases were not inhibited by more than 50% at 1 μmol/L.[1]
In Vitro Cellular Activity of this compound
| Cell-Based Assay | Cell Type | IC50 (μmol/L) |
| CSF-1 dependent proliferation | Mouse Macrophages | 0.003 |
| CSF-1 induced MCP-1 expression | Human Monocytes | 0.003 |
| ITD-FLT3 dependent proliferation | MV-4-11 cells | 0.021 |
| KIT dependent proliferation | Mo7e cells | 0.041 |
| FLT3 ligand-induced phosphorylation | Recombinant Baf3 cells | 0.076 |
| TRKA dependent proliferation | TF-1 cells | 0.15 |
[1]
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated Proteins
Objective: To assess the phosphorylation status of CSF-1R, FLT3, or off-target kinases in response to this compound treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (5% BSA in TBST).
-
Primary antibodies (phospho-specific and total protein).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Culture cells to the desired confluency and treat with this compound at various concentrations for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an ECL substrate and an imaging system.
Protocol 2: Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound on the proliferation of cells in vitro.
Materials:
-
96-well cell culture plates.
-
Complete cell culture medium.
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound and incubate for the desired duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Immunohistochemistry for F4/80 (Macrophage Marker)
Objective: To assess the number of tumor-associated macrophages in tissue sections from in vivo studies.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections.
-
Xylene and ethanol series for deparaffinization and rehydration.
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0).
-
Peroxidase blocking solution.
-
Blocking serum.
-
Primary antibody (anti-F4/80).
-
Biotinylated secondary antibody.
-
Streptavidin-HRP complex.
-
DAB substrate-chromogen solution.
-
Hematoxylin counterstain.
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced antigen retrieval.
-
Block endogenous peroxidase activity.
-
Block non-specific binding with blocking serum.
-
Incubate with the primary anti-F4/80 antibody.
-
Wash and incubate with the biotinylated secondary antibody.
-
Wash and incubate with the streptavidin-HRP complex.
-
Develop the color with DAB substrate-chromogen solution.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Quantify F4/80-positive cells using microscopy and image analysis software.
Mandatory Visualizations
Caption: Troubleshooting logic for unexpected cellular effects of this compound.
Caption: Inhibition of CSF-1R and FLT3 signaling by this compound.
Caption: Workflow for assessing in vivo efficacy of this compound.
References
JNJ-28312141 toxicity profile in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the toxicity profile of JNJ-28312141 in animal studies for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general toxicity profile of this compound observed in preclinical animal studies?
A1: Based on publicly available data, this compound has been described as "well tolerated" in subacute studies in rats.[1] In a 25-day study involving nude mice with H460 non-small cell lung adenocarcinoma xenografts, no overt toxicity or adverse effects on body weight were observed at doses of 25, 50, and 100 mg/kg administered orally.
Q2: Are there any published LD50 or NOAEL values for this compound?
A2: As of the latest review of published literature, specific lethal dose 50 (LD50) or no-observed-adverse-effect-level (NOAEL) values for this compound have not been reported. The available studies focus primarily on the efficacy of the compound in cancer models.
Q3: What are the known molecular targets of this compound and how might they relate to potential toxicity?
A3: this compound is a potent inhibitor of Colony-Stimulating Factor-1 Receptor (CSF-1R) and also inhibits FMS-like receptor tyrosine kinase-3 (FLT3).[2] Inhibition of CSF-1R can lead to a reduction in macrophages and osteoclasts, which is the intended therapeutic effect but could also have implications for immune function and bone homeostasis with long-term administration.[2] Dual inhibition of FLT3 and KIT (another kinase inhibited by this compound) has been suggested to have the potential to suppress blood cell production, although significant hematologic toxicity was not noted in the subacute rat studies.[1]
Q4: What clinical signs of toxicity should I monitor for in my animal studies with this compound?
A4: While overt toxicity was not reported at the studied doses, it is prudent to monitor for general signs of distress in animals, including weight loss, changes in food and water consumption, altered activity levels, and ruffled fur. Given the mechanism of action, monitoring of complete blood counts could be considered to assess potential hematologic effects.
Troubleshooting Guides
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected weight loss in treated animals. | Vehicle intolerance, off-target toxicity, or excessive pharmacologic effect. | 1. Ensure the vehicle (e.g., 20% HPβCD) is well-tolerated by a control group. 2. Consider reducing the dose of this compound. 3. Perform health monitoring checks twice daily. |
| No observable efficacy at previously reported doses. | Issues with compound formulation, administration, or animal model. | 1. Verify the integrity and solubility of the this compound compound. 2. Ensure accurate oral gavage technique. 3. Confirm the expression of CSF-1R in your tumor model, as this compound's effect on tumor growth is often mediated through tumor-associated macrophages. |
| Inconsistent results between animals. | Variability in drug administration, tumor implantation, or individual animal responses. | 1. Standardize dosing procedures and timing. 2. Ensure consistent tumor cell implantation and monitor tumor growth to randomize animals into groups with similar starting tumor volumes. 3. Increase group sizes to improve statistical power. |
Quantitative Data from Animal Studies
Table 1: Dosing and Observations in Mouse Xenograft Study
| Animal Model | Compound | Dose (mg/kg) | Dosing Regimen | Duration | Observed Toxicity |
| Nude mice with H460 xenografts | This compound | 25, 50, 100 | p.o., twice daily on weekdays, once daily on weekends | 25 days | No overt toxicity or adverse effects on body weight. |
Table 2: Dosing in Rat Tumor-Induced Bone Erosion Model
| Animal Model | Compound | Dose (mg/kg) | Dosing Regimen | Duration |
| SD rats with MRMT-1 mammary carcinoma | This compound | 20, 60 | p.o., twice daily | 14 days |
Experimental Protocols
H460 Non-Small Cell Lung Adenocarcinoma Xenograft Model in Mice
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Animal Model: Nude mice.
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Cell Line: H460 non-small cell lung adenocarcinoma cells.
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Tumor Implantation: Subcutaneous inoculation of H460 cells.
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Treatment Initiation: Dosing was initiated three days post-inoculation.
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Formulation: this compound was formulated in 20% hydroxypropyl-β-cyclodextrin (HPβCD).
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Dosing: Oral (p.o.) administration of vehicle or this compound at 25, 50, or 100 mg/kg. Dosing was performed twice daily on weekdays and once daily on weekends for 25 consecutive days.
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Monitoring: Tumor volumes were determined by caliper measurement. Animal body weights and general health were monitored throughout the study.
MRMT-1 Mammary Carcinoma-Induced Bone Erosion Model in Rats
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Animal Model: Sprague-Dawley (SD) rats.
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Cell Line: MRMT-1 mammary carcinoma cells.
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Tumor Implantation: Inoculation of MRMT-1 cells into the right tibia.
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Treatment Initiation: Dosing started three days after inoculation.
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Dosing: Oral (p.o.) administration of vehicle or this compound at 20 or 60 mg/kg twice daily.
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Study Endpoints: Evaluation of bone erosion via microradiography and microcomputed tomography at day 17.
Visualizations
Caption: Signaling pathway of this compound targeting CSF-1R and FLT3.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel orally active colony-stimulating factor-1 receptor/FMS-related receptor tyrosine kinase-3 receptor tyrosine kinase inhibitor with potential utility in solid tumors, bone metastases, and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring JNJ-28312141 Efficacy In Vivo
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for monitoring the in vivo efficacy of JNJ-28312141, a potent and selective inhibitor of Colony-Stimulating Factor-1 Receptor (CSF-1R) and FMS-like Tyrosine Kinase 3 (FLT3).
Mechanism of Action Overview
This compound primarily exerts its anti-tumor effects by inhibiting CSF-1R, a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages.[1] By blocking CSF-1R, this compound depletes tumor-associated macrophages (TAMs), which are key components of the tumor microenvironment that promote tumor growth, angiogenesis, and metastasis.[1] A secondary mechanism involves the inhibition of FLT3, which is relevant in certain hematological malignancies.[1]
Diagram: this compound Mechanism of Action
Caption: this compound inhibits the CSF-1/CSF-1R signaling axis, leading to the depletion of TAMs.
Experimental Protocols and Efficacy Monitoring
Effective monitoring of this compound's in vivo efficacy involves a multi-faceted approach targeting tumor growth, the tumor microenvironment, and systemic biomarkers.
Tumor Growth Inhibition in Xenograft Models
Experimental Protocol:
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Cell Line and Animal Model: The human non-small cell lung cancer (NSCLC) cell line H460, which does not express CSF-1R, is a suitable model to study the effects of this compound on the tumor microenvironment.[1] Immunocompromised mice (e.g., nude mice) are used as hosts.
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Tumor Implantation: Subcutaneously implant H460 cells into the flank of the mice.
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Treatment: Once tumors are established, randomize mice into vehicle control and this compound treatment groups. Administer this compound orally at various doses (e.g., 25, 50, and 100 mg/kg).[1]
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Tumor Measurement: Measure tumor dimensions (length and width) with calipers at regular intervals. Calculate tumor volume using the formula: (Length x Width²) / 2.
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Data Analysis: Plot mean tumor volume ± SEM for each group over time. At the end of the study, calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Quantitative Data Summary: H460 Xenograft Model
| Dose of this compound | Average Tumor Weight Reduction (%) |
| 25 mg/kg | 21% |
| 50 mg/kg | 32% |
| 100 mg/kg | 45% |
Data from a study with oral administration of this compound in H460 tumor xenografts.[1]
Troubleshooting Guide: Tumor Growth Studies
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in tumor growth within groups | - Inconsistent number of viable cells injected- Variation in animal health or age- Suboptimal tumor implantation technique | - Standardize cell counting and viability assessment (e.g., trypan blue).- Use a homogenous cohort of animals.- Ensure consistent injection depth and volume. |
| No significant tumor growth inhibition | - Incorrect dosage or formulation- Tumor model not dependent on TAMs- Insufficient drug exposure | - Verify dose calculations and drug stability.- Confirm the presence of TAMs in the tumor model.- Conduct pharmacokinetic studies to assess drug levels. |
| Toxicity or adverse effects in treated mice (e.g., weight loss) | - Dose is too high- Off-target effects- Vehicle-related toxicity | - Perform a dose-ranging study to determine the maximum tolerated dose.- Monitor for known off-target effects of CSF-1R inhibitors.- Include a vehicle-only control group. |
Analysis of the Tumor Microenvironment
Experimental Protocol: Immunohistochemistry (IHC)
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Tissue Collection and Preparation: At the end of the in vivo study, excise tumors and fix them in formalin, followed by paraffin embedding.
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Sectioning: Cut thin sections (e.g., 5 µm) of the tumor tissue.
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Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the target antigens.
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Immunostaining:
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Tumor-Associated Macrophages (TAMs): Use an antibody against the macrophage marker F4/80.
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Microvascular Density: Use an antibody against the endothelial cell marker CD31.
-
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Detection and Visualization: Use a suitable secondary antibody and chromogen (e.g., DAB) to visualize the stained cells. Counterstain with hematoxylin.
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Quantification: Capture images of multiple fields per tumor section. Quantify the number of F4/80-positive cells and the density of CD31-positive microvessels using image analysis software.
Quantitative Data Summary: H460 Xenograft Model (100 mg/kg this compound)
| Parameter | Reduction Compared to Vehicle |
| Tumor-Associated Macrophages (F4/80+) | Marked reduction |
| Microvascular Density (CD31+) | 66% |
Data from a study with oral administration of this compound in H460 tumor xenografts.[1]
Troubleshooting Guide: Immunohistochemistry
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Weak or no staining | - Incorrect primary antibody concentration- Inactive antibody- Inadequate antigen retrieval | - Optimize antibody dilution.- Use a new batch of antibody and include a positive control.- Optimize antigen retrieval method and duration. |
| High background staining | - Non-specific antibody binding- Endogenous peroxidase activity | - Use a blocking serum from the same species as the secondary antibody.- Perform a peroxidase blocking step (e.g., with 3% H₂O₂). |
| Non-specific staining | - Primary antibody cross-reactivity- Secondary antibody binding to endogenous immunoglobulins | - Use a more specific primary antibody.- Use a secondary antibody that is pre-adsorbed against the species of the tissue. |
Systemic Biomarker Analysis
Experimental Protocol: Plasma CSF-1 ELISA
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Blood Collection: Collect blood samples from mice via cardiac puncture or another appropriate method into tubes containing an anticoagulant (e.g., EDTA).
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Plasma Preparation: Centrifuge the blood samples to separate the plasma.
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ELISA: Use a commercially available ELISA kit to measure the concentration of human and murine CSF-1 in the plasma samples.
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Data Analysis: Calculate the concentration of CSF-1 based on the standard curve. Compare the levels between vehicle- and this compound-treated groups.
Quantitative Data Summary: H460 Xenograft Model
| Analyte | Observation in this compound-Treated Mice |
| Human CSF-1 (tumor-derived) | Sharply increased in a dose-dependent manner |
| Murine CSF-1 | Increased |
An increase in plasma CSF-1 is a potential pharmacodynamic biomarker of CSF-1R inhibition.[1]
Troubleshooting Guide: Plasma CSF-1 ELISA
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Pipetting errors- Inadequate mixing of samples/reagents- Edge effects on the plate | - Use calibrated pipettes and ensure proper technique.- Gently vortex samples and reagents before use.- Avoid using the outer wells for critical samples. |
| Poor standard curve | - Incorrect preparation of standards- Degraded standard | - Carefully follow the manufacturer's instructions for standard dilution.- Use a fresh aliquot of the standard. |
| Low or no signal | - Incorrect antibody pair- Inactive enzyme conjugate- Insufficient incubation times | - Ensure the use of a validated ELISA kit.- Check the expiration date of the kit components.- Adhere to the recommended incubation times and temperatures. |
Signaling Pathway and Experimental Workflow Diagrams
Diagram: CSF-1R Downstream Signaling
Caption: Inhibition of CSF-1R by this compound blocks downstream signaling pathways.
Diagram: In Vivo Efficacy Monitoring Workflow
References
Troubleshooting JNJ-28312141 variability in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing JNJ-28312141 in cell-based assays. Our goal is to help you achieve reliable and reproducible results by addressing common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is an orally active, small molecule inhibitor of receptor tyrosine kinases. Its primary targets are Colony-Stimulating Factor-1 Receptor (CSF-1R), also known as FMS, and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] It also shows activity against other kinases such as KIT, AXL, and TRKA at higher concentrations.[1]
Q2: Why is there a discrepancy between the biochemical IC50 and the cell-based assay IC50 for this compound?
Discrepancies between biochemical and cell-based assay potencies are common for small molecule inhibitors. Several factors can contribute to this difference:
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Cell Permeability: The compound may have varying degrees of permeability across the cell membrane, leading to a lower intracellular concentration than what is applied externally.
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ATP Concentration: Biochemical kinase assays are often performed at ATP concentrations near the Michaelis constant (Km) of the kinase. In contrast, intracellular ATP levels are significantly higher, leading to increased competition for ATP-competitive inhibitors like this compound and a potentially higher IC50 in cellular environments.
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Efflux Pumps: Cells can actively transport the inhibitor out through efflux pumps, such as P-glycoprotein, thereby reducing its effective intracellular concentration.
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Protein Binding: The inhibitor may bind to other cellular proteins or lipids, sequestering it away from its intended target.
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Inhibitor Stability: The compound may be metabolized or degraded by cellular enzymes over the course of the experiment.
Q3: What are the known off-target effects of this compound?
While this compound is a potent inhibitor of CSF-1R and FLT3, it has been shown to inhibit other kinases at higher concentrations. These include KIT, AXL, TRKA, and LCK.[1] It is crucial to consider these potential off-target effects when interpreting experimental results, especially when using the inhibitor at concentrations significantly higher than its IC50 for the primary targets. Unintended interactions with other cellular components can lead to misleading results.[3]
Q4: How should I prepare and store this compound?
For optimal results, it is recommended to dissolve this compound in a suitable solvent like DMSO to create a stock solution. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in your cell culture medium immediately before use.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell-based assays.
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | - Inaccurate pipetting, especially with small volumes.- Incomplete mixing of reagents.- Compound precipitation in aqueous buffer.- Edge effects in multi-well plates. | - Ensure pipettes are calibrated and use appropriate techniques.- Thoroughly mix all reagents before and after addition to the plate.- Visually inspect for precipitate. If observed, consider using a lower concentration or a different solvent.- Avoid using the outermost wells of the plate or fill them with a buffer to minimize evaporation. |
| Lower than expected potency (high IC50) | - High cell density leading to reduced effective inhibitor concentration per cell.- Presence of high concentrations of the ligand for the target receptor (e.g., CSF-1 or FLT3 ligand) in the serum or media, which can compete with the inhibitor.- Short incubation time, not allowing for sufficient target engagement. | - Optimize cell seeding density.- Consider using low-serum or serum-free media if appropriate for your cell line. If serum is required, be aware of potential ligand competition.- Perform a time-course experiment to determine the optimal incubation time. |
| Inconsistent results between experiments | - Variation in cell passage number or health.- Inconsistent solvent (e.g., DMSO) concentration across experiments.- Degradation of the compound due to improper storage or handling. | - Use cells within a consistent and low passage number range. Regularly check for cell viability and morphology.- Ensure the final solvent concentration is consistent and ideally below 0.5% in all wells.- Prepare fresh working solutions from a properly stored stock for each experiment. |
| Unexpected cellular toxicity | - Off-target effects of the inhibitor at high concentrations.- High solvent concentration. | - Perform a dose-response curve to determine the toxic concentration range.- Use the lowest effective concentration of the inhibitor.- Ensure the final solvent concentration is non-toxic to the cells. |
Quantitative Data
Table 1: IC50 Values of this compound in Various Assays
| Target/Assay | Cell Line/System | IC50 (µM) |
| CSF-1R Kinase Activity | Biochemical Assay | 0.00069 |
| CSF-1-induced CSF-1R phosphorylation | HEK293 cells expressing CSF-1R | 0.005 |
| CSF-1-dependent mouse macrophage proliferation | Primary mouse macrophages | 0.003 |
| CSF-1-induced MCP-1 expression | Primary human monocytes | 0.003 |
| ITD-FLT3-dependent proliferation | MV-4-11 cells | 0.021 |
| KIT-dependent proliferation | Mo7e cells | 0.041 |
| FLT3 ligand-induced FLT3 phosphorylation | Baf3 cells expressing FLT3 | 0.076 |
| TRKA-dependent proliferation | TF-1 cells | 0.15 |
Data compiled from Manthey et al., 2009.[1]
Experimental Protocols
Protocol 1: Western Blot for Phospho-CSF-1R Inhibition
This protocol describes how to assess the inhibition of CSF-1-induced CSF-1R phosphorylation in HEK293 cells expressing CSF-1R.
Materials:
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HEK293 cells stably expressing human CSF-1R
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Cell culture medium (e.g., DMEM with 10% FBS)
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This compound
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Recombinant human CSF-1
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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Primary antibodies: anti-phospho-CSF-1R (Tyr723), anti-total-CSF-1R
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HRP-conjugated secondary antibody
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Chemiluminescence substrate
Procedure:
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Cell Seeding: Seed HEK293-CSF-1R cells in a 6-well plate and grow to 80-90% confluency.
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Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-6 hours.
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Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) for 30 minutes.
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Ligand Stimulation: Stimulate the cells with 25 ng/mL of recombinant human CSF-1 for 10 minutes.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.[4]
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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Western Blotting:
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Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
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Incubate the membrane with the primary antibody (anti-phospho-CSF-1R) overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using a chemiluminescence substrate and an imaging system.
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Strip the membrane and re-probe with the anti-total-CSF-1R antibody as a loading control.[5][6][7][8]
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Protocol 2: Cell Proliferation Assay
This protocol is for determining the effect of this compound on the proliferation of the FLT3-ITD positive cell line, MV-4-11.[1]
Materials:
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MV-4-11 cells
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Cell culture medium (e.g., RPMI-1640 with 10% FBS)
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This compound
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96-well plates
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Cell viability reagent (e.g., CellTiter-Glo®, MTT, or WST-1)[9][10]
Procedure:
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Cell Seeding: Seed MV-4-11 cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
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Inhibitor Treatment: Add serial dilutions of this compound (e.g., 1 nM to 10 µM) or vehicle (DMSO) to the wells.
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Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
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Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.[11][12]
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Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
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Data Analysis: Normalize the data to the vehicle-treated control and plot the results as percent inhibition versus inhibitor concentration. Calculate the IC50 value using a suitable software.
Visualizations
Caption: CSF-1R Signaling Pathway and Inhibition by this compound.
Caption: FLT3 Signaling Pathway and Inhibition by this compound.
Caption: A logical workflow for troubleshooting variability in cell-based assays.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a novel orally active colony-stimulating factor-1 receptor/FMS-related receptor tyrosine kinase-3 receptor tyrosine kinase inhibitor with potential utility in solid tumors, bone metastases, and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Cell Proliferation Assay | Kyinno Bio [kyinno.com]
- 10. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 11. ijbs.com [ijbs.com]
- 12. Cell Proliferation Protocols | Thermo Fisher Scientific - FR [thermofisher.com]
Impact of JNJ-28312141 on non-macrophage immune cells
This technical support center provides researchers, scientists, and drug development professionals with detailed information, frequently asked questions, and troubleshooting guides for experiments involving JNJ-28312141, focusing on its impact on non-macrophage immune cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent, orally active small molecule inhibitor primarily targeting the Colony-Stimulating Factor-1 Receptor (CSF-1R), also known as FMS.[1][2] It also demonstrates significant inhibitory activity against the FMS-like receptor tyrosine kinase-3 (FLT3).[1][2][3] By inhibiting CSF-1R, this compound blocks the signaling pathway responsible for the proliferation, differentiation, and survival of macrophages and osteoclasts.[2] Its inhibition of FLT3 makes it a potential therapeutic agent for acute myeloid leukemia (AML), where FLT3 mutations can be a key driver of the disease.[1][2]
Q2: What is the kinase selectivity profile of this compound? A2: this compound has a narrow kinase selectivity profile. In a panel of 115 kinases, it was found to be highly selective for CSF-1R. However, it does inhibit a small number of other kinases at low micromolar concentrations. The most notable off-target kinases with IC50 values below 0.1 µmol/L are KIT, AXL, TRKA, FLT3, and LCK.[1] This information is critical for interpreting experimental results, as effects on certain cell types may be due to these off-target inhibitions.
Q3: Is there evidence of this compound impacting T-cell function? A3: Direct studies on the comprehensive effects of this compound on T-cell function are limited in the provided literature. However, the kinase selectivity profile shows that this compound inhibits Lymphocyte-specific protein tyrosine kinase (LCK) with an IC50 of 0.088 µmol/L.[1] LCK is a critical signaling molecule in T-cell activation downstream of the T-cell receptor (TCR). Therefore, it is plausible that this compound could have direct effects on T-cell activation and function at concentrations where LCK is inhibited. Researchers should consider this potential off-target effect when designing and interpreting experiments involving T-cells.
Q4: What are the known effects of this compound on other non-macrophage immune cells (B cells, NK cells, neutrophils, etc.)? A4: The available research primarily focuses on the impact of this compound on CSF-1R-dependent cells (macrophages, osteoclasts) and FLT3-dependent leukemia cells.[1][2] There is no direct evidence presented on its effects on B cells, NK cells, dendritic cells, neutrophils, mast cells, or eosinophils. However, given its inhibitory activity against kinases like KIT, LCK, and AXL, there is a potential for off-target effects on immune cells where these kinases play a functional role.[1] For example, KIT is known to be important for mast cell function. Researchers investigating the effects on these cell types should perform baseline functional assays (e.g., proliferation, cytokine release, degranulation) to characterize any potential impact.
Troubleshooting Guide
Issue: I am observing an unexpected inhibitory effect on my non-macrophage immune cell population of interest (e.g., T-cells, NK cells) after treatment with this compound.
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Possible Cause 1: Off-Target Kinase Inhibition.
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Explanation: this compound is known to inhibit several kinases other than CSF-1R and FLT3, including LCK (T-cells) and KIT (mast cells).[1] Your observed effect might be due to the inhibition of a kinase crucial for the function of your specific cell type.
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Troubleshooting Step: Review the kinase inhibition profile of this compound (see Table 1). Determine if any of the known off-target kinases are important for the signaling pathways in your cells of interest. Consider using a more selective inhibitor for that specific off-target kinase as a control to confirm the mechanism.
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Possible Cause 2: Indirect Effects via Macrophage Depletion.
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Explanation: In in vivo or co-culture experiments, this compound potently depletes or alters the function of macrophages.[1][4] Macrophages can influence the behavior of other immune cells through cytokine secretion and antigen presentation. The effect you are observing may be an indirect consequence of macrophage modulation rather than a direct effect on your target cell.
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Troubleshooting Step: Design an in vitro experiment with a purified population of your non-macrophage immune cells to test for direct effects of this compound, eliminating the influence of macrophages.
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Possible Cause 3: Experimental Compound Concentration.
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Explanation: The IC50 values for off-target kinases are higher than for CSF-1R.[1] High concentrations of this compound used in an experiment may lead to significant inhibition of these other kinases, resulting in observable effects.
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Troubleshooting Step: Perform a dose-response experiment. If the effect is only observed at concentrations significantly higher than the IC50 for CSF-1R (0.00069 µmol/L) and closer to the IC50 for an off-target kinase, it is likely an off-target effect.
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Data Presentation
Table 1: Kinase Inhibitory Profile of this compound This table summarizes the half-maximal inhibitory concentrations (IC50) for this compound against its primary target and key off-target kinases.
| Kinase Target | IC50 (µmol/L) | Associated Cell Types / Function | Reference |
| CSF-1R (FMS) | 0.00069 | Macrophages, Monocytes, Osteoclasts | [1] |
| KIT | 0.005 | Mast cells, Hematopoietic stem cells | [1] |
| AXL | 0.012 | Dendritic cells, various tumors | [1] |
| TRKA | 0.015 | Neurons | [1] |
| FLT3 | 0.030 | Hematopoietic progenitors, AML cells | [1] |
| LCK | 0.088 | T-cells, NK cells | [1] |
Data extracted from a study where 115 kinases were screened. 98 of these kinases were not inhibited by 50% at a 1 µmol/L concentration.[1]
Experimental Protocols
Protocol 1: General Workflow for Assessing Off-Target Effects on Non-Macrophage Immune Cells
This protocol provides a general framework for researchers to investigate the potential impact of this compound on a specific immune cell population.
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Cell Isolation: Isolate the primary non-macrophage immune cell of interest (e.g., CD3+ T-cells, CD56+ NK cells) from whole blood or tissue using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) to ensure high purity.
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Culture and Stimulation: Culture the purified cells in appropriate media. For functional assays, stimulate the cells with a known activator (e.g., anti-CD3/CD28 for T-cells, IL-2/IL-12 for NK cells).
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This compound Treatment:
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Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
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Treat the cells with a range of this compound concentrations. It is recommended to use a logarithmic scale that brackets the IC50 values for both the primary target (CSF-1R) and potential off-targets (e.g., 0.001 µM to 10 µM). Include a vehicle control (DMSO alone).
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Functional Assays: After an appropriate incubation period (e.g., 24-72 hours), assess cell function using relevant assays:
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Proliferation: Use a BrdU or CFSE dilution assay.
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Cytokine Production: Measure cytokine levels (e.g., IFN-γ, TNF-α, IL-2) in the supernatant using ELISA or a multiplex bead array.
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Cytotoxicity (for NK cells): Perform a chromium-51 release assay or a flow cytometry-based killing assay using target tumor cells.
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Degranulation (for NK cells, mast cells): Measure the expression of surface markers like CD107a by flow cytometry.
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Data Analysis: Plot the results as a dose-response curve to determine the IC50 of this compound for the observed effect. Compare this value to the known IC50 values for CSF-1R and other kinases to infer the likely mechanism (on-target vs. off-target).
Protocol 2: Cell-Based CSF-1R Phosphorylation Assay
This protocol is used to confirm the inhibitory activity of this compound on its primary target in a cellular context.[1][4]
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Cell Line: Use a cell line engineered to express CSF-1R (e.g., CSF-1R-HEK cells) or primary human monocytes.
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Pre-treatment: Seed cells and allow them to adhere. Pre-treat the cells with various concentrations of this compound or vehicle control for 30 minutes.
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Stimulation: Stimulate the cells with recombinant human CSF-1 (e.g., 25 ng/mL) for 10 minutes to induce receptor phosphorylation.
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Lysis: Immediately wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
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Western Blot Analysis:
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Separate cell lysates by SDS-PAGE and transfer to a PVDF membrane.
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Probe the membrane with a primary antibody specific for phosphorylated CSF-1R (p-CSF-1R).
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Strip the membrane and re-probe with an antibody for total CSF-1R as a loading control.
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Develop the blot using a chemiluminescent substrate and image the results.
-
-
Analysis: Quantify band intensity to determine the reduction in CSF-1R phosphorylation at each concentration of this compound and calculate the IC50.
Visualizations
Caption: this compound mechanism of action on primary and key off-targets.
Caption: Troubleshooting workflow for unexpected effects on non-macrophage cells.
Caption: Experimental workflow for evaluating this compound on new cell types.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a novel orally active colony-stimulating factor-1 receptor/FMS-related receptor tyrosine kinase-3 receptor tyrosine kinase inhibitor with potential utility in solid tumors, bone metastases, and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Consistent JNJ-28312141 Delivery in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring consistent delivery of JNJ-28312141 in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, small molecule inhibitor of Colony-Stimulating Factor-1 Receptor (CSF-1R) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] By inhibiting these receptor tyrosine kinases, this compound can modulate the activity of macrophages and osteoclasts, and it has shown potential in preclinical models of solid tumors, bone metastases, and acute myeloid leukemia.[1][2][3]
Q2: What are the recommended storage conditions for this compound?
Proper storage is critical for maintaining the stability and activity of this compound.[4]
| Form | Storage Temperature | Duration |
| Solid Powder | 0 - 4°C | Short-term (days to weeks) |
| -20°C | Long-term (months to years) | |
| Stock Solution (in DMSO) | 0 - 4°C | Short-term (days to weeks) |
| -20°C | Long-term (months) |
It is recommended to store the compound in a dry, dark environment.[4]
Q3: What is the solubility of this compound?
This compound is soluble in DMSO but not in water.[4] For in vivo studies, it is typically formulated, for example, in a vehicle like 20% HPβCD (hydroxypropyl-β-cyclodextrin) for oral administration.
Q4: What are the primary challenges in the long-term delivery of kinase inhibitors like this compound?
Long-term studies with kinase inhibitors can be challenging due to several factors, including the development of drug resistance and suboptimal pharmacokinetic profiles.[5] For consistent delivery, key challenges include maintaining compound stability in the formulation and ensuring consistent absorption and metabolism over the course of the study.
Troubleshooting Guide
This guide addresses common issues encountered during the long-term administration of this compound.
Issue 1: Inconsistent or lower-than-expected therapeutic efficacy over time.
Possible Causes:
-
Compound Degradation: this compound may degrade in the formulation over time, especially if not stored properly.
-
Inconsistent Dosing: Variability in oral gavage technique or issues with other delivery methods.
-
Altered Pharmacokinetics: Changes in absorption, distribution, metabolism, or excretion (ADME) properties over the course of the study.[5]
-
Development of Biological Resistance: Tumor cells may develop resistance to the inhibitor.[5][6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent efficacy.
Issue 2: High variability in plasma concentrations of this compound between subjects or at different time points.
Possible Causes:
-
Formulation Issues: Precipitation of the compound in the dosing vehicle.
-
Inaccurate Dosing: Inconsistent administration volumes or technique.
-
Biological Variability: Differences in absorption and metabolism between individual animals.
-
Sample Handling and Processing: Degradation of this compound in collected biological samples.
Troubleshooting Steps:
-
Re-evaluate Formulation Preparation:
-
Ensure this compound is fully dissolved in the vehicle.
-
Visually inspect the formulation for any precipitation before each use.
-
Consider the need for continuous agitation during dosing.
-
-
Standardize Dosing Procedure:
-
Ensure all personnel are using a consistent and validated dosing technique.
-
Regularly calibrate all equipment used for dosing.
-
-
Optimize Blood Sample Handling:
-
Process blood samples promptly after collection.
-
Use appropriate anticoagulants and stabilizers if necessary.
-
Store plasma samples at -80°C until analysis.
-
-
Perform Stability Assessment in Matrix:
-
Conduct experiments to determine the stability of this compound in plasma under various conditions (e.g., bench-top, freeze-thaw cycles).
-
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Formulation
Objective: To determine the stability of this compound in the dosing vehicle over a specified period.
Methodology:
-
Prepare the this compound formulation as you would for your in vivo study.
-
Aliquot the formulation into several vials and store them under the same conditions as your study's dosing solutions.
-
At designated time points (e.g., 0, 24, 48, 72 hours), take a sample from one of the vials.
-
Dilute the sample in a suitable solvent (e.g., acetonitrile).
-
Analyze the concentration of this compound using a validated LC-MS/MS method.
-
Compare the concentrations at different time points to the initial concentration at time 0. A significant decrease indicates instability.
Protocol 2: Quantification of this compound in Plasma using LC-MS/MS
Objective: To accurately measure the concentration of this compound in plasma samples.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of a precipitation solution (e.g., acetonitrile containing an internal standard).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic System: A UHPLC system coupled to a tandem mass spectrometer.
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound spiked into blank plasma.
-
Calculate the concentration of this compound in the unknown samples by interpolating from the standard curve.
-
Caption: Workflow for this compound quantification in plasma.
Signaling Pathway
This compound Mechanism of Action:
This compound inhibits the receptor tyrosine kinases CSF-1R and FLT3. The binding of their respective ligands, CSF-1 and FLT3 ligand, leads to receptor dimerization and autophosphorylation, initiating downstream signaling cascades that promote cell survival, proliferation, and differentiation. This compound blocks this initial phosphorylation step.
Caption: Simplified signaling pathways inhibited by this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a novel orally active colony-stimulating factor-1 receptor/FMS-related receptor tyrosine kinase-3 receptor tyrosine kinase inhibitor with potential utility in solid tumors, bone metastases, and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to CSF-1R Inhibitors: JNJ-28312141 and Pexidartinib (PLX3397)
This guide provides a detailed comparison of two prominent colony-stimulating factor 1 receptor (CSF-1R) inhibitors: JNJ-28312141, a novel preclinical candidate, and Pexidartinib (PLX3397), an FDA-approved therapeutic. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, target profiles, and supporting experimental data to inform research and development decisions.
Introduction
Colony-stimulating factor 1 (CSF-1) and its receptor, CSF-1R (also known as FMS), are critical regulators of macrophage and monocyte survival, proliferation, and differentiation.[1][2][3] Dysregulation of the CSF-1/CSF-1R signaling pathway is implicated in various pathologies, including cancer and inflammatory diseases, making it a compelling target for therapeutic intervention.[3][4] this compound and Pexidartinib are both small molecule inhibitors of CSF-1R, but they exhibit distinct profiles in terms of their development stage, selectivity, and clinical applications.
This compound is a novel, orally active inhibitor of CSF-1R and FMS-like tyrosine kinase-3 (FLT3).[2][4] Preclinical studies have demonstrated its potential in solid tumors, bone metastases, and acute myeloid leukemia (AML) by targeting tumor-associated macrophages (TAMs) and osteoclasts, as well as FLT3-dependent leukemia cells.[4]
Pexidartinib (PLX3397) is a selective tyrosine kinase inhibitor that primarily targets CSF-1R, but also shows activity against c-Kit and FLT3.[1][5][6] It is the first and only therapy approved by the U.S. Food and Drug Administration (FDA) for the treatment of adult patients with symptomatic tenosynovial giant cell tumor (TGCT) where surgery is not a viable option.[3][5][7] Its mechanism of action involves blocking the signaling that drives the proliferation of tumor cells and other cells involved in the disease, such as macrophages.[5][8]
Mechanism of Action and Signaling Pathway
Both this compound and Pexidartinib are ATP-competitive inhibitors that bind to the kinase domain of their target receptors, thereby blocking downstream signaling. The primary target for both is CSF-1R. Inhibition of CSF-1R leads to the depletion and functional modulation of macrophages and other myeloid cells in the tumor microenvironment.
Kinase Selectivity Profile
A key differentiator between kinase inhibitors is their selectivity profile. The following table summarizes the reported IC50 values for this compound and Pexidartinib against various kinases.
| Kinase Target | This compound IC50 (µM) | Pexidartinib (PLX3397) IC50 (nM) |
| CSF-1R | 0.00069 [2] | 20 [9][10][11] |
| KIT | 0.005[2] | 10[10] |
| FLT3 | 0.030[2] | - |
| AXL | 0.012[2] | - |
| TRKA | 0.015[2] | - |
| LCK | 0.088[2] | - |
| KDR (VEGFR2) | - | 160[9] |
| FLT1 (VEGFR1) | - | 350[9] |
Note: Data is compiled from different studies and assay conditions may vary.
Preclinical and Clinical Efficacy
This compound (Preclinical Data)
Preclinical studies have demonstrated the anti-tumor activity of this compound in various models:
-
Solid Tumors: In a xenograft model using H460 non-small cell lung adenocarcinoma cells, which do not express CSF-1R, daily oral administration of this compound led to a dose-dependent suppression of tumor growth.[4] This effect was associated with a significant reduction in F4/80+ tumor-associated macrophages and a decrease in tumor microvasculature.[4]
-
Bone Metastases: In a rat model of mammary carcinoma-induced bone lesions, this compound was shown to be superior to zoledronate in reducing the number of tumor-associated osteoclasts and preserving bone integrity.[4]
-
Acute Myeloid Leukemia: Due to its inhibitory activity against FLT3, this compound was evaluated in a FLT3-dependent AML xenograft model, where it caused tumor regression.[4]
Pexidartinib (PLX3397) (Clinical Data)
Pexidartinib has undergone extensive clinical evaluation, leading to its approval for TGCT.
-
Tenosynovial Giant Cell Tumor (TGCT): The pivotal Phase 3 ENLIVEN trial demonstrated a significant overall response rate of 39% in patients treated with pexidartinib compared to 0% in the placebo group at 25 weeks.[3][12][13] The study also showed improvements in patient-reported outcomes such as stiffness and physical function.[12] Long-term follow-up has shown durable responses.[13]
-
Other Solid Tumors: Pexidartinib has been investigated in various other cancers, including glioblastoma, melanoma, and in combination with other agents like paclitaxel and checkpoint inhibitors.[1][3][14] While it has shown limited success as a monotherapy in some cancers, its ability to modulate the tumor microenvironment by depleting TAMs makes it a promising candidate for combination therapies.[1][3]
Experimental Protocols
CSF-1R Kinase Activity Assay (for this compound)
-
Principle: To determine the in vitro inhibitory activity of this compound on CSF-1R kinase.
-
Methodology: The kinase activity of recombinant CSF-1R was assayed in the presence of varying concentrations of this compound. The IC50 value was determined by measuring the inhibition of substrate phosphorylation.[2]
In Vivo Tumor Xenograft Study (for this compound)
-
Principle: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology: H460 human non-small cell lung cancer cells were subcutaneously inoculated into nude mice. Three days post-inoculation, mice were treated with vehicle or this compound (25, 50, or 100 mg/kg) orally, twice daily on weekdays and once on weekends for 25 consecutive days. Tumor volumes were measured regularly.[15]
Phase 3 ENLIVEN Clinical Trial (for Pexidartinib)
-
Principle: A randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of pexidartinib in patients with symptomatic TGCT.
-
Methodology: 120 patients were randomized to receive either pexidartinib (1000 mg/day for 2 weeks, followed by 800 mg/day for 22 weeks) or a placebo. The primary endpoint was the overall response rate at week 25, assessed by RECIST v1.1.[1][3]
Summary and Conclusion
This compound and Pexidartinib are both potent inhibitors of the CSF-1R signaling pathway with the potential to modulate the tumor microenvironment.
-
This compound shows promise as a dual CSF-1R/FLT3 inhibitor with a strong preclinical rationale for its use in solid tumors, bone metastases, and AML. Its development is at an earlier, preclinical stage.
-
Pexidartinib is a clinically validated and FDA-approved CSF-1R inhibitor for TGCT. Its well-defined clinical profile, including efficacy and safety data, makes it a valuable therapeutic option for this rare disease and a benchmark for the development of other CSF-1R inhibitors.
The choice between these or other CSF-1R inhibitors for research or clinical development will depend on the specific therapeutic indication, the desired kinase selectivity profile, and the stage of development. The data presented in this guide provides a foundation for making such informed decisions. Further head-to-head preclinical and, if warranted, clinical studies would be beneficial for a more direct comparison of these two agents.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel orally active colony-stimulating factor-1 receptor/FMS-related receptor tyrosine kinase-3 receptor tyrosine kinase inhibitor with potential utility in solid tumors, bone metastases, and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. dovepress.com [dovepress.com]
- 8. Pexidartinib (PLX3397) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. iy-5511.com [iy-5511.com]
- 12. Pexidartinib (TURALIO™): The First FDA-Indicated Systemic Treatment for Tenosynovial Giant Cell Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pexidartinib in the Management of Advanced Tenosynovial Giant Cell Tumor: Focus on Patient Selection and Special Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of JNJ-28312141 and Other CSF-1R Inhibitors for Researchers
An objective guide for scientists and drug development professionals on the efficacy and mechanisms of Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors, with a focus on JNJ-28312141.
This guide provides a comprehensive comparison of the preclinical and clinical data available for this compound and other prominent CSF-1R inhibitors, including Pexidartinib and Emactuzumab. The information is intended to assist researchers in evaluating the therapeutic potential and experimental utility of these compounds in oncology and other relevant fields.
Introduction to CSF-1R Inhibition
The Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase, plays a crucial role in the survival, proliferation, and differentiation of macrophages and their precursors.[1] In the tumor microenvironment, signaling through the CSF-1R pathway is instrumental in the recruitment and polarization of tumor-associated macrophages (TAMs), which can promote tumor growth, angiogenesis, and metastasis while suppressing anti-tumor immunity.[2][3] Consequently, inhibiting the CSF-1R signaling cascade has emerged as a promising therapeutic strategy in oncology.[1]
This compound is a novel, orally active small molecule inhibitor of CSF-1R kinase.[2][4] This guide will compare its efficacy and characteristics with other well-documented CSF-1R inhibitors.
Comparative Efficacy and Kinase Profile
The following tables summarize the available quantitative data for this compound and other selected CSF-1R inhibitors. It is important to note that the data are compiled from various studies and may not be directly comparable due to differing experimental conditions.
Table 1: In Vitro Potency of CSF-1R Inhibitors
| Compound | Target | Assay Type | IC50 (µM) | Source(s) |
| This compound | CSF-1R Kinase | Biochemical Assay | 0.00069 | [2] |
| CSF-1R Phosphorylation | Cellular Assay (HEK cells) | 0.005 | [2] | |
| CSF-1-dependent macrophage proliferation | Cellular Assay (mouse) | 0.003 | [2] | |
| Pexidartinib (PLX3397) | CSF-1R | Biochemical Assay | 0.013 | [5] |
| Emactuzumab (RG7155) | CSF-1R Binding (human and cynomolgus) | Binding Assay (Kd) | 0.0002 | [6] |
| CSF-1-differentiated macrophage viability | Cellular Assay | 0.0003 | [6] |
Table 2: Kinase Selectivity Profile of Small Molecule Inhibitors
| Kinase | This compound IC50 (µM)[2] | Pexidartinib (PLX3397) IC50 (µM)[5] |
| CSF-1R | 0.00069 | 0.013 |
| KIT | 0.005 | 0.027 |
| FLT3 | 0.030 | 0.160 |
| AXL | 0.012 | Not Reported |
| TRKA | 0.015 | Not Reported |
| LCK | 0.088 | Not Reported |
Table 3: In Vivo Efficacy of CSF-1R Inhibitors
| Compound | Model | Dosing | Key Findings | Source(s) |
| This compound | H460 lung tumor xenograft (mice) | 25, 50, 100 mg/kg, p.o. | Dose-dependent tumor growth suppression; Marked reduction in TAMs and tumor microvasculature.[2] | [2] |
| MRMT-1 mammary carcinoma bone metastasis (rats) | Not specified | Reduced tumor growth and preserved bone; Superior reduction in tumor-associated osteoclasts compared to zoledronate.[4] | [4] | |
| Pexidartinib (PLX3397) | Tenosynovial Giant Cell Tumor (TGCT) - Phase 3 ENLIVEN trial | 1000 mg/day | 39% overall response rate (ORR) at 25 weeks vs 0% for placebo.[7] | [7] |
| Emactuzumab (RG7155) | Diffuse-type TGCT | 1000 mg q2w | 79% of patients achieved a partial response, and 7% had a complete response.[8] | [8] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental approaches, the following diagrams illustrate the CSF-1R signaling pathway and a general workflow for evaluating CSF-1R inhibitors.
References
- 1. CSF1R inhibitors are emerging immunotherapeutic drugs for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Emactuzumab Overview - Creative Biolabs [creativebiolabs.net]
- 4. This compound, a novel orally active colony-stimulating factor-1 receptor/FMS-related receptor tyrosine kinase-3 receptor tyrosine kinase inhibitor with potential utility in solid tumors, bone metastases, and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Pexidartinib in the Management of Advanced Tenosynovial Giant Cell Tumor: Focus on Patient Selection and Special Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
Validating JNJ-28312141 Target Engagement in Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the target engagement of JNJ-28312141, a potent dual inhibitor of Colony-Stimulating Factor-1 Receptor (CSF-1R) and FMS-like Tyrosine Kinase-3 (FLT3). Effective target engagement validation is a critical step in preclinical and clinical drug development to ensure that a therapeutic agent is interacting with its intended molecular target and eliciting the desired biological response within the tumor microenvironment.
This compound is a small molecule inhibitor that has shown potential in the treatment of solid tumors, bone metastases, and acute myeloid leukemia (AML).[1][2] Its mechanism of action is centered on the inhibition of the kinase activity of CSF-1R and FLT3, two receptor tyrosine kinases implicated in cancer progression. Inhibition of CSF-1R primarily targets tumor-associated macrophages (TAMs) and osteoclasts, key components of the tumor microenvironment that contribute to tumor growth, angiogenesis, and metastasis.[2] FLT3 inhibition is particularly relevant in certain hematological malignancies like AML, where activating mutations in FLT3 are common oncogenic drivers.[2]
This guide will objectively compare the performance of this compound with other alternative inhibitors and provide supporting experimental data and detailed methodologies for key validation experiments.
Data Presentation: this compound and Alternatives
The following tables summarize the quantitative data for this compound and comparable alternative inhibitors targeting CSF-1R and FLT3. This data is essential for assessing the potency and selectivity of these compounds.
Table 1: In Vitro Potency of CSF-1R Kinase Inhibitors
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | CSF-1R | 0.69 | Kinase Activity Assay [3][4] |
| This compound | CSF-1R Phosphorylation (HEK cells) | 5 | Cell-based Assay [3] |
| Pexidartinib (PLX3397) | CSF-1R | 13 | Kinase Activity Assay[5] |
| Edicotinib (JNJ-40346527) | CSF-1R | 3.2 | Kinase Activity Assay[5] |
| Deciphera Compound [I] | CSF-1R | 4.1 | Kinase Activity Assay[6] |
| BPR1R024 | CSF-1R | 0.53 | Kinase Activity Assay[7] |
Table 2: In Vitro Potency of FLT3 Kinase Inhibitors
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | FLT3 | 30 | Kinase Activity Assay [3] |
| Midostaurin | FLT3 | ~27 (compared to FLIN-4) | Kinase Activity Assay[8] |
| Gilteritinib | FLT3-ITD, FLT3-TKD | - | Active against both mutations |
| Quizartinib | FLT3 | - | Potent and selective[9] |
| FLIN-4 | FLT3 | 1.07 | Kinase Activity Assay[8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of this compound target engagement are provided below. These protocols are based on standard laboratory procedures and information gathered from published research.
Western Blot for CSF-1R Phosphorylation
This assay is a cornerstone for validating the direct inhibitory effect of this compound on its target receptor. A reduction in the phosphorylation of CSF-1R upon treatment provides direct evidence of target engagement.
Protocol:
-
Cell Culture and Treatment:
-
Culture human embryonic kidney (HEK) cells engineered to overexpress CSF-1R in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and appropriate selection antibiotics.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound or vehicle control for 30 minutes.
-
Stimulate the cells with recombinant human CSF-1 (25 ng/mL) for 10 minutes to induce CSF-1R phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated CSF-1R (p-CSF-1R) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for total CSF-1R as a loading control.
-
Immunohistochemistry (IHC) for Tumor-Associated Macrophages (TAMs)
This in vivo assay validates the downstream biological effect of CSF-1R inhibition by this compound, which is the depletion of TAMs within the tumor.
Protocol:
-
Animal Model and Treatment:
-
Implant human non-small cell lung adenocarcinoma H460 cells subcutaneously into nude mice.
-
Once tumors are established, initiate daily oral administration of this compound at various doses (e.g., 25, 50, 100 mg/kg) or vehicle control.
-
-
Tissue Collection and Preparation:
-
After the treatment period, euthanize the mice and excise the tumors.
-
Fix the tumors in 10% neutral buffered formalin and embed them in paraffin.
-
Cut 5 µm sections and mount them on charged microscope slides.
-
-
Immunohistochemical Staining:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
-
Perform antigen retrieval using a citrate-based buffer in a pressure cooker or water bath.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with a blocking serum.
-
Incubate the sections with a primary antibody against the macrophage marker F4/80 (for murine models) or CD68/CD163 (for human tissue) overnight at 4°C.[10][11]
-
Wash the sections and incubate with a biotinylated secondary antibody.
-
Apply an avidin-biotin-peroxidase complex (ABC) reagent.
-
Develop the signal with a diaminobenzidine (DAB) substrate, resulting in a brown precipitate at the site of the antigen.
-
Counterstain the sections with hematoxylin.
-
-
Image Analysis:
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Capture images using a light microscope and quantify the number of F4/80-positive cells per unit area of the tumor.
-
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: CSF-1R Signaling Pathway and Inhibition by this compound.
Caption: FLT3 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Validating this compound Target Engagement.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Novel CSF-1R kinase inhibitor demonstrates promising preclinical profile | BioWorld [bioworld.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]
- 9. Enhancing Therapeutic Efficacy of FLT3 Inhibitors with Combination Therapy for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An immunohistochemical evaluation of tumor-associated macrophages (M1 and M2) in carcinoma prostate - An institutional study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
JNJ-28312141: A Comparative Analysis of its Cross-Reactivity with Other Tyrosine Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the tyrosine kinase inhibitor JNJ-28312141's cross-reactivity profile against a broad panel of other tyrosine kinases. The information is compiled from preclinical data to offer an objective overview of its selectivity and potential off-target effects, supported by experimental data and methodologies.
Introduction
This compound is a potent, orally active inhibitor primarily targeting Colony-Stimulating Factor-1 Receptor (CSF-1R) and FMS-like Tyrosine Kinase 3 (FLT3).[1] These kinases are crucial in pathways regulating the survival, proliferation, and differentiation of hematopoietic cells, making them attractive targets in oncology. CSF-1R is vital for the function of macrophages and osteoclasts, while FLT3 mutations are prevalent in acute myeloid leukemia (AML). Understanding the selectivity profile of this compound is critical for predicting its therapeutic efficacy and potential side effects.
Kinase Inhibition Profile of this compound
This compound was evaluated for its inhibitory activity against a panel of 115 different kinases. The results demonstrate a narrow kinase selectivity profile, with potent inhibition of its primary targets and a limited number of other kinases.[1]
High-Potency Off-Target Kinases
Besides its primary targets, CSF-1R and FLT3, this compound demonstrated significant inhibitory activity (IC50 < 100 nM) against a small subset of other tyrosine kinases.[1] The IC50 values for the most potently inhibited kinases are summarized in the table below.
| Kinase Target | IC50 (µM) |
| CSF-1R | 0.00069 |
| KIT | 0.005 |
| AXL | 0.012 |
| TRKA | 0.015 |
| FLT3 | 0.030 |
| LCK | 0.088 |
| Data sourced from Manthey et al., Mol Cancer Ther 2009;8(11):3151–61.[1] |
Kinases with No Significant Inhibition
Out of the 115 kinases tested, 98 were not inhibited by 50% at a concentration of 1 µmol/L, indicating a high degree of selectivity for this compound.[1]
Experimental Protocols
The cross-reactivity profile of this compound was determined using a well-established in vitro kinase assay platform.
In Vitro Kinase Inhibition Assay (Invitrogen SelectScreen™ Kinase Profiling Service)
The inhibitory activity of this compound against a panel of 115 kinases was assessed using the Invitrogen SelectScreen™ Kinase Profiling Service, which employs a fluorescence resonance energy transfer (FRET) or LanthaScreen™ Eu Kinase Binding assay format. The general protocol for this service is as follows:
-
Reagents and Materials:
-
Recombinant human kinases.
-
Specific peptide substrates for each kinase.
-
ATP (Adenosine triphosphate).
-
This compound (test compound).
-
Assay buffer.
-
Detection reagents (e.g., LanthaScreen™ Eu-anti-tag antibody and Alexa Fluor™ tracer).
-
-
Assay Procedure:
-
Kinase reactions are prepared in a 384-well plate format.
-
The test compound (this compound) is serially diluted and added to the wells.
-
The kinase and its specific peptide substrate are mixed in the assay buffer.
-
The reaction is initiated by the addition of ATP at a concentration near its Km for each specific kinase.
-
The reaction mixture is incubated at room temperature for a specified period (typically 60 minutes) to allow for substrate phosphorylation.
-
-
Detection:
-
For the LanthaScreen™ Eu Kinase Binding Assay, a Eu-labeled anti-tag antibody and an Alexa Fluor™ tracer that binds to the kinase are added.
-
The binding of the tracer and antibody to the kinase results in a high FRET signal.
-
Displacement of the tracer by the inhibitor leads to a loss of FRET.
-
-
Data Analysis:
-
The FRET signal is measured using a fluorescence plate reader.
-
The percentage of inhibition for each compound concentration is calculated relative to a DMSO control.
-
IC50 values are determined by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., XLfit).
-
Signaling Pathways
The primary targets of this compound, CSF-1R and FLT3, are key components of critical signaling pathways involved in cell growth, survival, and differentiation.
CSF-1R Signaling Pathway
Binding of CSF-1 to its receptor, CSF-1R, leads to receptor dimerization and autophosphorylation of tyrosine residues. This activation triggers downstream signaling cascades, including the PI3K/AKT and MAPK pathways, which are crucial for the survival and proliferation of macrophages and osteoclasts.
FLT3 Signaling Pathway
FLT3 is a receptor tyrosine kinase that plays a pivotal role in normal hematopoiesis. Upon activation by its ligand, FLT3 dimerizes and autophosphorylates, leading to the activation of several downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, which are critical for the proliferation, survival, and differentiation of hematopoietic progenitor cells.
Conclusion
This compound is a highly selective inhibitor of CSF-1R and FLT3 with a narrow cross-reactivity profile against a large panel of other tyrosine kinases. Its potent activity against its primary targets and limited off-target effects make it a promising candidate for targeted cancer therapy. The detailed understanding of its selectivity and the signaling pathways it modulates is crucial for its continued development and clinical application. Researchers and drug development professionals should consider this selectivity profile when designing future studies and clinical trials.
References
Reproducibility of JNJ-28312141 Effects: A Review of Preclinical Data
An Independent analysis of the preclinical findings on the CSF-1R/FLT3 inhibitor, JNJ-28312141, reveals a significant gap in the replication of its effects by independent laboratories. The majority of the available data originates from the developing institution, Johnson & Johnson Pharmaceutical Research & Development. This guide provides a comprehensive overview of the initial findings, with the critical caveat that these results await independent verification.
This compound is an orally active, potent inhibitor of Colony-Stimulating Factor-1 Receptor (CSF-1R) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] Preclinical studies have demonstrated its potential in solid tumors, bone metastases, and acute myeloid leukemia (AML) through its action on tumor-associated macrophages (TAMs) and osteoclasts, as well as direct effects on FLT3-dependent cancers.[1][2] This guide synthesizes the key quantitative data and experimental methodologies from the primary publication to serve as a resource for researchers considering further investigation of this compound.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy data for this compound as reported in the foundational study by Manthey et al., 2009.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (µmol/L) |
| CSF-1R | 0.00069 |
| KIT | 0.005 |
| AXL | 0.012 |
| TRKA | 0.015 |
| FLT3 | 0.030 |
| LCK | 0.088 |
Data sourced from Manthey et al., 2009.[2]
Table 2: In Vitro Cellular Activity of this compound
| Cell-Based Assay | Cell Type | IC50 (µmol/L) |
| CSF-1-induced CSF-1R phosphorylation | HEK cells expressing CSF-1R | 0.005 |
| CSF-1-dependent proliferation | Mouse Macrophages | 0.003 |
| CSF-1-induced MCP-1 expression | Human Monocytes | 0.003 |
Data sourced from Manthey et al., 2009.
Table 3: In Vivo Efficacy of this compound in H460 Non-Small Cell Lung Carcinoma Xenograft Model
| Treatment Group (mg/kg) | Tumor Weight Reduction (%) | TAM Reduction (%) | Microvasculature Reduction (%) |
| 25 | 21 | Not Reported | Not Reported |
| 50 | 32 | Not Reported | Not Reported |
| 100 | 45 | Significant Reduction Observed | 66 |
Data sourced from Manthey et al., 2009.[2]
Table 4: In Vivo Efficacy of this compound in MRMT-1 Mammary Carcinoma Rat Model of Bone Metastasis
| Treatment Group | Radiographic Score (Mean ± SEM) |
| Vehicle | 3.8 ± 0.2 |
| This compound (20 mg/kg) | 0.5 ± 0.2 |
| This compound (60 mg/kg) | 0.3 ± 0.2 |
| Zoledronate (0.030 mg/kg) | 0.6 ± 0.3 |
Radiographic scores indicate the extent of bone lesions. Data sourced from Manthey et al., 2009.
Signaling Pathways and Experimental Workflow
To visually represent the mechanism of action and the experimental procedures used in the evaluation of this compound, the following diagrams are provided.
Caption: this compound inhibits CSF-1R and FLT3 signaling pathways.
Caption: Preclinical experimental workflow for evaluating this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summaries of the key experimental protocols described in the primary literature.
In Vitro Kinase Assays
-
Objective: To determine the inhibitory activity of this compound against a panel of kinases.
-
Methodology: Kinase activity was assessed using enzymatic assays with purified recombinant kinases. The concentration of this compound required to inhibit 50% of the kinase activity (IC50) was determined. For a broad selectivity profile, this compound was tested against a panel of 115 different kinases.[2]
Cell-Based Assays
-
CSF-1R Phosphorylation: Human Embryonic Kidney (HEK) cells engineered to express CSF-1R were pre-treated with varying concentrations of this compound for 30 minutes. The cells were then stimulated with 25 ng/mL of CSF-1 for 10 minutes. Cell lysates were analyzed by immunoblotting to detect phosphorylated and total CSF-1R.[3]
-
Macrophage Proliferation: Primary mouse macrophages were cultured in the presence of CSF-1 and varying concentrations of this compound. Cell proliferation was measured after a set incubation period to determine the IC50 value.[2]
-
Monocyte MCP-1 Expression: Human monocytes were treated with CSF-1 in the presence of different concentrations of this compound. The expression of Monocyte Chemoattractant Protein-1 (MCP-1) was quantified to assess the inhibitory effect of the compound.[2]
In Vivo Tumor Models
-
H460 Xenograft Model:
-
Animal Model: Nude mice.
-
Tumor Inoculation: H460 non-small cell lung adenocarcinoma cells were inoculated subcutaneously.[3]
-
Treatment: Oral (p.o.) administration of this compound at doses of 25, 50, or 100 mg/kg commenced three days after tumor cell inoculation. Dosing was twice daily on weekdays and once daily on weekends for 25 consecutive days.[3]
-
Outcome Measures: Tumor volumes were measured by calipers. At the end of the study, tumors were excised, weighed, and processed for immunohistochemical analysis of F4/80-positive TAMs and CD31-positive microvasculature.[3]
-
-
MRMT-1 Bone Metastasis Model:
-
Animal Model: Sprague-Dawley rats.
-
Tumor Inoculation: MRMT-1 mammary carcinoma cells were inoculated into the tibia.[3]
-
Treatment: Treatment with this compound (20 or 60 mg/kg, p.o., twice daily) or zoledronate (0.030 mg/kg, s.c., every other day) started three days after inoculation and continued until day 17.[3]
-
Outcome Measures: Bone lesions were assessed by microradiography and microcomputed tomography.[3]
-
Conclusion on Reproducibility
The preclinical data for this compound presents a compelling case for its potential as a therapeutic agent targeting CSF-1R and FLT3. The reported in vitro and in vivo studies from the developing institution are comprehensive. However, the core principle of scientific validity relies on independent replication. To date, there is a notable absence of published studies from independent laboratories that have reproduced the key findings on the efficacy and mechanism of action of this compound. Therefore, while the initial data is promising, the broader scientific community should interpret these findings with caution until they are independently verified. This guide serves as a detailed summary of the existing data to facilitate such future investigations.
References
- 1. This compound, a novel orally active colony-stimulating factor-1 receptor/FMS-related receptor tyrosine kinase-3 receptor tyrosine kinase inhibitor with potential utility in solid tumors, bone metastases, and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
JNJ-28312141 and CSF-1R Inhibition in Combination with Chemotherapy: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of targeted therapies with conventional chemotherapy is a cornerstone of modern oncology research. This guide provides a comparative analysis of therapeutic strategies involving the inhibition of the Colony-Stimulating Factor-1 Receptor (CSF-1R) in conjunction with chemotherapy. While clinical data on JNJ-28312141 in combination with chemotherapy is not publicly available, this document will focus on analogous CSF-1R inhibitors, pexidartinib and emactuzumab, for which preclinical and clinical studies in combination with chemotherapy have been reported. This compound is a novel, orally active inhibitor of the CSF-1R kinase, a class of therapeutic agents that target tumor-associated macrophages (TAMs), key components of the tumor microenvironment that contribute to tumor progression, immunosuppression, and resistance to therapy.
Rationale for Combining CSF-1R Inhibition with Chemotherapy
Chemotherapy, while a mainstay of cancer treatment, can induce cellular stress and inflammation within the tumor microenvironment. This can lead to the recruitment and activation of TAMs, which can paradoxically promote tumor cell survival, angiogenesis, and metastasis, thereby limiting the efficacy of the cytotoxic agents. CSF-1R is the primary receptor for CSF-1, a key cytokine that regulates the survival, proliferation, and differentiation of macrophages. By inhibiting CSF-1R, agents like this compound and its analogs aim to deplete or repolarize TAMs, thereby sensitizing the tumor to the effects of chemotherapy. This combination strategy seeks to create a more favorable, less immunosuppressive tumor microenvironment, enhancing the anti-tumor activity of conventional chemotherapy.
Preclinical Evidence: Pexidartinib with Paclitaxel in Breast Cancer
In vivo studies utilizing the polyoma middle T (PyMT) mouse model of breast cancer have demonstrated the potential of combining CSF-1R inhibition with chemotherapy. The combination of pexidartinib and paclitaxel resulted in reduced macrophage infiltration into the tumor, leading to decreased tumor growth and a reduction in pulmonary metastases when compared to paclitaxel alone.[1]
Clinical Studies: CSF-1R Inhibitors in Combination with Paclitaxel in Advanced Solid Tumors
Clinical trials have explored the safety and efficacy of combining CSF-1R inhibitors with paclitaxel in patients with advanced solid tumors who have often failed multiple prior lines of therapy.
Pexidartinib in Combination with Paclitaxel
A Phase Ib study evaluated the combination of pexidartinib and weekly paclitaxel in patients with advanced solid tumors. The study established a recommended Phase II dose (RP2D) for pexidartinib at 1600 mg/day in combination with paclitaxel.[2][3] The combination was generally well-tolerated, with observed clinical activity in a heavily pre-treated patient population.[2][3]
Emactuzumab in Combination with Paclitaxel
A Phase Ia/b study assessed the safety and efficacy of emactuzumab, a monoclonal antibody against CSF-1R, both as a monotherapy and in combination with weekly paclitaxel in patients with advanced/metastatic solid tumors.[4][5] While the combination was found to have a manageable safety profile and effectively depleted immunosuppressive M2-like macrophages, it did not translate into clinically relevant antitumor activity in this patient population.[4][5]
The I-SPY2 Trial: Pexidartinib in Early-Stage Breast Cancer
The I-SPY2 trial, an adaptive platform trial for high-risk, early-stage breast cancer, included an investigational arm of pexidartinib in combination with standard neoadjuvant chemotherapy (paclitaxel followed by doxorubicin and cyclophosphamide).[6][7] However, this arm was halted prematurely due to a serious adverse event of vanishing bile duct syndrome in a participant.[6][7] This highlights a potential for significant hepatic toxicity with this combination in the neoadjuvant setting.
Quantitative Data Summary
The following tables summarize the key quantitative data from the clinical trials of pexidartinib and emactuzumab in combination with paclitaxel.
Table 1: Efficacy of CSF-1R Inhibitors in Combination with Paclitaxel in Advanced Solid Tumors
| Study | Drug Combination | Patient Population | N | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) |
| Phase Ib Pexidartinib[2][3] | Pexidartinib + Paclitaxel | Advanced Solid Tumors | 38 (evaluable) | 16% (1 CR, 5 PR) | 50% (CR+PR+SD) |
| Phase Ia/b Emactuzumab[5] | Emactuzumab + Paclitaxel | Advanced/Metastatic Solid Tumors | 28 (evaluable) | 7% | Not Reported |
CR: Complete Response, PR: Partial Response, SD: Stable Disease
Table 2: Key Grade 3-4 Adverse Events in CSF-1R Inhibitor and Paclitaxel Combination Therapy
| Study | Drug Combination | Anemia | Neutropenia | Lymphopenia | Fatigue | Hypertension |
| Phase Ib Pexidartinib[2][3] | Pexidartinib + Paclitaxel | 26% | 22% | 19% | 15% | 11% |
| Phase Ia/b Emactuzumab[5] | Emactuzumab + Paclitaxel | - | - | - | - | - |
Data for specific Grade 3-4 adverse events for the emactuzumab + paclitaxel combination were not detailed in the provided search results.
Alternative Treatment Strategies
For patients with advanced solid tumors who have progressed on multiple lines of therapy, treatment options are often limited and may include:
-
Single-agent chemotherapy: The choice of agent depends on the tumor type and prior treatments.
-
Targeted therapy: If a specific molecular alteration is identified for which a targeted agent is available.[8]
-
Immunotherapy: Immune checkpoint inhibitors are a standard of care in several advanced cancers.[9]
-
Best supportive care: Focused on managing symptoms and improving quality of life.[9]
-
Enrollment in other clinical trials: Investigating novel therapeutic approaches.[10]
In the context of the I-SPY2 trial for high-risk early-stage breast cancer, the standard of care and control arm consists of neoadjuvant chemotherapy (paclitaxel followed by doxorubicin and cyclophosphamide).[6]
Experimental Protocols
Phase Ib Study of Pexidartinib with Paclitaxel in Advanced Solid Tumors
-
Study Design: A phase Ib, open-label, dose-escalation (3+3 design) and dose-expansion study.[2][3]
-
Patient Population: Patients with advanced solid tumors refractory to standard therapies.
-
Treatment Regimen:
-
Primary Objectives: To determine the maximum tolerated dose (MTD) and RP2D of pexidartinib in combination with paclitaxel.[2]
-
Secondary Objectives: To evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of the combination.[2]
Phase Ia/b Study of Emactuzumab with Paclitaxel in Advanced Solid Tumors
-
Study Design: An open-label, phase Ia/b study with dose-escalation and dose-expansion parts, including both monotherapy and combination arms.[4][5]
-
Patient Population: Patients with advanced/metastatic solid tumors.
-
Treatment Regimen: Emactuzumab administered intravenously every 2 or 3 weeks, alone or in combination with weekly intravenous paclitaxel (80 mg/m²).[4][5]
-
Primary Objectives: To assess the safety and tolerability, and to determine the MTD and/or optimal biological dose (OBD) of emactuzumab alone and in combination with paclitaxel.[4]
-
Secondary Objectives: To evaluate the clinical activity, pharmacokinetics, and pharmacodynamics of the treatments.[4]
Visualizations
References
- 1. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 2. Phase Ib study of the combination of pexidartinib (PLX3397), a CSF-1R inhibitor, and paclitaxel in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase Ib study of the combination of pexidartinib (PLX3397), a CSF-1R inhibitor, and paclitaxel in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I study of emactuzumab single agent or in combination with paclitaxel in patients with advanced/metastatic solid tumors reveals depletion of immunosuppressive M2-like macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I study of emactuzumab single agent or in combination with paclitaxel in patients with advanced/metastatic solid tumors reveals depletion of immunosuppressive M2-like macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pexidartinib and standard neoadjuvant therapy in the adaptively randomized I-SPY2 trial for early breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. curetoday.com [curetoday.com]
- 9. Standard of care in immunotherapy trials: Challenges and considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. immunitybio.com [immunitybio.com]
Safety Operating Guide
Prudent Disposal of JNJ-28312141: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for JNJ-28312141 is not publicly available. Therefore, the following disposal procedures are based on established best practices for the handling of research-grade chemical compounds with unknown hazard profiles. Researchers must consult and adhere to their institution's specific Environmental Health and Safety (EHS) guidelines and all applicable local, state, and federal regulations.
Guiding Principle: Treat as Hazardous Chemical Waste
In the absence of definitive hazard data, this compound and all materials contaminated with it should be handled and disposed of as hazardous chemical waste. This precautionary approach minimizes risk to personnel and the environment. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[1][2][3]
Summary of this compound Chemical Data
The following table summarizes key information for this compound, relevant for handling and waste documentation.
| Property | Value |
| Chemical Name | 4-cyano-N-(5-(1-(2-(dimethylamino)acetyl)piperidin-4-yl)-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-yl)-1H-imidazole-2-carboxamide |
| CAS Number | 885692-52-4 (HCl salt) |
| Molecular Formula | C₂₆H₃₂N₆O₂ |
| Molecular Weight | 460.57 g/mol |
| Description | An orally active inhibitor of Colony-Stimulating Factor-1 Receptor (CSF1R) and FMS-like tyrosine kinase 3 (FLT3), used for research purposes.[3] |
| Solubility | Soluble in DMSO (12 mg/mL) and Ethanol (4 mg/mL). |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. |
Step-by-Step Disposal Protocol for this compound
This protocol provides a systematic approach to the safe disposal of this compound and associated waste materials.
Step 1: Waste Segregation
At the point of generation, all waste contaminated with this compound must be segregated from other laboratory waste streams.[4][5] This includes:
-
Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and shoe covers, weighing papers, and other contaminated lab supplies (e.g., pipette tips, tubes).
-
Liquid Waste: Solutions containing this compound, including stock solutions, experimental solutions, and the first rinse of any contaminated glassware.[6]
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated, puncture-resistant sharps container for chemically contaminated sharps.[7]
Step 2: Waste Containment
Proper containment is critical to prevent leaks and exposure.[5]
-
Solid Waste: Collect in a designated, robust, and sealable hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect in a dedicated, leak-proof, and shatter-resistant container. This container must be chemically compatible with all components of the waste solution. Keep the container securely capped when not in use.[1][4]
Step 3: Labeling of Hazardous Waste
Accurate and clear labeling is a regulatory requirement.[5][6] All hazardous waste containers must be labeled with:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" and any other chemical constituents in the waste stream, with their approximate concentrations or percentages. Do not use abbreviations or chemical formulas.
-
The date when waste was first added to the container (accumulation start date).
-
The name and contact information of the principal investigator or laboratory supervisor.
-
The specific laboratory room number where the waste was generated.
Step 4: Storage of Chemical Waste
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
-
The SAA should be at or near the point of waste generation.
-
Store waste containers in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential spills.[6]
-
Ensure incompatible waste types are segregated to prevent dangerous reactions.[4]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in your SAA.[1]
Step 5: Request for Disposal
Follow your institution's procedures for hazardous waste collection.
-
Once a waste container is full (typically around 75% capacity to prevent spills) or has reached the institutional time limit for storage in an SAA, submit a request for waste pickup through your institution's Environmental Health and Safety (EHS) department.[7]
-
Provide all necessary documentation as required by your EHS office.
Decontamination Procedures
-
Glassware: After an initial rinse with a suitable solvent (which must be collected as hazardous liquid waste), wash glassware thoroughly with an appropriate laboratory detergent and water.[6]
-
Surfaces: Decontaminate work surfaces (e.g., benchtops, fume hood surfaces) that have come into contact with this compound. Wipe the area with a solvent capable of dissolving the compound, followed by a standard laboratory cleaning agent. All cleaning materials (e.g., wipes, absorbent pads) must be disposed of as solid hazardous waste.[3]
Mandatory Visualization
The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste, applicable to this compound.
References
- 1. vumc.org [vumc.org]
- 2. acs.org [acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Operational Guide for Handling JNJ-28312141
For researchers, scientists, and drug development professionals, this guide provides critical safety and logistical information for the handling of JNJ-28312141, a potent, orally active CSF1R and FLT3 inhibitor. As a biologically active small molecule, this compound requires careful handling to minimize exposure and ensure a safe laboratory environment. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when working with this compound to create a barrier between the researcher and the potentially hazardous compound. The following table summarizes the recommended PPE for various laboratory activities.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: A NIOSH-approved N95 or higher-rated respirator is essential to prevent the inhalation of fine powders. Gloves: Double-gloving with two pairs of nitrile gloves is required. Gloves should be changed immediately if contamination is suspected. Eye Protection: Chemical splash goggles are necessary to provide a complete seal around the eyes. Lab Coat: A dedicated, disposable, or non-absorbent lab coat should be worn. Ventilation: All weighing and aliquoting procedures must be performed within a certified chemical fume hood or a powder containment hood.[1] |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves are recommended. Eye Protection: Chemical splash goggles or a face shield should be used if there is a significant risk of splashing. Lab Coat: A standard laboratory coat is required. Ventilation: All work should be conducted in a chemical fume hood.[1] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves are required. Eye Protection: Safety glasses with side shields are necessary. Lab Coat: A standard laboratory coat should be worn. Biological Safety Cabinet: All cell culture work must be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[1] |
General-purpose protective clothing, such as those made from DuPont™ Tyvek®, can provide excellent protection against solid or liquid forms of highly potent active pharmaceutical ingredients (HPAPIs).[2][3] For tasks with a higher risk of exposure, powered air-purifying respirators (PAPRs) may be necessary to provide adequate respiratory protection.[4]
Operational Plans: Step-by-Step Guidance
Receiving and Storage:
-
This compound is typically shipped under ambient temperature as a non-hazardous chemical.[5]
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a dry, dark environment.[5]
-
Short-term storage (days to weeks): 0 - 4°C.[5]
-
Long-term storage (months to years): -20°C.[5]
Experimental Protocol: Preparation of a Stock Solution
A common procedure in a laboratory setting is the preparation of a stock solution. The following is a general protocol for solubilizing this compound.
-
Preparation: Don the appropriate PPE as outlined in the table above for "Solution Preparation and Handling." Work within a certified chemical fume hood.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance inside the fume hood.
-
Solubilization: this compound is soluble in DMSO.[5] Add the appropriate volume of DMSO to the vial containing the compound to achieve the desired stock concentration.
-
Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved.
-
Storage of Stock Solution:
Caption: Workflow for Preparing a this compound Stock Solution.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.[1]
-
Solid Waste: All disposable items that have come into contact with this compound, such as pipette tips, tubes, and gloves, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Unused solutions and contaminated media should be collected in a labeled, leak-proof hazardous waste container. Do not pour down the drain.[1]
-
Decontamination: All non-disposable equipment should be decontaminated.
-
Waste Disposal Vendor: Follow your institution's guidelines for the disposal of hazardous chemical waste.
Caption: Disposal Plan for this compound Contaminated Materials.
References
- 1. benchchem.com [benchchem.com]
- 2. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 3. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 4. aiha.org [aiha.org]
- 5. medkoo.com [medkoo.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
